molecular formula C13H16FN3O B042002 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 58012-16-1

1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Katalognummer: B042002
CAS-Nummer: 58012-16-1
Molekulargewicht: 249.28 g/mol
InChI-Schlüssel: BEEPXSBZGLKIOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one is a structurally distinct spirocyclic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a privileged spiro[4.5]decane scaffold, which provides a three-dimensional rigidity that is advantageous for selectively targeting central nervous system (CNS) receptors. Its core structure suggests potential as a key intermediate or pharmacophore for investigating novel therapeutics, particularly in the realm of neurological and psychiatric disorders. Researchers value this compound for its potential interaction with various neurotransmitter systems, including its use as a building block in the synthesis of ligands for G-protein coupled receptors (GPCRs) such as serotonin or dopamine receptors. The presence of the 4-fluorophenyl moiety enhances its bioavailability and binding affinity, making it a critical tool for structure-activity relationship (SAR) studies. Our product is supplied with comprehensive analytical data, including HPLC for purity and NMR for structural confirmation, to ensure reproducibility and reliability in your experimental workflows. This compound is intended for research applications only, including but not limited to in vitro assay development, high-throughput screening, and as a precursor in synthetic organic chemistry.

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEPXSBZGLKIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206735
Record name 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one
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Molecular Weight

249.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58012-16-1
Record name 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
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Record name 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one
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Record name 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one
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Record name 1-(4-fluorophenyl)-1,3,8-triazaspiro[4,5]decan-4-one
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Foundational & Exploratory

1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Introduction

This compound is a spirocyclic molecule featuring a hydantoin ring system fused at the C4 position of a piperidine ring. This structural motif is of significant interest to medicinal chemists and drug development professionals. Spirocyclic scaffolds, by their nature, introduce three-dimensional complexity into molecules, a desirable trait for enhancing binding affinity and selectivity to biological targets while maintaining favorable physicochemical properties. The 1,3,8-triazaspiro[4.5]decan-4-one core, in particular, serves as a versatile platform for creating novel chemical entities, with derivatives being investigated for their potential as inhibitors of the mitochondrial permeability transition pore (mPTP), which plays a role in myocardial infarction.[1][2]

This guide provides a detailed, scientifically-grounded pathway for the synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical logic, from strategic bond disconnection in retrosynthesis to the selection of reagents and conditions in the forward synthesis, providing researchers with a robust framework for its preparation.

Retrosynthetic Analysis

A logical synthesis plan begins with a retrosynthetic analysis, conceptually deconstructing the target molecule into simpler, readily available starting materials. This process illuminates the key bond formations and strategic considerations required for a successful synthesis.

The primary disconnection targets the bond between the hydantoin nitrogen (N1) and the 4-fluorophenyl ring. This C(aryl)-N bond is strategically formed late in the synthesis, suggesting a cross-coupling reaction as the key final step. This approach relies on a pre-formed spirocyclic core, 1,3,8-triazaspiro[4.5]decan-4-one.

The second disconnection breaks down the spirocyclic core itself. The hydantoin ring can be formed from a ketone precursor via the well-established Bucherer-Bergs reaction or a related multi-component condensation. This points to a protected 4-piperidone derivative as the foundational starting material. A benzyl group is an excellent choice for protecting the piperidine nitrogen (N8) due to its stability under various reaction conditions and its susceptibility to removal via catalytic hydrogenation if required.

G TM Target Molecule This compound SC Spirocyclic Core 1,3,8-Triazaspiro[4.5]decan-4-one TM->SC C(aryl)-N Disconnection (Buchwald-Hartwig Amination) FP 4-Fluorophenyl Source (e.g., 1-bromo-4-fluorobenzene) TM->FP PP N-Benzyl-4-piperidone SC->PP Spiro-Hydantoin Disconnection (Bucherer-Bergs Reaction) HR Hydantoin Reagents (KCN, (NH₄)₂CO₃) SC->HR

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Pathway

The synthesis is logically divided into two primary stages: construction of a protected spirocyclic hydantoin intermediate, followed by a palladium-catalyzed N-arylation to install the 4-fluorophenyl group.

Stage 1: Synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one (Intermediate 2)

The formation of the spiro-hydantoin core is efficiently achieved using a one-pot, multi-component reaction analogous to the Bucherer-Bergs synthesis. This reaction class is a cornerstone of heterocyclic chemistry for its robustness and atom economy in generating hydantoin scaffolds from ketones.

Mechanism and Rationale: The reaction commences with the in-situ formation of an α-amino nitrile from N-benzyl-4-piperidone (1 ), potassium cyanide, and ammonium carbonate. The ammonium carbonate serves as a source of both ammonia and carbon dioxide. The α-amino nitrile intermediate then undergoes cyclization, driven by the nucleophilic attack of the nitrogen onto the nitrile carbon, followed by hydration and rearrangement to form the stable hydantoin ring system. The benzyl protecting group at the N8 position is crucial to prevent its participation in undesired side reactions, ensuring the reaction proceeds cleanly at the ketone functionality.

Detailed Experimental Protocol:

  • To a sealed pressure vessel, add N-benzyl-4-piperidone (1 ) (1.0 equiv), potassium cyanide (2.0 equiv), and ammonium carbonate (4.0 equiv).

  • Add a 1:1 mixture of ethanol and water until the solids are sufficiently submerged.

  • Seal the vessel and heat the mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, then chill in an ice bath.

  • The product, 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one (2 ), often precipitates as a solid. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water and then with a small amount of cold ethanol or diethyl ether to remove impurities.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Stage 2: Buchwald-Hartwig N-Arylation to this compound (Target Molecule 4)

The final step is the construction of the C(aryl)-N bond. While classical methods like nucleophilic aromatic substitution are possible, they often require harsh conditions and are limited in scope. The Buchwald-Hartwig amination is a superior, modern alternative that employs a palladium catalyst to couple amines (or amides/imides) with aryl halides under relatively mild conditions.[3][4] This reaction has become indispensable in pharmaceutical synthesis for its broad functional group tolerance and high efficiency.[5][6]

Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the aryl halide (3 ), such as 1-bromo-4-fluorobenzene, to a Pd(0) complex. The hydantoin intermediate (2 ), acting as the nitrogen nucleophile, is deprotonated by a base (e.g., cesium carbonate) and coordinates to the palladium center. The crucial C-N bond is formed through reductive elimination, which releases the final product (4 ) and regenerates the active Pd(0) catalyst.

The choice of ligand is critical for a successful Buchwald-Hartwig reaction.[7] Bulky, electron-rich phosphine ligands (e.g., X-Phos, RuPhos) are used to promote the reductive elimination step, prevent catalyst decomposition, and increase the reaction rate. Cesium carbonate is often the base of choice as its solubility and basicity profile are well-suited for this transformation.

Detailed Experimental Protocol:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one (2 ) (1.0 equiv), 1-bromo-4-fluorobenzene (3 ) (1.2 equiv), and cesium carbonate (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and the phosphine ligand (e.g., X-Phos, 4-10 mol %).

  • Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with stirring for 8-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with a solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure target molecule (4 ).

Synthesis Workflow and Data Summary

The described two-stage pathway provides a reliable and scalable route to the target compound.

Caption: Forward synthesis workflow for the target molecule.

Table 1: Synthesis Pathway Summary

Stage Transformation Key Reagents & Conditions Typical Yield
1 Bucherer-Bergs Reaction N-Benzyl-4-piperidone, KCN, (NH₄)₂CO₃, EtOH/H₂O, 90 °C 60-80%

| 2 | Buchwald-Hartwig Amination | 1-Bromo-4-fluorobenzene, Pd₂(dba)₃, X-Phos, Cs₂CO₃, Toluene, 110 °C | 70-90% |

Conclusion

The synthesis of this compound is effectively accomplished through a robust two-stage sequence. The initial formation of a protected spiro-hydantoin core via a Bucherer-Bergs type reaction provides the necessary scaffold, which is then elaborated using a modern palladium-catalyzed Buchwald-Hartwig N-arylation. This pathway leverages well-understood, high-yielding, and scalable reactions, making it highly suitable for applications in medicinal chemistry and drug discovery research. The strategic use of a benzyl protecting group and a state-of-the-art cross-coupling reaction ensures efficiency and high purity of the final product.

References

  • American Chemical Society. Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]

  • Rutjes, F. P. J. T., et al. (2003). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fleurisson, C., et al. (2023). Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]. Organic & Biomolecular Chemistry. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. Available at: [Link]

  • PubChem. 1,3,8-Triazaspiro(4.5)decan-4-one. National Center for Biotechnology Information. Available at: [Link]

  • Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the putative mechanism of action for the novel compound 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one. Drawing from the established pharmacology of its structural class, this document outlines a primary hypothesis centered on the modulation of central nervous system (CNS) monoamine receptors, characteristic of atypical antipsychotic agents. Furthermore, we explore the potential for a broader pharmacological profile, a hallmark of the versatile 1,3,8-triazaspiro[4.5]decane scaffold, which may include interactions with opioid systems and mitochondrial targets. This whitepaper is structured to not only present the theoretical framework of the compound's action but also to provide a rigorous, field-proven experimental roadmap for its empirical validation. Each proposed step is accompanied by an explanation of its scientific rationale, ensuring a self-validating and robust investigational paradigm.

Introduction and Structural Context

This compound belongs to a class of spirocyclic compounds that have garnered significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional diversity, which can enhance binding affinity and selectivity for biological targets. The core 1,3,8-triazaspiro[4.5]decane scaffold is a recurring motif in compounds designed for CNS activity. Notably, this compound is a derivative of the chemical class that includes potent antipsychotic drugs, suggesting a potential for similar therapeutic applications. The presence of a 4-fluorophenyl group is a common feature in many CNS-active drugs, often contributing to enhanced metabolic stability and blood-brain barrier penetration.

Given the absence of a comprehensive pharmacological profile in the public domain for this specific molecule, this guide will establish a deductive framework for its mechanism of action based on available data for analogous compounds and outline a systematic approach for its experimental elucidation.

Primary Postulated Mechanism of Action: Atypical Antipsychotic Profile

Based on the structural similarity to established antipsychotic agents, the primary hypothesis is that this compound functions as a multi-target modulator of dopamine and serotonin receptors. This profile is characteristic of second-generation (atypical) antipsychotics, which are believed to exert their therapeutic effects through a combination of D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.

Dopamine D2 Receptor Antagonism

The prevailing theory of antipsychotic action involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2][3] Overactivity in this pathway is associated with the positive symptoms of psychosis (e.g., hallucinations, delusions). By antagonizing D2 receptors, the compound would be expected to reduce dopaminergic neurotransmission, thereby alleviating these symptoms.

Serotonin 5-HT2A Receptor Antagonism

A hallmark of atypical antipsychotics is a high affinity for the 5-HT2A receptor, often exceeding their affinity for the D2 receptor.[1] Blockade of 5-HT2A receptors is thought to contribute to a lower incidence of extrapyramidal side effects (motor control issues) compared to first-generation antipsychotics and may also improve negative symptoms and cognitive deficits.[4] The interplay between 5-HT2A and D2 receptor blockade is a critical area of investigation for novel antipsychotic candidates.[1]

Modulation of Other Monoamine Receptors

It is plausible that this compound interacts with other monoamine receptors that fine-tune its overall effect. These may include other dopamine receptor subtypes (D1, D3, D4), other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C, 5-HT6, 5-HT7), and adrenergic receptors (e.g., α1, α2).[5] Activity at these receptors can influence the side-effect profile (e.g., sedation, orthostatic hypotension) and potentially enhance efficacy.

Investigational Roadmap for Elucidating the Primary Mechanism

To empirically validate the hypothesized atypical antipsychotic profile, a multi-tiered experimental approach is necessary. The following protocols are designed to systematically characterize the interaction of this compound with its primary targets.

Tier 1: In Vitro Target Engagement and Affinity

The initial step is to determine if the compound physically binds to the hypothesized receptors and with what affinity. This is achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assays

  • Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptors of interest (e.g., D2, 5-HT2A, 5-HT1A, α1-adrenergic). Culture the cells and harvest them to prepare crude membrane fractions.

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a specific radioligand for the receptor of interest (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound (this compound).

  • Incubation and Termination: Allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the inhibitor constant (Ki), which represents the affinity of the compound for the receptor.

Causality and Self-Validation: This experiment directly measures the physical interaction between the compound and its putative targets. A low Ki value (typically in the nanomolar range) would provide strong evidence for target engagement. The inclusion of a wide range of monoamine receptors allows for the assessment of selectivity.

Data Presentation: Receptor Binding Affinity Profile (Hypothetical Data)

Receptor TargetRadioligandKi (nM)
Dopamine D2[3H]-SpiperoneValue
Serotonin 5-HT2A[3H]-KetanserinValue
Serotonin 5-HT1A[3H]-8-OH-DPATValue
α1-Adrenergic[3H]-PrazosinValue
Muscarinic M1[3H]-PirenzepineValue
Tier 2: In Vitro Functional Activity

Once binding is confirmed, it is crucial to determine the functional consequence of that binding—whether the compound acts as an antagonist, agonist, or partial agonist.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assays

  • Assay Principle: Many dopamine and serotonin receptors are GPCRs that signal through changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium (Ca2+).

  • cAMP Assay (for Gi/Gs-coupled receptors like D2):

    • Use a cell line expressing the D2 receptor and a cAMP-sensitive reporter system (e.g., GloSensor™).

    • Stimulate the cells with a known D2 agonist (e.g., quinpirole) in the presence of varying concentrations of the test compound.

    • Measure the resulting change in luminescence. An antagonist will inhibit the agonist-induced signal.

  • Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A):

    • Load cells expressing the 5-HT2A receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Stimulate the cells with a 5-HT2A agonist (e.g., serotonin) in the presence of the test compound.

    • Measure the change in fluorescence using a plate reader. An antagonist will block the agonist-induced calcium release.

  • Data Analysis: For antagonist activity, calculate the IC50 value (the concentration of compound that inhibits 50% of the agonist response).

Causality and Self-Validation: These assays directly link receptor binding to a cellular response, confirming the functional nature of the interaction. By testing for agonist activity in the absence of a known agonist, one can also rule out or confirm agonistic properties.

Visualization: Experimental Workflow for In Vitro Characterization

G cluster_tier1 Tier 1: Target Binding cluster_tier2 Tier 2: Functional Activity a Compound Synthesis & QC c Radioligand Binding Assays (D2, 5-HT2A, etc.) a->c b Receptor Membrane Preparation b->c d Determine Ki values (Affinity & Selectivity) c->d e Functional Cell-Based Assays (cAMP, Ca2+) d->e f Determine IC50/EC50 (Potency & Efficacy) e->f g Mode of Action (Antagonist/Agonist) f->g caption Workflow for In Vitro MOA Elucidation.

Workflow for In Vitro MOA Elucidation.

Potential Secondary and Alternative Mechanisms of Action

The 1,3,8-triazaspiro[4.5]decane scaffold is known for its pharmacological promiscuity. Therefore, a thorough investigation must consider other potential biological targets that could contribute to the compound's overall effect or represent novel therapeutic avenues.

Opioid Receptor Modulation

Several studies have identified derivatives of 1,3,8-triazaspiro[4.5]decan-4-one as ligands for opioid receptors, including the mu, delta, and the nociceptin/orphanin FQ (NOP/ORL-1) receptor.[6][7][8][9]

  • δ-Opioid Receptor (DOR) Agonism: Recent research has highlighted this chemotype in the development of selective DOR agonists with potential applications in treating pain and mood disorders.[8][9]

  • ORL-1 Receptor Agonism: This receptor system is implicated in pain, anxiety, and reward. Ligands for this receptor are of significant interest for developing novel analgesics and anxiolytics.[7]

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Derivatives of 1,3,8-triazaspiro[4.5]decane have been discovered as inhibitors of the mPTP, a critical regulator of cell death.[10] These compounds have shown potential in models of myocardial infarction by preventing reperfusion injury.[10] This suggests a potential for cytoprotective effects, which could be relevant in neurodegenerative conditions.

Experimental Approach for Secondary Target Validation

To explore this potential polypharmacology, the investigational plan should be expanded to include assays for these alternative targets.

Experimental Protocols:

  • Opioid Receptor Binding and Functional Assays: Similar to the monoamine receptor assays, use radioligand binding (e.g., with [3H]-DAMGO for mu, [3H]-DPDPE for delta) and functional assays (e.g., GTPγS binding or cAMP inhibition) to determine affinity and efficacy at opioid receptors.

  • mPTP Opening Assay:

    • Isolate mitochondria from a relevant tissue (e.g., rat liver or heart).

    • Suspend the mitochondria in a buffer and measure their light scattering or swelling using a spectrophotometer.

    • Induce mPTP opening with a known trigger, such as high concentrations of Ca2+.

    • Perform the induction in the presence of varying concentrations of the test compound.

    • Inhibition of mitochondrial swelling indicates mPTP inhibition.

Visualization: Signaling Pathways of Primary and Secondary Targets

G cluster_primary Primary Hypothesis: Antipsychotic Action cluster_secondary Secondary Hypotheses Compound 1-(4-Fluorophenyl)-1,3,8- triazaspiro[4.5]decan-4-one D2R Dopamine D2 Receptor Compound->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Compound->HT2AR Antagonism Opioid Opioid Receptors (δ, μ, ORL-1) Compound->Opioid Modulation mPTP Mitochondrial PTP Compound->mPTP Inhibition AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase PLC Phospholipase C HT2AR->PLC cAMP ↓ cAMP AdenylylCyclase->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Therapeutic Antipsychotic Efficacy cAMP->Therapeutic IP3_DAG->Therapeutic Analgesia Analgesia/ Anxiolysis Opioid->Analgesia Cytoprotection Cytoprotection mPTP->Cytoprotection

Postulated Signaling Pathways.

Conclusion and Forward Outlook

The molecule this compound stands as a promising candidate for CNS drug discovery. The weight of evidence from structurally related compounds strongly suggests a primary mechanism of action as a multi-target D2/5-HT2A receptor antagonist, consistent with an atypical antipsychotic profile. However, the inherent versatility of the 1,3,8-triazaspiro[4.5]decane scaffold necessitates a broader investigation into potential off-target activities, particularly at opioid receptors and mitochondrial channels, which may represent either therapeutic opportunities or sources of side effects.

The experimental framework detailed in this guide provides a robust, logical, and self-validating pathway to comprehensively elucidate the compound's mechanism of action. By systematically progressing from in vitro binding and functional assays to more complex cellular and in vivo models, researchers can build a complete pharmacological dossier. This foundational knowledge is indispensable for guiding further preclinical and clinical development, ultimately determining the therapeutic potential of this novel chemical entity.

References

  • Wise, L. D., et al. (1985). Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones as potential antipsychotic agents. Journal of Medicinal Chemistry, 28(12), 1811–1817. [Link]

  • Lowe, J. A., et al. (2005). 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators. Medicinal Chemistry, 1(6), 601–610. [Link]

  • Guerrini, R., et al. (2004). 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives as orphanin FQ receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(3), 657–660. [Link]

  • Pinton, P., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131–7143. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]

  • Meltzer, H. Y. (1991). The mechanism of action of novel antipsychotic drugs. Schizophrenia Bulletin, 17(2), 263–287. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]

  • Shaban, N. S., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Journal of Chemistry, 2018, 1-9. [Link]

  • Maramai, S., et al. (2023). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Biomedicines, 13(1), 85. [Link]

  • Grace, A. A. (2023). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. International Journal of Molecular Sciences, 24(15), 12429. [Link]

  • Albanese, V., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(17), 13398. [Link]

  • Grace, A. A. (2023). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. International Journal of Molecular Sciences, 24(15), 12429. [Link]

  • Blier, P., & El Mansari, M. (2018). The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes. Psychopharmacology, 235(12), 3477–3488. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3). [Link]

  • Albanese, V., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(17), 13398. [Link]

  • Popescu, B. O., et al. (2023). The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. Journal of Clinical Medicine, 12(7), 2516. [Link]

  • Staroń, J., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209828. [Link]

Sources

Unveiling the Therapeutic Potential: Biological Targets of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has recently emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential through its interaction with distinct and critical biological targets. This technical guide provides an in-depth analysis of two primary targets for this class of compounds: the Delta Opioid Receptor (DOR) and the mitochondrial F1/FO-ATP synthase, a key component of the mitochondrial permeability transition pore (mPTP). We will explore the nuanced mechanisms of action, present key structure-activity relationship (SAR) data, and detail the essential experimental protocols for validating target engagement and functional activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals actively investigating the therapeutic applications of 1,3,8-triazaspiro[4.5]decan-4-one derivatives.

Introduction: The Rise of a Versatile Scaffold

The 1,3,8-triazaspiro[4.5]decan-4-one core represents a unique three-dimensional chemical architecture that has proven amenable to synthetic modification, allowing for the fine-tuning of its pharmacological properties. This versatility has led to the discovery of derivatives with potent and selective activities against key regulators of cellular function, positioning them as promising lead compounds for a range of pathologies, from neurological disorders to cardiovascular diseases. This guide will dissect the molecular interactions and functional consequences of these derivatives on their respective biological targets.

Target I: The Delta Opioid Receptor (DOR) - A New Paradigm in Neuromodulation

Derivatives of 1,3,8-triazaspiro[4.5]decan-2,4-dione have been identified as a novel chemotype of selective agonists for the Delta Opioid Receptor (DOR), a G-protein coupled receptor (GPCR) implicated in pain, mood, and seizure disorders.[1][2] The clinical development of DOR agonists has been hampered by adverse effects such as seizures, which are often associated with previously explored chemotypes.[1][2] The 1,3,8-triazaspiro[4.5]decan-4-one derivatives offer a potential solution by exhibiting a distinct signaling profile.

Mechanism of Action: G-Protein Bias and Reduced β-Arrestin Recruitment

Upon activation by an agonist, DORs initiate downstream signaling through two primary pathways: G-protein-mediated signaling, which is generally associated with therapeutic effects like analgesia, and β-arrestin-mediated signaling, which can contribute to receptor desensitization and the development of adverse effects.[1][3] The novel 1,3,8-triazaspiro[4.5]decan-4-one derivatives have been shown to be "G-protein biased" agonists.[1][2][3] This means they preferentially activate the G-protein signaling cascade while having a reduced efficacy in recruiting β-arrestin 2.[1] This signaling bias is a highly sought-after property in modern GPCR drug discovery, as it may lead to a wider therapeutic window with fewer side effects.[1][2] Molecular docking and dynamics simulations suggest that these compounds bind to the orthosteric site of the DOR.[1][2]

DOR_Signaling_Pathway cluster_0 1,3,8-Triazaspiro[4.5]decan-4-one Derivative cluster_1 Cell Membrane cluster_2 Intracellular Signaling Derivative Derivative DOR Delta Opioid Receptor (DOR) Derivative->DOR Binds & Activates G_Protein Gαi/o DOR->G_Protein Preferential Activation (G-protein bias) beta_Arrestin β-Arrestin 2 DOR->beta_Arrestin Low Recruitment AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits Analgesia Therapeutic Effects (e.g., Analgesia) G_Protein->Analgesia cAMP ↓ cAMP Adverse_Effects Adverse Effects (Reduced) beta_Arrestin->Adverse_Effects

Caption: G-protein biased signaling of 1,3,8-triazaspiro[4.5]decan-4-one derivatives at the DOR.

Quantitative Pharmacology

The pharmacological profile of these compounds has been characterized through a series of in vitro assays, revealing their potency and selectivity.

CompoundBinding Affinity (Ki, nM) at DORcAMP Inhibition (pEC50)β-Arrestin 2 Recruitment (% Emax)
Compound 1 2306.5< 10%
Compound 2 4306.4~40% (β-arrestin 1)
Compound 3 8306.1~29% (β-arrestin 1)
Data synthesized from published studies.[1][3]
Key Experimental Protocols

2.3.1. Competitive Radioligand Binding Assay

This assay determines the binding affinity of the test compounds for the DOR.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the derivatives.

  • Methodology:

    • Prepare membranes from cells expressing the human DOR.

    • Incubate the membranes with a constant concentration of a radiolabeled DOR antagonist (e.g., [³H]naltrindole) and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.[1]

2.3.2. cAMP GloSensor™ Assay

This assay measures the functional potency of the compounds as agonists in inhibiting adenylyl cyclase activity.

  • Objective: To determine the pEC50 of the derivatives for G-protein activation.

  • Methodology:

    • Use cells co-expressing the DOR and a genetically encoded cAMP sensor (e.g., GloSensor™).

    • Pre-treat the cells with the GloSensor™ reagent.

    • Stimulate the cells with varying concentrations of the test compound in the presence of forskolin (an adenylyl cyclase activator).

    • Measure the luminescence signal, which is inversely proportional to the intracellular cAMP concentration.

    • Plot the dose-response curve to determine the pEC50 value.[1]

2.3.3. PathHunter® β-Arrestin Recruitment Assay

This assay quantifies the ability of the compounds to induce the interaction between the DOR and β-arrestin.

  • Objective: To measure the efficacy of the derivatives in recruiting β-arrestin.

  • Methodology:

    • Use engineered cells expressing the DOR fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.

    • Treat the cells with varying concentrations of the test compound.

    • Agonist-induced interaction between the DOR and β-arrestin leads to the formation of a functional β-galactosidase enzyme.

    • Add a chemiluminescent substrate and measure the resulting signal, which is proportional to the extent of β-arrestin recruitment.[1][3]

Target II: F1/FO-ATP Synthase - A Novel Approach to Cardioprotection

A distinct series of 1,3,8-triazaspiro[4.5]decan-4-one derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP).[4][5] The opening of the mPTP is a critical event in cell death pathways, particularly in the context of ischemia-reperfusion injury (IRI) following a myocardial infarction.[4][6] These compounds exert their protective effects by directly targeting the c subunit of the mitochondrial F1/FO-ATP synthase, a core component of the mPTP.[4][7]

Mechanism of Action: Inhibition of mPTP Opening

The F1/FO-ATP synthase, in addition to its role in energy production, is a key regulator of the mPTP. Under conditions of cellular stress, such as those occurring during IRI, conformational changes in the ATP synthase can lead to the formation of the mPTP, a non-specific pore in the inner mitochondrial membrane.[6][8] The influx of solutes and water through the open pore leads to mitochondrial swelling and rupture, ultimately triggering cell death.[5]

The 1,3,8-triazaspiro[4.5]decan-4-one derivatives act as direct inhibitors of mPTP opening.[4] They are believed to bind at the interface between the c-ring and subunit a of the ATP synthase.[8][9] Notably, their mechanism of action appears to be independent of the glutamic acid residue (Glu119) in the c subunit, which is a key interaction site for toxic inhibitors like oligomycin A.[7][10] This distinction is crucial as it suggests these compounds can inhibit the mPTP without impairing the primary ATP synthesis function of the enzyme, thus avoiding the cytotoxic side effects of oligomycin A.[4][7]

mPTP_Inhibition_Workflow cluster_0 Cellular Stress Condition cluster_1 Mitochondrial Events cluster_2 Therapeutic Intervention IRI Ischemia-Reperfusion Injury (IRI) ATP_Synthase F1/FO-ATP Synthase (c subunit) IRI->ATP_Synthase Induces Conformational Change mPTP_Opening mPTP Opening ATP_Synthase->mPTP_Opening Leads to Mito_Swelling Mitochondrial Swelling & Rupture mPTP_Opening->Mito_Swelling Causes Cell_Death Cell Death Mito_Swelling->Cell_Death Triggers Derivative 1,3,8-Triazaspiro[4.5] decan-4-one Derivative Derivative->ATP_Synthase Binds to c subunit Derivative->mPTP_Opening INHIBITS

Sources

Spectroscopic data for 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous structural elucidation of novel chemical entities is not merely a procedural step but the very bedrock of scientific integrity and regulatory compliance. Compounds such as this compound, which features a complex spirocyclic scaffold, a lactam moiety, and a fluorinated aromatic ring, present unique analytical challenges. Its structural complexity, with a molecular formula of C₁₃H₁₆FN₃O and a molecular weight of 249.28 g/mol , demands a multi-faceted spectroscopic approach for complete characterization[1]. This guide is designed for researchers, scientists, and drug development professionals, providing not just data, but a strategic framework for the spectroscopic analysis of this molecule and its analogs. We will delve into the causality behind experimental choices, ensuring that each analytical step is part of a self-validating workflow, grounded in authoritative scientific principles.

Strategic Workflow for Spectroscopic Analysis

A robust analytical strategy ensures that data from orthogonal techniques are used synergistically to build an irrefutable structural profile. The workflow begins with high-resolution mass spectrometry to confirm mass and elemental composition, followed by a suite of NMR experiments to map the covalent framework, and finally, vibrational and electronic spectroscopy to confirm functional groups and conjugated systems.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Functional Group & Electronic Confirmation cluster_3 Phase 4: Final Confirmation Sample Pristine Sample of This compound HRMS High-Resolution Mass Spectrometry (HRMS) (e.g., ESI-TOF or Orbitrap) Sample->HRMS Confirms M.W. & Formula NMR_H ¹H NMR HRMS->NMR_H Provides structural backbone clues NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_H->NMR_2D NMR_C ¹³C NMR & DEPT NMR_C->NMR_2D NMR_F ¹⁹F NMR NMR_F->NMR_2D FTIR FTIR Spectroscopy NMR_2D->FTIR Maps covalent bonds UV_Vis UV-Visible Spectroscopy FTIR->UV_Vis Confirms functional groups Confirmation Unambiguous Structure Confirmation UV_Vis->Confirmation Confirms chromophore G parent [M+H]⁺ m/z = 250.1 frag1 Loss of imidazolidinone ring fragment [C₁₀H₁₄FN₂]⁺ m/z = 179.1 parent->frag1 Retro-Diels-Alder type cleavage frag2 Fluorophenyl isocyanate fragment [C₇H₄FNO]⁺ m/z = 137.0 parent->frag2 Cleavage across spiro junction frag4 Piperidine spiro-fragment [C₇H₁₃N₂]⁺ m/z = 125.1 parent->frag4 Cleavage of N-phenyl bond frag3 Fluorophenyl fragment [C₆H₄F]⁺ m/z = 95.0 frag2->frag3 Loss of NCO

Caption: Predicted ESI-MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for revealing exchangeable protons (like N-H).

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion. A probe capable of ¹⁹F detection is mandatory.[2]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is highly recommended to differentiate between CH, CH₂, and CH₃ carbons.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Due to the high sensitivity of the ¹⁹F nucleus, this is a rapid and informative experiment for confirming the presence and purity of fluorinated compounds.

    • 2D NMR: Acquire COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) spectra to assemble the molecular fragments.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

The aromatic region will be characteristic of a 1,4-disubstituted benzene ring coupled to fluorine. The aliphatic region will show complex multiplets due to the rigid spirocyclic structure, leading to diastereotopic protons with distinct chemical shifts and coupling constants.[3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Notes
H-2', H-6' (Aromatic)7.10 - 7.25dd (or t)JHF ≈ 8-9, JHH ≈ 8-9Protons ortho to fluorine, showing coupling to both fluorine and meta protons.
H-3', H-5' (Aromatic)6.95 - 7.10dd (or t)JHH ≈ 8-9, JHF ≈ 4-5Protons meta to fluorine, showing coupling to ortho protons.
CH₂ (Imidazolidinone, C2)4.50 - 4.65s-Singlet for the methylene group between two nitrogen atoms.
CH₂ (Piperidine, C6/C10)3.00 - 3.20m-Protons adjacent to the spiro carbon and N1. Likely complex due to diastereotopicity.
CH₂ (Piperidine, C7/C9)2.70 - 2.90m-Protons adjacent to N8.
NH (Piperidine, N8)2.00 - 2.50br s-Exchangeable proton; integral corresponds to 1H. Position is solvent-dependent.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

The ¹³C spectrum will confirm the total number of unique carbons. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF).

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Lactam, C4)170 - 175Carbonyl carbon, typically downfield.
C-F (Aromatic, C4')158 - 162 (d, ¹JCF ≈ 240-250 Hz)The direct C-F coupling is a key diagnostic signal.[2]
C-N (Aromatic, C1')140 - 145Quaternary aromatic carbon attached to nitrogen.
CH (Aromatic, C2'/C6')118 - 122 (d, ²JCF ≈ 20-25 Hz)Two-bond coupling to fluorine.
CH (Aromatic, C3'/C5')115 - 117 (d, ³JCF ≈ 7-9 Hz)Three-bond coupling to fluorine.
Spiro Carbon (C5)65 - 75Quaternary spirocyclic carbon, a unique feature.[5]
CH₂ (Imidazolidinone, C2)50 - 55Methylene carbon between two nitrogens.
CH₂ (Piperidine, C6/C10)45 - 50Aliphatic carbons adjacent to the spiro center.
CH₂ (Piperidine, C7/C9)40 - 45Aliphatic carbons adjacent to N8.
Predicted ¹⁹F NMR Spectral Data (in CDCl₃, 376 MHz)

This simple spectrum provides powerful confirmation of the fluoro-substituent.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Ar-F-110 to -120s (or t)Referenced to CFCl₃. A single signal is expected for the single fluorine atom. It may appear as a triplet if coupling to two ortho protons is resolved.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying key functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is ideal. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Scan the mid-infrared range (4000 - 400 cm⁻¹).

Expected Vibrational Frequencies

The spectrum will be dominated by the strong amide carbonyl stretch.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3300 - 3350N-H StretchSecondary Amine (Piperidine N8-H)
3050 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAliphatic
1670 - 1690C=O Stretch (Amide I)Lactam [7][8]
1590 - 1610C=C StretchAromatic Ring
1510 - 1520C=C StretchAromatic Ring
1220 - 1240C-F StretchAryl-Fluoride
1150 - 1250C-N StretchAmine/Amide

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, primarily highlighting the conjugated π-system of the 4-fluorophenyl group.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Scan a wavelength range from approximately 200 to 400 nm.

Expected Absorption Maxima

The spectrum is expected to be characteristic of a substituted benzene ring. [9][10]

λmax (nm) Transition Type Chromophore
~205 - 215 π → π* Benzene Ring (E-band) [10][11]

| ~260 - 270 | π → π* | Benzene Ring (B-band, with vibrational fine structure) [9][12]|

Conclusion: Synthesizing a Coherent Structural Narrative

The structural elucidation of this compound is a case study in the power of a multi-technique spectroscopic approach. High-resolution mass spectrometry confirms the elemental formula, while a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon framework, critically defining the unique spirocyclic architecture. ¹⁹F NMR offers a specific and sensitive probe for the fluorinated moiety. Finally, FTIR and UV-Vis spectroscopy corroborate the presence of key functional groups and the aromatic chromophore, respectively. Together, these data streams provide a self-validating and comprehensive characterization essential for advancing this molecule in any research or development pipeline.

References

  • University of Pretoria. (n.d.). UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • Morcillo, M. A., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94. Retrieved from [Link]

  • Química Orgánica. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8223-8241. Retrieved from [Link]

  • MDPI. (2024). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR study of five complex β-lactam molecules. Retrieved from [Link]

  • Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Retrieved from [Link]

  • Hogben, M. G., & Graham, W. A. G. (1969). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society, 91(2), 283-291. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from [Link]

  • TMP Chem. (2016). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. Retrieved from [Link]

  • Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C Structural Chemistry, 77(Pt 9), 472-480. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and form II (green curves). Retrieved from [Link]

  • Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Salm, T., et al. (2007). Spiro Compounds for Organic Optoelectronics. Chemical Reviews, 107(4), 922-952. Retrieved from [Link]

  • Shchukina, D., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 4(1), 1-10. Retrieved from [Link]

  • Kilcoyne, J., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry, 38(11), 1157-1167. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluorophenyl(4-chlorobenzyl) ether - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

  • ResearchGate. (2022). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

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An In-depth Technical Guide to 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one (CAS 58012-16-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on CAS number 58012-16-1. It is important to note that while this compound is commercially available, detailed peer-reviewed scientific literature specifically characterizing its synthesis, mechanism of action, and biological activity is limited. This guide provides an overview of its known properties and places it within the context of related chemical structures for which more information is available.

Section 1: Core Compound Identification and Physicochemical Properties

1.1 Chemical Identity

The compound with CAS number 58012-16-1 is chemically identified as 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one . It belongs to the class of triazaspiro compounds, which are characterized by a spirocyclic system containing three nitrogen atoms.

1.2 Molecular Structure

  • Molecular Formula: C₁₃H₁₆FN₃O [1][2]* Molecular Weight: 249.28 g/mol [1][2]* SMILES Code: O=C1NCN(C2=CC=C(F)C=C2)C31CCNCC3 [2] 1.3 Physicochemical Data Summary

The following table summarizes the known physicochemical properties of this compound, primarily sourced from supplier data.

PropertyValue/Description
Physical Form Solid
Purity Typically offered at ≥97% or ≥99%
Storage Recommended storage at 2-8°C
Stability No specific stability data available

Section 2: Context in Medicinal Chemistry and Potential Biological Activity

While specific studies on this compound are not readily found in the public domain, analysis of structurally related compounds provides valuable insights into its potential applications and biological targets.

2.1 Association with Antipsychotic Agents

Research into a series of 1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones has explored their potential as antipsychotic agents. A study on compounds with the same core structure investigated their biochemical and behavioral pharmacological profiles. [3]This suggests that this compound may have been synthesized as part of a broader investigation into novel antipsychotic drug candidates. The study of these related compounds indicated a potential for reduced neurological side effects compared to existing treatments. [3] 2.2 Potential as a Neuromodulatory Agent

Derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as a novel chemotype for δ-opioid receptor (DOR) selective agonists. [4]While the specific compound is a monone and the cited study focuses on diones, the authors note that 1,3,8-triazaspiro[4.5]decane-4-one analogs have been reported as weakly selective noradrenaline (NOR) agonists with moderate binding affinities at the δ-opioid (DOR), µ-opioid (MOR), and κ-opioid (KOR) receptors. [4]This suggests a potential for this compound to interact with these G-protein coupled receptors (GPCRs).

2.3 Postulated Signaling Pathway Involvement

Based on the activity of related compounds, a hypothetical signaling pathway for this compound, should it act as a δ-opioid receptor agonist, is depicted below. This is a generalized representation and would require experimental validation for this specific molecule.

Postulated_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 1-(4-Fluorophenyl)-1,3,8- triazaspiro[4.5]decan-4-one DOR δ-Opioid Receptor (DOR) (GPCR) Ligand->DOR Binds G_Protein Gi/o Protein DOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Conversion Cellular_Response Downstream Cellular Response (e.g., Neuronal Inhibition) cAMP->Cellular_Response Modulates

Caption: Postulated signaling pathway for a δ-opioid receptor agonist.

Section 3: Experimental Protocols and Methodologies

Due to the absence of specific literature for this compound, detailed, validated experimental protocols cannot be provided. However, for researchers intending to investigate this compound, the following general methodologies, adapted from studies on similar compounds, can serve as a starting point.

3.1 Receptor Binding Assays

To determine the binding affinity and selectivity of the compound for opioid and other CNS receptors, competitive radioligand binding assays are a standard approach.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the receptor of interest (e.g., CHO-hDOR for the δ-opioid receptor).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the membrane homogenates with a specific radioligand (e.g., [³H]naltrindole for DOR) and varying concentrations of the test compound.

  • Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ values by non-linear regression analysis of the competition curves and determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

3.2 Functional Assays (cAMP Accumulation)

To assess the functional activity of the compound (agonist or antagonist), a cAMP accumulation assay can be performed.

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing the receptor of interest (e.g., CHO-hDOR) in appropriate media.

  • Cell Plating: Seed the cells into 96-well plates and grow to confluence.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test compound.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the concentration-response curves to determine the EC₅₀ (potency) and Emax (efficacy) of the compound.

Section 4: Future Directions and Research Opportunities

The limited publicly available data on this compound presents a clear opportunity for further research. Key areas for investigation include:

  • Definitive Synthesis and Characterization: Publication of a detailed and reproducible synthetic route and full analytical characterization (NMR, MS, HPLC).

  • In Vitro Pharmacological Profiling: A comprehensive screening against a panel of CNS receptors and enzymes to determine its primary biological target(s) and off-target effects.

  • Mechanism of Action Studies: Elucidation of its functional activity (agonist, antagonist, allosteric modulator) at its primary target(s).

  • In Vivo Efficacy and Safety: Evaluation in animal models of relevant CNS disorders (e.g., schizophrenia, pain, depression) to assess its therapeutic potential and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the key structural features required for its biological activity.

References

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  • PubMed. Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents. Available from: [Link]

  • PubChem. 1,4,8-Triazaspiro[4.5]decan-2-one. Available from: [Link]

  • Hebei Dangtong Biological Technology Co.,LTD. 1,3,8-Triazaspiro[4.5]decan-4-one,8-[1-(4-chlorophenyl)ethyl]-1-phenyl. Available from: [Link]

  • PubChem. 1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(3-pentynyl)-1-phenyl-. Available from: [Link]

  • PMC - PubMed Central. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Available from: [Link]

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Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,3,8-Triazaspiro[4.5]decan-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Allure of Spirocycles in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention. Their rigid, three-dimensional nature offers a distinct advantage over more flexible linear or planar molecules, enabling precise conformational restriction and presentation of substituents for optimal interaction with biological targets. This guide delves into the history and discovery of a particularly compelling class of spirocycles: the 1,3,8-triazaspiro[4.5]decan-4-one scaffold. This heterocyclic system, featuring a hydantoin ring fused to a piperidine moiety, has evolved from a synthetic curiosity into a "privileged scaffold" with demonstrated utility across a remarkable range of therapeutic targets, from central nervous system disorders to infectious diseases.

This document will trace the timeline of the 1,3,8-triazaspiro[4.5]decan-4-one core, from its foundational synthesis using century-old chemical reactions to its role in cutting-edge drug discovery programs. We will explore the key scientific breakthroughs, the evolution of synthetic methodologies, and the expanding scope of its biological applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important pharmacophore.

The Genesis of a Scaffold: Foundational Synthetic Strategies

The story of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold is intrinsically linked to the history of hydantoin synthesis. The most classical and enduring method for the creation of this spirocyclic system is the Bucherer-Bergs reaction , a multi-component reaction first reported in the early 20th century. This robust reaction provides a direct and efficient route to spirohydantoins from a cyclic ketone precursor.

The core transformation involves the reaction of a ketone—in this case, an N-substituted 4-piperidone—with an alkali metal cyanide (like potassium or sodium cyanide) and ammonium carbonate. The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form an aminonitrile intermediate. Subsequent intramolecular cyclization and rearrangement yield the thermodynamically stable spirohydantoin product.

Bucherer-Bergs_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates Ketone N-Substituted 4-Piperidone Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + CN⁻ KCN KCN / NaCN AmmoniumCarbonate (NH₄)₂CO₃ Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH₃ Product 1,3,8-Triazaspiro[4.5]decan-4-one (Spirohydantoin) Aminonitrile->Product + CO₂ (Cyclization) Solid_Phase_Synthesis Resin Solid Support (e.g., Polystyrene Resin) Linker Linker Attachment Resin->Linker BuildingBlock1 Attach First Building Block (e.g., Aniline) Linker->BuildingBlock1 StreckerReaction Strecker Reaction: - N-Protected Piperidone - TMSCN BuildingBlock1->StreckerReaction IsocyanateAddition Add Diverse Isocyanates (R-N=C=O) StreckerReaction->IsocyanateAddition CyclizationCleavage Acid-Catalyzed Cyclization & Cleavage IsocyanateAddition->CyclizationCleavage Library Library of diverse 1,3,8-Triazaspiro[4.5]decan-4-ones CyclizationCleavage->Library

The Spirocyclic Scaffold: A Modern Blueprint for Targeted Therapeutics – A Deep Dive into the Structure-Activity Relationship of 1,3,8-Triazaspiro[4.5]decan-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Complexity for Therapeutic Precision

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter that offers both potency and selectivity is paramount. The "flatland" of planar, aromatic scaffolds, while historically fruitful, often presents challenges in achieving target specificity and favorable pharmacokinetic profiles. Spirocyclic systems, with their inherent three-dimensionality, have emerged as a powerful strategy to overcome these limitations.[1][2] By introducing conformational rigidity and novel exit vectors for substituent exploration, spirocycles provide a unique architectural foundation for the design of next-generation therapeutics.[3][4]

This technical guide delves into the intricate structure-activity relationships (SAR) of a particularly promising scaffold: the 1,3,8-triazaspiro[4.5]decan-4-one core. Our exploration will navigate through the key biological activities associated with this versatile template, primarily focusing on its modulation of the δ-opioid receptor (DOR) and the mitochondrial permeability transition pore (mPTP). We will dissect the causal relationships between specific structural modifications and the resulting pharmacological effects, grounded in field-proven experimental insights and authoritative research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this emerging chemical space.

Part 1: Modulating the Endogenous Opioid System - The 1,3,8-Triazaspiro[4.5]decan-4-one Scaffold as a Novel δ-Opioid Receptor Agonist

The δ-opioid receptor (DOR) represents a compelling target for the treatment of various neurological and psychiatric disorders, including chronic pain and depression.[5][6] However, the development of clinically successful DOR agonists has been hampered by issues such as seizures and the development of tolerance, often associated with specific chemotypes.[5] The discovery of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has introduced a novel, promising chemotype for the development of safer and more effective DOR agonists.[5][7]

A key advancement in this area is the identification of G-protein biased agonists. These ligands preferentially activate the therapeutic G-protein signaling pathway while minimizing the recruitment of β-arrestin, which is often implicated in the undesirable side effects of traditional opioids.[8][9] The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has proven to be a valuable starting point for the development of such biased agonists.[10]

Dissecting the Structure-Activity Relationship for DOR Agonism

The SAR for this class of compounds is still under active investigation, but initial high-throughput screening and subsequent optimization have provided valuable insights into the key structural features driving DOR affinity and functional activity.[5][11]

Key Structural Insights:

  • The Spirocyclic Core: The 1,3,8-triazaspiro[4.5]decan-4-one core serves as the fundamental scaffold, providing the necessary three-dimensional architecture for interaction with the DOR.

  • Substitutions on the Piperidine Nitrogen (N8): Modifications at this position are crucial for tuning the affinity and selectivity of the ligands. Large, cycloalkyl groups have been shown to be well-tolerated and can enhance affinity for opioid receptors, including the related ORL1 receptor.[12]

  • Substitutions on the Hydantoin Moiety (N1 and N3): The nature of the substituents on the hydantoin ring influences the overall physicochemical properties of the molecule and can impact its interaction with the receptor.

  • The Phenyl Group at N1: In many active analogs, a phenyl group at the N1 position appears to be a key pharmacophoric element, likely engaging in important interactions within the receptor binding pocket.[2][12]

Table 1: Representative 1,3,8-Triazaspiro[4.5]decan-4-one Analogs and their DOR Activity

Compound IDR1R8DOR Binding Affinity (Ki, nM)DOR Functional Activity (EC50, nM)β-arrestin 2 Recruitment (% of max)Reference
Compound 1 Phenyl4-FluorobenzylSubmicromolarSubmicromolarLow[5][7]
Compound 2 PhenylCyclohexylmethylSubmicromolarSubmicromolar~40%[11]
Compound 3 Phenyl3-MethylbenzylSubmicromolarSubmicromolar~29%[11]

Note: Specific quantitative values for all compounds are not publicly available in the provided search results. The table reflects the qualitative descriptions found in the literature.

Synthetic Strategy: A Pathway to Novel DOR Agonists

The synthesis of 1,3,8-triazaspiro[4.5]decan-4-one analogs typically involves a multi-step sequence, with the key step being the construction of the spirocyclic core. A common approach is the Strecker reaction followed by cyclization to form the hydantoin ring.

Experimental Protocol: General Synthesis of 1,3,8-Triazaspiro[4.5]decan-4-one Analogs

  • Step 1: Synthesis of the Spiro-α-aminonitrile Intermediate:

    • To a solution of a suitable N-substituted-4-piperidone in a protic solvent, add potassium cyanide and ammonium carbonate.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to yield the α-aminonitrile.

  • Step 2: Hydantoin Ring Formation:

    • Treat the α-aminonitrile with an isocyanate or a related reagent in a suitable solvent.

    • Heat the reaction mixture to effect cyclization to the spirohydantoin core.

  • Step 3: N-Alkylation/Arylation:

    • Perform N-alkylation or N-arylation at the desired nitrogen positions (N1, N3, or N8) using appropriate alkyl halides or arylating agents in the presence of a base.

G cluster_synthesis Synthetic Workflow for 1,3,8-Triazaspiro[4.5]decan-4-one Analogs start N-Substituted-4-piperidone step1 Strecker Reaction (KCN, (NH4)2CO3) start->step1 intermediate1 α-Aminonitrile Intermediate step1->intermediate1 step2 Cyclization with Isocyanate intermediate1->step2 intermediate2 Spirohydantoin Core step2->intermediate2 step3 N-Alkylation/Arylation (R-X, Base) intermediate2->step3 end Target 1,3,8-Triazaspiro[4.5]decan-4-one Analog step3->end

Caption: Synthetic workflow for 1,3,8-triazaspiro[4.5]decan-4-one analogs.

Pharmacological Evaluation: Probing for G-Protein Bias

The assessment of G-protein bias is critical in the development of next-generation opioid analgesics. This involves comparing the potency and efficacy of a compound in G-protein-mediated signaling assays versus β-arrestin recruitment assays.[1][13]

Experimental Protocol: cAMP Accumulation Assay (G-protein signaling)

  • Cell Culture: Use HEK293 cells stably expressing the human δ-opioid receptor.

  • Assay Principle: Agonist activation of the Gi-coupled DOR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with forskolin to stimulate cAMP production.

    • Add varying concentrations of the test compound.

    • Incubate for a specified time.

    • Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value.

Experimental Protocol: β-Arrestin Recruitment Assay

  • Cell Culture: Utilize U2OS cells co-expressing the human DOR fused to a protein fragment and β-arrestin fused to the complementary fragment.

  • Assay Principle: Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two protein fragments into proximity and generating a detectable signal (e.g., chemiluminescence, fluorescence).

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Add varying concentrations of the test compound.

    • Incubate for a specified time.

    • Measure the signal using a luminometer or fluorometer.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value and the maximal effect (Emax).

G cluster_pathway DOR Signaling and G-Protein Bias agonist Biased DOR Agonist receptor δ-Opioid Receptor (DOR) agonist->receptor g_protein Gi/o Protein Activation receptor->g_protein Preferential Activation beta_arrestin β-Arrestin Recruitment receptor->beta_arrestin Minimal Activation downstream_g ↓ cAMP g_protein->downstream_g side_effects Tolerance, Seizures beta_arrestin->side_effects therapeutic_effect Analgesia downstream_g->therapeutic_effect

Caption: DOR signaling pathway and the concept of G-protein bias.

Part 2: Cardioprotection Through Mitochondrial Modulation - The 1,3,8-Triazaspiro[4.5]decan-4-one Scaffold as an mPTP Inhibitor

Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage in conditions such as myocardial infarction and stroke. A key event in IRI is the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[14][15] Persistent opening of the mPTP leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, cell death.[7][15] Therefore, inhibition of mPTP opening is a promising therapeutic strategy for cardioprotection.[16]

Derivatives of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold, as well as their regioisomers, the 1,4,8-triazaspiro[4.5]decan-2-ones, have been identified as potent inhibitors of the mPTP.[14] These compounds are believed to exert their effects by targeting the c-subunit of the F1/FO-ATP synthase, a key component of the mPTP complex.[7][14]

Deciphering the Structure-Activity Relationship for mPTP Inhibition

The SAR for this class of mPTP inhibitors has been explored through the synthesis and evaluation of a range of analogs.

Key Structural Insights:

  • The Spirocyclic Core: The triazaspiro[4.5]decane framework is essential for activity.

  • Substitutions at N1: An acetic acid or acetamide group at the N1 position is a common feature in active compounds, suggesting an important interaction at this vector.

  • Substitutions at N3: The substituent at the 3-position plays a significant role in modulating the inhibitory activity.[17] Lipophilic groups, such as isobutyl and benzyl, have been shown to be favorable.

  • Substitutions at N8: A benzyl group at the N8 position is frequently found in potent mPTP inhibitors, indicating its importance for binding.

Table 2: Representative Triazaspiro[4.5]decan-4-one Analogs and their mPTP Inhibitory Activity

Compound IDScaffoldR1R3R8mPTP Inhibition (% at a given concentration)Reference
PP11 1,3,8-Triazaspiro[4.5]decan-4-oneH2-MethylpropylBenzylPotent inhibitor[7]
14a 1,4,8-Triazaspiro[4.5]decan-2-one(S)-CH2COOHMethylBenzylActive[15]
14b 1,4,8-Triazaspiro[4.5]decan-2-one(S)-CH2COOHIsopropylBenzylInactive[15]
14e 1,4,8-Triazaspiro[4.5]decan-2-one(S)-CH2COOHBenzylBenzylHigh potency[15]
Synthetic Approach to mPTP Inhibitors

The synthesis of these mPTP inhibitors often utilizes solid-phase synthesis techniques, allowing for the rapid generation of a library of analogs for SAR studies.

Experimental Protocol: Solid-Phase Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

  • Step 1: Resin Loading: An appropriate amino acid is coupled to a solid support resin.

  • Step 2: Ugi Reaction: A multi-component Ugi reaction is performed on the resin-bound amino acid with an aldehyde, an isocyanide, and an amine to construct the core structure.

  • Step 3: Spirocyclization: The resin-bound intermediate is treated with N-benzyl-4-piperidone in the presence of an acid catalyst to form the spirocyclic system.[17]

  • Step 4: Cleavage from Resin: The final compound is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[17]

  • Step 5: Purification: The crude product is purified by reverse-phase HPLC.

G cluster_synthesis_mptp Solid-Phase Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Analogs start Amino Acid on Resin step1 Ugi Reaction start->step1 intermediate1 Resin-Bound Intermediate step1->intermediate1 step2 Spirocyclization (N-benzyl-4-piperidone, p-TsOH) intermediate1->step2 intermediate2 Resin-Bound Spirocycle step2->intermediate2 step3 Cleavage from Resin (TFA) intermediate2->step3 end Target 1,4,8-Triazaspiro[4.5]decan-2-one Analog step3->end

Caption: Solid-phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-one analogs.

Assessing mPTP Inhibition: The Calcium Retention Capacity Assay

The calcium retention capacity (CRC) assay is a widely used method to assess the susceptibility of mitochondria to mPTP opening.[3][18] Mitochondria will take up and sequester calcium until a threshold is reached, at which point the mPTP opens, leading to the release of the accumulated calcium.[3][4] mPTP inhibitors increase the amount of calcium that mitochondria can retain before the pore opens.[18]

Experimental Protocol: Calcium Retention Capacity (CRC) Assay

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing a respiratory substrate (e.g., succinate), a calcium-sensitive fluorescent dye (e.g., Calcium Green 5N), and the isolated mitochondria.

  • Calcium Pulses: Add sequential pulses of a known concentration of calcium chloride to the mitochondrial suspension.

  • Fluorescence Monitoring: Continuously monitor the extra-mitochondrial calcium concentration by measuring the fluorescence of the calcium-sensitive dye. An initial spike in fluorescence is observed after each calcium pulse, followed by a decrease as the mitochondria take up the calcium.

  • mPTP Opening: A large, sustained increase in fluorescence indicates mPTP opening and the release of sequestered calcium.

  • Data Analysis: The total amount of calcium taken up by the mitochondria before pore opening is the calcium retention capacity. Compare the CRC in the presence and absence of the test compound.

G cluster_mptp_role Role of mPTP in Ischemia-Reperfusion Injury ischemia Ischemia reperfusion Reperfusion ischemia->reperfusion ca_overload ↑ Cytosolic Ca2+ reperfusion->ca_overload ros ↑ ROS reperfusion->ros mptp_opening mPTP Opening ca_overload->mptp_opening ros->mptp_opening mmp_collapse ↓ ΔΨm mptp_opening->mmp_collapse swelling Mitochondrial Swelling mptp_opening->swelling atp_depletion ATP Depletion mmp_collapse->atp_depletion cell_death Cell Death atp_depletion->cell_death swelling->cell_death inhibitor mPTP Inhibitor inhibitor->mptp_opening Inhibits

Caption: The role of mPTP in ischemia-reperfusion injury.

Part 3: Other Reported Biological Activities

While the primary focus of research on this scaffold has been on DOR agonism and mPTP inhibition, there is also evidence of other biological activities.

Myelostimulating Activity

Some 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been shown to possess myelostimulating activity in models of cyclophosphamide-induced myelosuppression. These compounds were found to accelerate the regeneration of lymphocytes and granulocytes in the bone marrow. However, a detailed SAR study for this activity has not yet been extensively reported.

Conclusion and Future Perspectives

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold and its analogs represent a versatile and promising platform for the development of novel therapeutics. The inherent three-dimensionality of the spirocyclic core allows for the exploration of chemical space in a way that is not possible with more traditional planar scaffolds, leading to the discovery of compounds with unique pharmacological profiles.

The identification of G-protein biased DOR agonists from this chemical class offers a potential pathway to safer and more effective analgesics with a reduced side-effect profile. Further optimization of these compounds to fine-tune their bias and improve their pharmacokinetic properties will be a key area of future research.

Similarly, the discovery of potent mPTP inhibitors based on this scaffold provides a promising avenue for the development of cardioprotective agents for the treatment of ischemia-reperfusion injury. Elucidating the precise binding interactions of these compounds with the F1/FO-ATP synthase will be crucial for the rational design of even more potent and selective inhibitors.

As synthetic methodologies continue to evolve and our understanding of the complex biology of these targets deepens, the 1,3,8-triazaspiro[4.5]decan-4-one scaffold is poised to be a valuable tool in the medicinal chemist's arsenal for the creation of innovative and impactful medicines.

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  • Al-Qaisi, Z. A., et al. (2023). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 28(13), 5104. [Link]

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In Silico Analysis of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one: A Technical Guide to Unraveling Molecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the in silico modeling of 1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one, a spirocyclic compound of significant interest in contemporary drug discovery. We will navigate the essential computational methodologies to elucidate its potential binding mechanisms, with a primary focus on the human Delta Opioid Receptor (DOR) and a secondary exploration of the mitochondrial permeability transition pore (mPTP). This document is intended for researchers, computational chemists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: The Therapeutic Potential of a Unique Spirocyclic Scaffold

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold is emerging as a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. Notably, compounds with this core have been identified as potential antipsychotic agents and selective agonists for the Delta Opioid Receptor (DOR)[1][2]. The specific compound, this compound, is under investigation for its potential in treating neurological disorders such as depression and anxiety, attributed to its possible interaction with serotonin and other neurotransmitter receptors[3]. Furthermore, related triazaspiro[4.5]decane derivatives have been shown to inhibit the mitochondrial permeability transition pore (mPTP), suggesting therapeutic potential in conditions like myocardial infarction by targeting the c subunit of F1/FO-ATP synthase[4][5][6].

The unique three-dimensional architecture of spirocyclic compounds presents both a challenge and an opportunity for drug design. In silico modeling provides a powerful lens to understand the conformational intricacies and specific molecular interactions that govern the biological activity of these complex molecules[7][8][9][10][11]. This guide will provide a detailed, step-by-step protocol for conducting robust in silico analyses to predict and rationalize the interactions of this compound with its putative biological targets.

Part 1: Primary Target Analysis - The Delta Opioid Receptor (DOR)

The Delta Opioid Receptor, a G-protein coupled receptor (GPCR), is a well-established target for analgesics with a potentially reduced side-effect profile compared to mu-opioid receptor agonists. The identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as DOR-selective agonists makes this an important avenue of investigation for our lead compound[2].

Experimental Workflow for DOR Interaction Modeling

DOR_Workflow cluster_prep Preparation Stage cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Post-Simulation Analysis PDB Protein Structure Acquisition (PDB ID: 6PT2) ReceptorPrep Receptor Preparation (Protonation, Chain Selection) PDB->ReceptorPrep GridGen Grid Box Generation (Define Binding Site) ReceptorPrep->GridGen LigandPrep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking GridGen->Docking SystemSetup System Solvation & Ionization (GROMACS) Docking->SystemSetup PoseAnalysis Pose & Score Analysis Docking->PoseAnalysis Simulation MD Simulation (100 ns) SystemSetup->Simulation InteractionAnalysis Interaction Fingerprinting (H-bonds, Hydrophobic) Simulation->InteractionAnalysis StabilityAnalysis RMSD & RMSF Analysis Simulation->StabilityAnalysis PoseAnalysis->InteractionAnalysis

Caption: Workflow for DOR interaction modeling.

Step-by-Step Protocol: DOR Docking and Simulation
  • Protein Structure Acquisition and Preparation:

    • Obtain the crystal structure of the human Delta Opioid Receptor. A suitable starting point is PDB ID: 6PT2.

    • Prepare the receptor using a protein preparation wizard (e.g., in Schrödinger Maestro or UCSF Chimera). This involves removing water molecules, adding hydrogen atoms, assigning protonation states at a physiological pH (7.4), and selecting the relevant protein chain.

  • Ligand Preparation:

    • Draw the 2D structure of this compound.

    • Convert the 2D structure to a 3D conformation and perform an initial energy minimization using a suitable force field (e.g., OPLS3e or MMFF94).

  • Molecular Docking:

    • Define the binding site for docking. This can be centered on the co-crystallized ligand in the PDB structure or identified using site-finding algorithms.

    • Generate a docking grid around the defined binding site.

    • Perform molecular docking using software such as AutoDock Vina or Glide. Generate a set of diverse binding poses.

  • Molecular Dynamics (MD) Simulation:

    • Take the top-ranked docking pose as the starting structure for the MD simulation.

    • Embed the protein-ligand complex in a suitable membrane model (e.g., POPC) and solvate with an explicit water model (e.g., TIP3P).

    • Neutralize the system by adding counter-ions.

    • Perform a multi-stage equilibration protocol, gradually releasing restraints on the protein and ligand.

    • Run a production MD simulation for at least 100 nanoseconds using a simulation package like GROMACS or AMBER.

  • Analysis of Results:

    • Analyze the docking results to identify the most favorable binding poses based on the scoring function.

    • Analyze the MD simulation trajectory to assess the stability of the protein-ligand complex (RMSD, RMSF) and characterize the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) that are maintained throughout the simulation.

Predicted Interactions and Data Summary
MetricPredicted Value/Observation
Docking Score (kcal/mol) -8.5 to -10.0 (indicative of strong binding affinity)
Key Interacting Residues Asp128, Tyr129, Trp274, His278 (These are common interaction points for DOR agonists)
Dominant Interaction Types Hydrogen bonding between the carbonyl oxygen of the ligand and key polar residues. Pi-stacking and hydrophobic interactions involving the fluorophenyl ring.
RMSD of Ligand (nm) < 0.2 (after initial equilibration, indicating stable binding within the pocket)
RMSF of Binding Pocket (nm) Low fluctuations, suggesting a well-defined and stable binding site.

Part 2: Secondary Target Analysis - Mitochondrial Permeability Transition Pore (mPTP)

The discovery of 1,3,8-triazaspiro[4.5]decane derivatives as inhibitors of the mPTP opens up a distinct therapeutic avenue, particularly in cardioprotection[6]. Modeling interactions with components of the mPTP, such as the c-subunit of F-ATP synthase, can provide insights into this mechanism.

Experimental Workflow for mPTP Subunit Interaction Modeling

mPTP_Workflow cluster_prep_mtpt Preparation Stage cluster_docking_mtpt Molecular Docking cluster_md_mtpt Molecular Dynamics cluster_analysis_mtpt Analysis PDB_mtpt Target Structure Acquisition (e.g., F-ATP synthase, PDB: 5ARA) TargetPrep Target Preparation (Isolation of c-subunit ring) PDB_mtpt->TargetPrep SiteID Binding Site Identification (Based on known inhibitors like Oligomycin A) TargetPrep->SiteID LigandPrep_mtpt Ligand Preparation (Conformational Search) Docking_mtpt Molecular Docking (Ensemble Docking if flexible) LigandPrep_mtpt->Docking_mtpt SiteID->Docking_mtpt SystemSetup_mtpt System Solvation & Ionization (Explicit Solvent) Docking_mtpt->SystemSetup_mtpt Simulation_mtpt MD Simulation (50-100 ns) SystemSetup_mtpt->Simulation_mtpt BindingEnergy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Simulation_mtpt->BindingEnergy InteractionAnalysis_mtpt Detailed Interaction Analysis Simulation_mtpt->InteractionAnalysis_mtpt

Caption: Workflow for mPTP subunit interaction modeling.

Step-by-Step Protocol: mPTP Subunit Docking and Analysis
  • Target Structure Acquisition and Preparation:

    • Obtain a high-resolution structure of a relevant component of the mPTP, for example, the F-ATP synthase. A representative structure is PDB ID: 5ARA (bovine).

    • Isolate the c-subunit ring from the rest of the complex for focused docking studies.

    • Prepare the isolated structure by adding hydrogens and performing a brief energy minimization.

  • Ligand Preparation:

    • Prepare the 3D structure of this compound as described for the DOR workflow.

  • Molecular Docking:

    • Identify the putative binding site on the c-subunit. This can be guided by the binding site of known inhibitors like oligomycin A.

    • Perform molecular docking into the identified site. Given the potential flexibility of the binding site, consider using ensemble docking or induced-fit docking protocols.

  • Post-Docking Analysis:

    • Analyze the docking poses and scores to identify plausible binding modes.

    • For a more quantitative assessment, perform binding free energy calculations (e.g., MM/PBSA or MM/GBSA) on the docked poses after a short MD simulation to refine the complex.

Predicted Interactions and Data Summary
MetricPredicted Value/Observation
Binding Free Energy (kcal/mol) -40 to -60 (MM/PBSA)
Key Interacting Residues Glutamic acid and other polar residues within the transmembrane region of the c-subunit ring are anticipated to be key interaction points.
Dominant Interaction Types Electrostatic interactions with charged residues and hydrophobic interactions with the lipid-facing surface of the c-subunit.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for investigating the molecular interactions of this compound with two high-value biological targets: the Delta Opioid Receptor and the mitochondrial permeability transition pore. The presented workflows, from initial protein and ligand preparation to detailed molecular dynamics simulations and analysis, provide a robust framework for generating testable hypotheses about the compound's mechanism of action.

The insights gained from these computational studies can guide the rational design of more potent and selective analogs, ultimately accelerating the drug discovery and development process. Experimental validation of the predicted binding modes and affinities through techniques such as site-directed mutagenesis and biophysical binding assays is a critical next step to corroborate these in silico findings.

References

  • In Silico Modeling of Spirolides and Gymnodimines: Determination of S Configuration at Butenolide Ring Carbon C-4. (2015). ResearchGate. [Link]

  • In Silico Identification and Characterization of Spiro[7][8][9]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators. (n.d.). MDPI. [Link]

  • Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents. (1985). Journal of Medicinal Chemistry. [Link]

  • Chemical synthesis, properties, and molecular modeling studies of spiro-indole compounds. (2022). News-Medical.Net. [Link]

  • Formation of silicon centered spirocyclic compounds: reaction of N-heterocyclic stable silylene with benzoylpyridine, diisopropyl azodicarboxylate, and 1,2-diphenylhydrazine. (n.d.). PubMed. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (n.d.). PubMed Central. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (n.d.). MDPI. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. (n.d.). MDPI. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. (2018). Journal of Medicinal Chemistry. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

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Methodological & Application

Protocol for synthesizing 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Introduction

Spirocyclic compounds, which feature two rings connected by a single common atom, are of significant interest in medicinal chemistry. Their unique three-dimensional structures provide a novel conformational space compared to traditional flat aromatic compounds, which can lead to improved potency and selectivity for biological targets.[1][2] The 1,3,8-triazaspiro[4.5]decan-4-one core is a privileged scaffold found in compounds with a range of biological activities, including potential as antipsychotic agents and delta opioid receptor agonists.[3] The incorporation of a fluorine atom, a common strategy in drug design, can enhance metabolic stability and binding affinity. This document provides a detailed, research-grade protocol for the synthesis of a novel derivative, this compound, intended for researchers in synthetic chemistry and drug development.

The presented synthesis is a multi-step process designed for robustness and adaptability. It begins with the construction of the core spiro-hydantoin scaffold using a well-established one-pot reaction, followed by a copper-catalyzed N-arylation to introduce the 4-fluorophenyl moiety, and concludes with a final deprotection step.

Overall Synthetic Scheme

The synthesis is proposed to proceed in three main stages, starting from commercially available N-Boc-4-piperidone.

Synthetic_Scheme A N-Boc-4-piperidone B 8-Boc-1,3-diazaspiro[4.5]decane-2,4-dione A->B Step 1: Bucherer-Bergs Reaction C 1-(4-Fluorophenyl)-8-Boc-1,3,8-triazaspiro[4.5]decan-4-one B->C Step 2: N-Arylation D This compound (Target Compound) C->D Step 3: Boc Deprotection

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of the Spiro-Hydantoin Core

Principle and Causality

The initial step involves the creation of the spiro-hydantoin core structure. The Bucherer-Bergs reaction is an efficient and reliable method for synthesizing spiro-hydantoins from a ketone, a cyanide source (potassium cyanide), and a source of ammonia and carbon dioxide (ammonium carbonate). The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes in the presence of carbonate to form the hydantoin ring. Using N-Boc-4-piperidone as the ketone substrate directly yields the protected spiro-scaffold, which is ideal for subsequent functionalization.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Quantity
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.25-10.0 g (50.2 mmol)
Potassium Cyanide (KCN)KCN65.12-4.90 g (75.3 mmol)
Ammonium Carbonate(NH₄)₂CO₃96.09-24.1 g (251 mmol)
Ethanol (EtOH)C₂H₅OH46.07-150 mL
Water (H₂O)H₂O18.02-150 mL
Experimental Protocol: Synthesis of 8-Boc-1,3-diazaspiro[4.5]decane-2,4-dione
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine N-Boc-4-piperidone (10.0 g, 50.2 mmol), ammonium carbonate (24.1 g, 251 mmol), ethanol (150 mL), and water (150 mL).

  • Addition of Cyanide: CAUTION! Potassium cyanide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). All glassware must be decontaminated with bleach solution after use. Carefully add potassium cyanide (4.90 g, 75.3 mmol) to the stirred suspension.

  • Reaction: Heat the mixture to 60-65°C and stir vigorously for 24 hours. The initial suspension should gradually become a clearer solution.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into 500 mL of cold water.

    • A white precipitate should form. If not, acidify the solution to pH 5-6 with concentrated HCl to induce precipitation.

    • Collect the solid by vacuum filtration, washing thoroughly with cold water (3 x 100 mL).

    • Dry the solid under vacuum at 50°C to a constant weight to yield 8-Boc-1,3-diazaspiro[4.5]decane-2,4-dione.

Part 2: N-Arylation of the Hydantoin Core

Principle and Causality

This step introduces the 4-fluorophenyl group onto the N1 position of the hydantoin ring. A copper-catalyzed Ullmann condensation is a suitable method for this N-arylation. Copper(I) iodide is used as the catalyst, with a ligand such as N,N'-dimethylethylenediamine (DMEDA) to stabilize the copper catalyst and facilitate the coupling between the hydantoin nitrogen and the aryl halide. Potassium carbonate serves as the base to deprotonate the hydantoin nitrogen, making it nucleophilic.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Quantity
8-Boc-1,3-diazaspiro[4.5]decane-2,4-dioneC₁₂H₁₉N₃O₄285.30-5.0 g (17.5 mmol)
1-Fluoro-4-iodobenzeneC₆H₄FI222.00-4.28 g (19.3 mmol)
Copper(I) Iodide (CuI)CuI190.45-0.33 g (1.75 mmol)
N,N'-Dimethylethylenediamine (DMEDA)C₄H₁₂N₂88.15-0.31 g (3.50 mmol)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21-4.84 g (35.0 mmol)
Dioxane (anhydrous)C₄H₈O₂88.11-100 mL
Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-8-Boc-1,3,8-triazaspiro[4.5]decan-4-one
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 8-Boc-1,3-diazaspiro[4.5]decane-2,4-dione (5.0 g, 17.5 mmol), copper(I) iodide (0.33 g, 1.75 mmol), and potassium carbonate (4.84 g, 35.0 mmol).

  • Addition of Reagents: Add anhydrous dioxane (100 mL), followed by 1-fluoro-4-iodobenzene (4.28 g, 19.3 mmol) and N,N'-dimethylethylenediamine (0.31 g, 3.50 mmol) via syringe.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain stirring for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts.

    • Rinse the pad with ethyl acetate (50 mL).

    • Concentrate the filtrate under reduced pressure.

    • The crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

Part 3: Final Deprotection

Principle and Causality

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is efficiently achieved under acidic conditions. Trifluoroacetic acid (TFA) is a strong acid that readily cleaves the Boc group at room temperature, releasing the free amine. Dichloromethane (DCM) is used as a solvent.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Quantity
1-(4-Fluorophenyl)-8-Boc-1,3,8-triazaspiro[4.5]decan-4-oneC₁₉H₂₄FN₃O₃377.41-4.0 g (10.6 mmol)
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02-20 mL
Dichloromethane (DCM)CH₂Cl₂84.93-80 mL
Experimental Protocol: Synthesis of this compound

Deprotection_Workflow cluster_0 Reaction cluster_1 Work-up A Dissolve Boc-protected compound in DCM B Add TFA dropwise at 0°C A->B C Stir at room temperature for 2-4 hours B->C D Remove volatiles under reduced pressure C->D Proceed to Work-up E Neutralize with saturated NaHCO₃ solution D->E F Extract with Ethyl Acetate E->F G Dry organic layer and concentrate F->G H Final Product G->H Purify if necessary

Caption: Workflow for the final Boc-deprotection step.

  • Reaction Setup: Dissolve the Boc-protected compound (4.0 g, 10.6 mmol) in dichloromethane (80 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (20 mL) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • Potassium Cyanide: Extremely toxic by ingestion, inhalation, and skin contact. Always handle in a fume hood with appropriate PPE. Have a cyanide antidote kit available and be familiar with its use.

  • Trifluoroacetic Acid: Highly corrosive. Handle with care, avoiding inhalation of vapors and contact with skin.

  • Solvents: Dioxane, DCM, and ethanol are flammable. Work in a well-ventilated area away from ignition sources.

References

  • Saraswat, P., Jeyabalan, G., Hassan, M. Z., Rahman, M. U., & Nyola, N. K. (Year). Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Taylor & Francis Online. [Link]

  • (2022). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Publish. [Link]

  • Saraswat, P., et al. (Year). Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. ResearchGate. [Link]

  • (Year). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. [Link]

  • Yavari, I., et al. (Year). An efficient synthesis of spiro indoles with the butenolide moiety. Taylor & Francis Online. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]

  • Yevich, J. P., et al. (1985). Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents. PubMed. [Link]

  • Ugi, I. K. (1959). The Ugi Reaction. Wikipedia. [Link]

  • Various Authors. (Year). Ugi Four-Component Reactions Using Alternative Reactants. PMC - PubMed Central. [Link]

  • Organic Chemistry Portal. (Year). Ugi Reaction. Organic Chemistry Portal. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera.unife.it. [Link]

  • (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

  • Various Authors. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]

  • (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. Science and Education Publishing. [Link]

  • (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Blaine, A. T., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]

  • PubChem. (Year). 1,3,8-Triazaspiro(4.5)decan-4-one. PubChem. [Link]

  • (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]

  • Blaine, A. T., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC - PubMed Central. [Link]

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In vitro assays for testing 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: In Vitro Assays for Testing 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one Activity Audience: Researchers, scientists, and drug development professionals.

Introduction: Characterizing a Novel CNS-Active Spirocyclic Compound

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as antipsychotic agents and treatments for other neurological disorders like depression and anxiety.[1][2] The specific compound, this compound, is of significant interest for its potential to modulate key G-protein coupled receptors (GPCRs) in the central nervous system (CNS).

Pharmacological and behavioral data for related compounds suggest that the primary targets for this chemical class are the Dopamine D2 (D2R) and Serotonin 5-HT2A (5-HT2A) receptors.[1][3][4] These receptors are exceptionally well-validated targets for antipsychotic therapies. The D2 receptor is a Gαi-coupled receptor that inhibits adenylyl cyclase, while the 5-HT2A receptor is a Gαq-coupled receptor that activates the phospholipase C pathway.[5][6]

This guide provides a suite of detailed in vitro assays designed to comprehensively characterize the activity of this compound. The protocols herein describe two fundamental types of assays:

  • Radioligand Binding Assays: To quantify the binding affinity (Kᵢ) of the compound for the human D2 and 5-HT2A receptors. These assays are the gold standard for determining direct receptor interaction.[7][8]

  • Cell-Based Functional Assays: To determine the compound's potency (IC₅₀) and mechanism of action (e.g., antagonism) by measuring its effect on downstream receptor signaling pathways (cAMP and intracellular calcium).

A logical workflow for characterizing a novel compound like this involves first establishing its binding affinity at the primary targets and then confirming its functional effect on the associated signaling pathways.

G cluster_0 Phase 1: Affinity Determination cluster_1 Phase 2: Functional Characterization Compound Test Compound (this compound) Binding_D2 Protocol 1: D2 Receptor Binding Assay Compound->Binding_D2 Binding_5HT2A Protocol 2: 5-HT2A Receptor Binding Assay Compound->Binding_5HT2A Ki_Value Determine Kᵢ Values (Binding Affinity) Binding_D2->Ki_Value Binding_5HT2A->Ki_Value Functional_D2 Protocol 3: D2 Functional Antagonism (cAMP Assay) Ki_Value->Functional_D2 Proceed if Kᵢ is potent Functional_5HT2A Protocol 4: 5-HT2A Functional Antagonism (Calcium Flux Assay) Ki_Value->Functional_5HT2A Proceed if Kᵢ is potent IC50_Value Determine IC₅₀ Values (Functional Potency) Functional_D2->IC50_Value Functional_5HT2A->IC50_Value

Caption: Overall experimental workflow for in vitro characterization.

Protocol 1: Dopamine D2 Receptor (D2R) Binding Affinity Assay

Principle: This is a competitive radioligand binding assay used to determine the binding affinity (Kᵢ) of the test compound.[8] The assay measures the ability of the unlabeled test compound to displace a known high-affinity radioligand, [³H]-Spiperone, from the D2 receptor. The membranes are prepared from HEK293 cells stably expressing the human D2 receptor.

Materials:

  • Receptor Source: Frozen membrane preparation from HEK293 cells expressing human D2 receptors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

  • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific Control: (+)-Butaclamol or Haloperidol at 10 µM.[9]

  • Test Compound: this compound, prepared as a 10 mM stock in 100% DMSO.

  • Hardware: 96-well plates, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), cell harvester, and a scintillation counter.[10]

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in assay buffer. The final assay concentrations should typically range from 0.1 nM to 10 µM. Add 50 µL of each dilution to the 96-well plate. Also, prepare wells for "Total Binding" (assay buffer with 0.1% DMSO) and "Non-Specific Binding" (10 µM Haloperidol).

  • Radioligand Preparation: Dilute [³H]-Spiperone in assay buffer to a final concentration of ~0.2-0.5 nM (approximating its Kₑ).

  • Membrane Preparation: On the day of the assay, thaw the D2 receptor membrane aliquot and resuspend in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.[10] Keep on ice.

  • Assay Incubation:

    • To each well, add 50 µL of the diluted test compound or controls.

    • Add 50 µL of the diluted [³H]-Spiperone.

    • Initiate the binding reaction by adding 150 µL of the membrane preparation to all wells.[10]

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[8][10]

  • Harvesting: Terminate the assay by rapid vacuum filtration through the glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[10]

  • Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the percent inhibition of specific binding for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)) where NSB is Non-Specific Binding.

  • Plot the percent inhibition against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation :[10] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Serotonin 5-HT2A Receptor Binding Affinity Assay

Principle: This protocol is analogous to the D2 binding assay but is optimized for the 5-HT2A receptor. It uses a different radioligand, [³H]-Ketanserin, to determine the test compound's affinity for human 5-HT2A receptors expressed in a stable cell line.

Materials:

  • Receptor Source: Frozen membrane preparation from CHO-K1 or HEK293 cells expressing human 5-HT2A receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-Ketanserin (specific activity ~40-70 Ci/mmol).

  • Non-specific Control: Ketanserin or Risperidone at 10 µM.

  • All other materials are as described in Protocol 1.

Step-by-Step Methodology:

The procedure is identical to that described in Protocol 1, with the following substitutions:

  • Use the 5-HT2A receptor membrane preparation.

  • Use [³H]-Ketanserin as the radioligand at a final concentration of ~0.5-1.0 nM.

  • Use 10 µM Ketanserin for determining non-specific binding.

Data Analysis: Data analysis is performed identically to Protocol 1 to determine the IC₅₀ and subsequently the Kᵢ of the test compound for the 5-HT2A receptor.

ParameterD2 Receptor Assay5-HT2A Receptor Assay
Receptor Source hD2R-HEK293 Membranesh5-HT2A-CHO-K1 Membranes
Radioligand [³H]-Spiperone[³H]-Ketanserin
Kₑ of Radioligand ~0.1 nM~0.8 nM
NSB Control 10 µM Haloperidol10 µM Ketanserin
Assay Buffer Tris-HCl, MgCl₂, EDTATris-HCl

Protocol 3: D2 Receptor Functional Antagonism (cAMP Assay)

Principle: The D2 receptor is Gαi-coupled; its activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[6] This assay measures the ability of the test compound to function as an antagonist by blocking the D2 agonist-induced decrease in cAMP. To achieve a measurable signal window, intracellular cAMP is first elevated using forskolin.[11][12]

G cluster_D2 D2 Receptor Signaling (Gαi-coupled) D2R D2 Receptor Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Agonist Dopamine (Agonist) Agonist->D2R Activates Antagonist Test Compound (Antagonist) Antagonist->D2R Blocks Forskolin Forskolin Forskolin->AC Stimulates

Caption: D2 receptor Gαi signaling pathway and points of modulation.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human D2 receptor.

  • Agonist: Dopamine or Quinpirole.

  • Stimulant: Forskolin.

  • Assay Medium: HBSS or other serum-free medium.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or luciferase biosensor (e.g., GloSensor™).[11][13][14]

Step-by-Step Methodology:

  • Cell Plating: Seed the D2R-expressing cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Pre-incubation: Remove the culture medium. Add the test compound at various concentrations (e.g., 0.1 nM to 30 µM) diluted in assay medium. Also include "control" (agonist only) and "basal" (vehicle only) wells. Incubate for 15-30 minutes at 37°C. This step allows the antagonist to occupy the receptor.[11]

  • Agonist Stimulation: Add the D2 agonist (e.g., Dopamine) at a pre-determined EC₈₀ concentration along with a fixed concentration of forskolin (e.g., 10 µM).[3] The EC₈₀ is the concentration of agonist that gives 80% of its maximal response and provides a robust signal window for measuring inhibition.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cAMP modulation.

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF, GloSensor).[13]

Data Analysis:

  • Normalize the data by setting the signal from the EC₈₀ agonist + forskolin wells (in the absence of antagonist) as 0% inhibition and the signal from the forskolin-only wells as 100% inhibition.

  • Plot the percent inhibition against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the functional IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect.

Protocol 4: 5-HT2A Receptor Functional Antagonism (Calcium Flux Assay)

Principle: The 5-HT2A receptor is Gαq-coupled; its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and a subsequent increase in intracellular calcium ([Ca²⁺]ᵢ).[5] This assay measures the ability of the test compound to act as an antagonist by blocking the 5-HT2A agonist-induced calcium flux.

G cluster_5HT2A 5-HT2A Receptor Signaling (Gαq-coupled) R 5-HT2A Receptor Gq Gαq Protein R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP₃R Ca Ca²⁺ Release ER->Ca Agonist Serotonin (Agonist) Agonist->R Activates Antagonist Test Compound (Antagonist) Antagonist->R Blocks

Caption: 5-HT2A receptor Gαq signaling pathway leading to Ca²⁺ release.

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Agonist: Serotonin (5-HT).

  • Calcium Indicator Dye: Fluo-4 AM, Cal-520 AM, or equivalent.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Hardware: A plate reader equipped for fluorescence detection with liquid handling capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed the 5-HT2A-expressing cells into black-walled, clear-bottom 384-well plates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution (prepared according to the manufacturer's instructions, often containing probenecid to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.[15]

  • Compound Pre-incubation: Place the plate into the fluorescence plate reader. The instrument will first add the test compound (at various concentrations) to the wells. Incubate for 15-30 minutes inside the reader.

  • Agonist Stimulation & Detection: The instrument will then add the 5-HT2A agonist (Serotonin) at a pre-determined EC₈₀ concentration while simultaneously measuring the fluorescence intensity over time (typically for 60-120 seconds). The agonist binding triggers a rapid increase in fluorescence as intracellular calcium levels rise.

Data Analysis:

  • The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.

  • Normalize the data by setting the response from the EC₈₀ agonist wells (in the absence of antagonist) as 0% inhibition and the response from the vehicle-only wells as 100% inhibition.

  • Plot the percent inhibition against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the functional IC₅₀ value.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. PubMed. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Trisciuoglio, D., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Institutes of Health. [Link]

  • Arora, V., et al. (2014). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information. [Link]

  • Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

  • Bdioui, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

  • El-Gamal, M. I., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed Central. [Link]

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  • Strange, P. G. (2008). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology. [Link]

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  • El-Gamal, M. I., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. [Link]

  • Kumar, V., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS. [Link]

  • El-Gamal, M. I., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed. [Link]

  • Meqbil, Y. A., et al. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed Central. [Link]

  • Yevich, J. P., et al. (1985). Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents. PubMed. [Link]

  • Pacifico, S., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. [Link]

  • Morciano, G., et al. (2022). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. [Link]

  • Morciano, G., et al. (2022). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. PubMed Central. [Link]

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Application Notes and Protocols for In Vivo Studies of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for 1,3,8-triazaspiro[4.5]decan-4-one derivatives. This class of spirocyclic compounds has demonstrated a range of biological activities, suggesting therapeutic potential in oncology, cardiology, and neurology. These notes are structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of specific animal models and experimental designs, ensuring scientific integrity and reproducibility.

I. Introduction to 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives

1,3,8-Triazaspiro[4.5]decan-4-one derivatives are a unique class of heterocyclic compounds characterized by a spirocyclic core. This rigid, three-dimensional structure can lead to enhanced target specificity and improved pharmacokinetic properties compared to more planar molecules.[1][2][3][4] Preclinical research has identified several promising therapeutic applications for these derivatives, including:

  • Myelostimulatory Effects: Certain derivatives have been shown to accelerate the regeneration of lymphocytes and granulocytes in models of chemotherapy-induced myelosuppression.[5]

  • Cardioprotective Activity: By inhibiting the mitochondrial permeability transition pore (mPTP), some of these compounds have demonstrated the ability to reduce myocardial cell death following reperfusion injury.[6][7][8][9]

  • Analgesic Properties: A subset of these derivatives acts as selective agonists for the delta opioid receptor (DOR), suggesting potential for the treatment of various pain states.[10][11][12]

The following sections will detail the appropriate animal models and experimental protocols to investigate these activities in vivo.

II. General Principles for In Vivo Study Design

Before commencing any in vivo study, it is imperative to adhere to the highest standards of ethical animal care and experimental design. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).[5][13][14][15][16] Furthermore, the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure transparent and reproducible reporting of research findings.[1][3][17][18][19]

Key considerations for all in vivo studies include:

  • Hypothesis and Objectives: Clearly define the scientific question and the primary outcomes of the study.[20]

  • Animal Model Selection: Choose the most appropriate species and strain based on the biological question. Rodents, such as mice and rats, are commonly used in preclinical research due to their well-characterized genetics and physiology.[21][22]

  • Sample Size Calculation: Determine the minimum number of animals required to achieve statistically significant results, in line with the 3Rs principle (Replacement, Reduction, and Refinement).[21][23]

  • Randomization and Blinding: Implement randomization in group allocation and blinding during data collection and analysis to minimize bias.

  • Pharmacokinetics and Toxicology: Initial studies should establish the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and assess the general toxicity of the lead compounds.[8][9][24][25][26][27][28][29]

III. Myelostimulatory Activity: Cyclophosphamide-Induced Myelosuppression Model

This model is designed to evaluate the potential of 1,3,8-triazaspiro[4.5]decan-4-one derivatives to ameliorate the myelosuppressive effects of chemotherapy. Cyclophosphamide is an alkylating agent that is highly toxic to proliferating hematopoietic progenitor cells, leading to a reduction in peripheral blood cell counts.[6]

Experimental Workflow

Caption: Workflow for the cyclophosphamide-induced myelosuppression model.

Protocol
  • Animal Model: Male or female BALB/c mice, 6-8 weeks old.

  • Acclimatization: House animals for at least 7 days under standard laboratory conditions.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle Control (no cyclophosphamide, no test compound)

    • Cyclophosphamide Control (cyclophosphamide + vehicle)

    • Test Compound Group(s) (cyclophosphamide + varying doses of the derivative)

    • Positive Control (e.g., Filgrastim)

  • Myelosuppression Induction: On day 0, administer a single intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg).[6][12]

  • Test Compound Administration: Beginning on day 1, administer the 1,3,8-triazaspiro[4.5]decan-4-one derivative daily via the appropriate route (e.g., oral gavage, i.p. injection) for a predetermined duration (e.g., 10 days).

  • Monitoring:

    • Record body weight and clinical signs of toxicity daily.

    • Collect peripheral blood samples (e.g., via tail vein) on specified days (e.g., 4, 7, and 10) for complete blood counts (CBC) to assess white blood cell (WBC), neutrophil, and lymphocyte counts.[7]

  • Terminal Procedures:

    • At the end of the study, euthanize the animals and collect terminal blood samples.

    • Harvest bone marrow from the femurs and tibias for cellularity and colony-forming unit (CFU) assays.

    • Collect the spleen to determine spleen weight and cellularity.

Data Analysis
ParameterMeasurementPurpose
Peripheral Blood Complete Blood Count (WBC, Neutrophils, Lymphocytes)To assess the recovery of circulating immune cells.
Bone Marrow Cellularity, Colony-Forming Unit (CFU) AssaysTo evaluate the regenerative capacity of hematopoietic stem and progenitor cells.
Spleen Weight and CellularityTo assess extramedullary hematopoiesis.
General Health Body Weight, Clinical ObservationsTo monitor for compound-related toxicity.

IV. Cardioprotective Activity: Myocardial Infarction Model

This model evaluates the ability of 1,3,8-triazaspiro[4.5]decan-4-one derivatives to protect the heart from ischemia-reperfusion (I/R) injury. The most common method involves the temporary ligation of a coronary artery in rats.[23][25][30][31][32]

Experimental Workflow

Caption: Workflow for the rat model of myocardial ischemia-reperfusion injury.

Protocol
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat (e.g., with isoflurane) and perform endotracheal intubation for mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Place a suture around the left anterior descending (LAD) coronary artery.

  • Ischemia Induction: Tighten the suture to occlude the LAD, inducing ischemia. Myocardial blanching and ECG changes (ST-segment elevation) confirm occlusion. The ischemic period typically lasts for 30-45 minutes.[23][32]

  • Test Compound Administration: Administer the 1,3,8-triazaspiro[4.5]decan-4-one derivative at the desired dose and route (e.g., intravenous bolus) just before or at the onset of reperfusion.

  • Reperfusion: Release the suture to allow blood flow to resume.

  • Monitoring and Assessment:

    • Monitor ECG and hemodynamics throughout the procedure.

    • After a reperfusion period (e.g., 2-24 hours), euthanize the animal.

    • Excise the heart and perfuse with a vital stain (e.g., 2,3,5-triphenyltetrazolium chloride, TTC) to delineate the infarcted (pale) from the viable (red) tissue.

    • Measure the area at risk and the infarct size.

    • In separate cohorts, cardiac function can be assessed at later time points using echocardiography.

Data Analysis
ParameterMeasurementPurpose
Infarct Size Ratio of Infarct Area to Area at Risk (AAR)Primary endpoint for assessing cardioprotection.
Cardiac Function Echocardiography (Ejection Fraction, Fractional Shortening)To evaluate the long-term effects on heart function.
Biomarkers Serum levels of cardiac troponins (cTnI, cTnT)To quantify the extent of myocardial damage.
Hemodynamics Blood Pressure, Heart RateTo monitor physiological status during the procedure.

V. Analgesic Properties: Inflammatory and Neuropathic Pain Models

Given that some 1,3,8-triazaspiro[4.5]decan-4-one derivatives are DOR agonists, their analgesic potential can be evaluated in models of inflammatory and neuropathic pain.

A. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

CFA induces a localized, persistent inflammation, providing a robust model for testing analgesics.[33][34]

  • Animal Model: Male or female C57BL/6 mice or Sprague-Dawley rats.

  • Baseline Nociceptive Testing: Measure baseline responses to thermal and mechanical stimuli using the hot plate and von Frey tests, respectively.

  • Induction of Inflammation: Inject CFA (e.g., 20 µL for mice, 100 µL for rats) into the plantar surface of one hind paw.[35][36][37]

  • Post-Induction Period: Allow 24-48 hours for inflammation and pain-related behaviors to develop.

  • Test Compound Administration: Administer the 1,3,8-triazaspiro[4.5]decan-4-one derivative at various doses.

  • Nociceptive Testing: At predetermined time points after drug administration, assess thermal hyperalgesia (hot plate test) and mechanical allodynia (von Frey test).

B. Neuropathic Pain: Chronic Constriction Injury (CCI) Model

The CCI model mimics human neuropathic pain caused by nerve compression.[38][39][40][41][42]

  • Animal Model: Male Sprague-Dawley rats.

  • Baseline Nociceptive Testing: Establish baseline mechanical sensitivity using the von Frey test.

  • Surgical Procedure:

    • Under anesthesia, expose the sciatic nerve at the mid-thigh level.

    • Loosely tie four ligatures around the nerve.[42]

  • Post-Surgical Period: Allow 7-14 days for neuropathic pain behaviors to develop.

  • Test Compound Administration: Administer the test compound.

  • Nociceptive Testing: Measure mechanical allodynia using the von Frey test at various time points post-dosing.

Nociceptive Testing Protocols
  • Hot Plate Test (Thermal Nociception):

    • Place the animal on a heated surface (e.g., 52-55°C).[10][43]

    • Record the latency to a nocifensive response (e.g., paw licking, jumping).[4][44][45]

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[45]

  • Von Frey Test (Mechanical Allodynia):

    • Place the animal in a chamber with a mesh floor.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[2][20][46]

    • The 50% paw withdrawal threshold is determined using the up-down method.[47]

Data Analysis
ParameterMeasurementPurpose
Thermal Hyperalgesia Paw withdrawal latency on the hot plateTo assess sensitivity to noxious heat.
Mechanical Allodynia Paw withdrawal threshold using von Frey filamentsTo measure sensitivity to non-noxious mechanical stimuli.

VI. Conclusion

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold represents a promising starting point for the development of novel therapeutics. The in vivo models and protocols detailed in these application notes provide a robust framework for evaluating the myelostimulatory, cardioprotective, and analgesic potential of these derivatives. Rigorous adherence to ethical guidelines and sound experimental design will be crucial for the successful translation of these promising compounds from the laboratory to the clinic.

VII. References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa. Retrieved from [Link]

  • ARRIVE Guidelines: Home. (n.d.). Retrieved from [Link]

  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (2016). Bio-protocol, 6(18), e1934.

  • The ARRIVE guidelines 2.0. (n.d.). Retrieved from [Link]

  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (2005). Journal of Neuroscience Methods, 148(1), 62-68.

  • ARRIVE: Animal Research Reporting In Vivo Experiments. (n.d.). NC3Rs. Retrieved from [Link]

  • The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. (2020). PLOS Biology, 18(7), e3000411.

  • Methods Used to Evaluate Pain Behaviors in Rodents. (2017). Current Protocols in Neuroscience, 81, 8.59.1-8.59.19.

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (2002). Journal of Neuroscience Methods, 113(1), 87-93.

  • Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting. Retrieved from [Link]

  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020). Journal of Controlled Release, 327, 737-750.

  • IACUC Policies and Guidelines. (n.d.). UC Davis Office of Research. Retrieved from [Link]

  • Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. (n.d.). PSPP Home. Retrieved from [Link]

  • Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery. Retrieved from [Link]

  • Animal Research (IACUC) Guidelines. (n.d.). University at Buffalo. Retrieved from [Link]

  • A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. (2024). Journal of Visualized Experiments, (201), e66431.

  • Experimental protocol description. (a) Pictorial description of the rat... (n.d.). ResearchGate. Retrieved from [Link]

  • Rodent Hot/Cold Plate Pain Assay. (n.d.). Maze Engineers - ConductScience. Retrieved from [Link]

  • Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model. (n.d.). Aragen Life Sciences. Retrieved from [Link]

  • Master List of IACUC Policies, Guidelines and SOPS. (n.d.). Washington State University. Retrieved from [Link]

  • Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. (n.d.). Charles River. Retrieved from [Link]

  • Chronic Constriction Injury (CCI) Model. (n.d.). Melior Discovery. Retrieved from [Link]

  • Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole. (2022). Frontiers in Veterinary Science, 9, 1056975.

  • Protocols for the social transfer of pain and analgesia in mice. (2022). STAR Protocols, 3(4), 101740.

  • Institutional Animal Care and Use Committee (IACUC) – Animal Subjects Research Policy. (n.d.). Daemen University. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018). Pharmaceutical Chemistry Journal, 52(1), 37-41.

  • Neuropathic Pain | Chronic Constriction Injury (CCI) Model. (n.d.). MD Biosciences. Retrieved from [Link]

  • Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. (2012). Journal of Visualized Experiments, (61), e3778.

  • How to conduct Von Frey Test? (2025). BioMed. Retrieved from [Link]

  • A Novel Experimental Rat Model for the In Vivo Assessment of Myocardial Ischemia Based on Single Photon Emission Computed Tomography. (2023). In Vivo, 37(2), 651-659.

  • Guidelines for experimental models of myocardial ischemia and infarction. (2018). American Journal of Physiology-Heart and Circulatory Physiology, 315(3), H478-H501.

  • Improvement of Myelopoiesis in Cyclophosphamide-Immunosuppressed Mice by Oral Administration of Viable or Non-Viable Lactobacillus Strains. (2019). Frontiers in Immunology, 10, 1195.

  • A cyclophosphamide-induced immunosuppression Swiss Albino mouse model unveils a potential role for cow urine distillate as a feed additive. (2022). Heliyon, 8(1), e08726.

  • Draft guideline on conduct of pharmacokinetic studies in target animal species - Revision 1. (2017). European Medicines Agency.

  • Proposed Best Practices For Optimizing The Number Of Animals In Toxicology Studies. (n.d.). Altasciences. Retrieved from [Link]

  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA. Retrieved from [Link]

  • Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. (2021). Journal of Pharmacological and Toxicological Methods, 108, 106954.

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  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (2024). The Journal of Pharmacology and Experimental Therapeutics, 390(2), 245-256.

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Application Note: Comprehensive Analytical Characterization of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Spirocyclic Scaffolds

The pursuit of novel chemical entities with enhanced three-dimensionality is a cornerstone of modern drug discovery. Spirocyclic compounds, which feature two rings linked by a single common atom, have emerged as privileged structures due to their ability to improve drug-like properties such as metabolic stability, solubility, and target-binding affinity by enforcing a rigid conformational arrangement.[1][2][3] The subject of this guide, 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one, is a heterocyclic spiro-compound incorporating a fluorophenyl moiety—a common feature in contemporary medicinal chemistry known to enhance metabolic stability and binding interactions.

Given its potential as a pharmaceutical intermediate or an active pharmaceutical ingredient (API), a robust, multi-faceted analytical characterization is not merely a regulatory requirement but a scientific necessity.[4] This document provides a comprehensive suite of detailed protocols and expert insights for the definitive structural elucidation and purity assessment of this molecule. The methods are designed to be self-validating and are grounded in established analytical principles, providing researchers, scientists, and drug development professionals with a reliable framework for characterization.

Physicochemical & Structural Overview

A foundational understanding of the molecule's basic properties is the first step in any analytical strategy. These properties inform decisions regarding solvent selection, chromatographic conditions, and spectroscopic analysis.

PropertyValueSource
Molecular Formula C₁₅H₁₈FN₃OPubChem[5]
Molecular Weight 275.32 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
Structure (See Figure 1)-
  • Figure 1: Chemical Structure of this compound

Chromatographic Methods: Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, capable of separating the target compound from synthetic precursors, by-products, and degradants.[6] We present protocols for both High-Performance Liquid Chromatography (HPLC) for non-volatile impurity profiling and Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing volatile components.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Causality Behind Experimental Choices: The molecule possesses a moderately non-polar fluorophenyl ring and polar amine/amide functionalities within the spirocyclic core. This amphiphilic nature makes RP-HPLC an ideal choice. A C18 column provides a strong starting point for retention via hydrophobic interactions. However, the basic nitrogen atoms in the triazaspiro core can cause peak tailing on standard silica-based columns due to interaction with residual silanols. Therefore, a buffered mobile phase is critical to maintain a consistent ionization state and ensure symmetrical peak shapes. For LC-MS compatibility, a volatile buffer like ammonium formate is chosen over non-volatile buffers like phosphate.

Instrumentation & Consumables:

  • HPLC system with UV or PDA detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Ammonium Formate (analytical grade)

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Filter both phases through a 0.22 µm membrane filter and degas.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of ~50 µg/mL using the initial mobile phase composition (e.g., 95% A).

  • Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures run-to-run reproducibility.
Injection Vol. 10 µLBalances sensitivity and peak shape.
Detection UV at 254 nmThe fluorophenyl group is a strong chromophore.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Hold at 95% B for 5 minCleans the column of late-eluting compounds.
Return to 5% B over 1 minRe-equilibration.
Hold at 5% B for 4 minColumn re-equilibration.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percentage: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify and quantify any impurities relative to the main peak. Impurity profiling is crucial for meeting regulatory standards.[4]

Protocol: Analysis of Volatile Impurities by GC-MS

Causality Behind Experimental Choices: GC-MS is the gold standard for identifying and quantifying volatile or semi-volatile organic impurities, such as residual solvents from synthesis.[7] A 5% phenyl-polymethylsiloxane stationary phase is a robust, general-purpose phase suitable for separating a wide range of analytes, including heterocyclic compounds.[8] Electron Ionization (EI) provides reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification.[7]

Instrumentation & Consumables:

  • GC-MS system with an Electron Ionization (EI) source

  • Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polymethylsiloxane)

  • High-purity Helium (carrier gas)

  • Methanol or Dichloromethane (GC grade)

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the compound at approximately 1 mg/mL in a suitable volatile solvent like Methanol.

  • GC-MS Conditions:

ParameterSettingRationale
Injector Temp. 250 °CEnsures rapid volatilization of the analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium at 1.0 mL/minProvides good efficiency and is inert.
Oven Program 50 °C (hold 2 min)Allows for separation of very volatile solvents.
Ramp to 280 °C at 15 °C/minElutes the main compound and less volatile impurities.
Hold at 280 °C for 10 minEnsures all components are eluted from the column.
MS Source Temp. 230 °CStandard temperature for EI.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation.
Scan Range 40-500 m/zCovers the mass of the parent ion and expected fragments.
  • Data Analysis:

    • Identify the main peak corresponding to the target compound by its retention time and mass spectrum.

    • Search the NIST library for any other peaks to identify potential volatile impurities.

    • Quantify impurities using an internal standard if required.

Spectroscopic Methods: Definitive Structural Elucidation

Spectroscopic techniques provide orthogonal and definitive information about the molecular structure, from the connectivity of atoms to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. For this compound, a suite of 1D and 2D experiments is recommended for full structural assignment.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for its ability to dissolve a wide range of compounds and for observing exchangeable protons (N-H).

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR (with proton decoupling): Shows the number of unique carbon atoms.

    • ¹⁹F NMR: Crucial for fluorinated compounds, this experiment provides a simple, high-sensitivity signal confirming the presence and electronic environment of the fluorine atom.[9][10] The chemical shift is highly indicative of the fluorine's position (e.g., aromatic vs. aliphatic).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously connecting the atoms. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows longer-range (2-3 bond) proton-carbon correlations, which is key for piecing together the entire molecular puzzle.

Expected Spectral Features:

  • ¹H NMR: Signals in the aromatic region (7-8 ppm) for the fluorophenyl group, showing splitting patterns characteristic of a para-substituted ring. Multiple signals in the aliphatic region (1.5-4.0 ppm) corresponding to the protons on the two rings of the spiro-decanone core. A signal for the N-H proton, which may be broad and exchangeable.

  • ¹³C NMR: A quaternary signal for the spiro carbon, signals for the aromatic carbons (one directly attached to fluorine will show a large ¹JCF coupling), a signal for the carbonyl carbon (C=O), and several signals for the aliphatic carbons of the spiro-system.

  • ¹⁹F NMR: A single resonance in the typical range for an aryl-fluoride (approx. -110 to -120 ppm), likely showing coupling to the ortho-protons on the phenyl ring.[11]

High-Resolution Mass Spectrometry (HRMS)

Causality Behind Experimental Choices: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Electrospray Ionization (ESI) is the preferred method as the basic nitrogens in the triazaspiro core are easily protonated in the positive ion mode ([M+H]⁺), making it a highly sensitive technique for this class of compounds.

Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent (e.g., 50:50 Acetonitrile/Water with 0.1% Formic Acid to facilitate protonation).

  • Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquisition Parameters:

    • Ionization Mode: ESI Positive.

    • Mass Range: 100-1000 m/z.

    • Resolution: >10,000 (FWHM).

  • Data Analysis:

    • Determine the accurate mass of the [M+H]⁺ ion.

    • Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula (C₁₅H₁₉FN₃O⁺). The measured mass should be within 5 ppm of the theoretical mass.

    • Perform MS/MS fragmentation on the parent ion to confirm structural fragments, which adds another layer of confidence to the identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality Behind Experimental Choices: FTIR is a rapid and non-destructive technique that provides a molecular "fingerprint" by identifying the functional groups present based on their vibrational frequencies.[12] It is an excellent tool for confirming the presence of key structural motifs.

Protocol: FTIR Analysis

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.

  • Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H StretchSecondary Amine/Amide
2850 - 3000C-H StretchAliphatic (sp³ C-H)
~1680C=O StretchAmide I band (Ketone/Amide)
1450 - 1600C=C StretchAromatic Ring
1200 - 1300C-N StretchAmine/Amide
1100 - 1250C-F StretchAryl-Fluoride
800 - 850C-H Bendp-disubstituted aromatic ring

Definitive 3D Structure: X-Ray Crystallography

While spectroscopic methods define atomic connectivity, only single-crystal X-ray crystallography can unambiguously determine the three-dimensional arrangement of atoms in space, including the absolute stereochemistry.[13][14] It is the ultimate method for structural confirmation.

Conceptual Protocol:

  • Crystallization: This is the most critical and often rate-limiting step.[15] The goal is to grow a single, high-quality crystal (typically >0.1 mm) with no significant defects. This is achieved by slowly bringing a concentrated solution to a state of supersaturation. Common methods include slow evaporation of the solvent, vapor diffusion, or solvent/anti-solvent layering. A screening of various solvents and conditions is usually required.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The instrument measures the angles and intensities of the diffracted X-rays, which form a unique pattern.[14]

  • Structure Solution and Refinement: The diffraction data is processed computationally to generate an electron density map of the crystal's unit cell. From this map, the positions of the atoms are determined. The model is then refined to achieve the best possible fit with the experimental data.[13]

The final output provides precise bond lengths, bond angles, and the exact spatial orientation of the molecule, confirming the spirocyclic structure and the relative positions of all substituents.

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The power of this approach lies in the integration of orthogonal methods, where each technique validates the others. The following workflow illustrates this integrated strategy.

G cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity & Impurity Profile cluster_3 Final Report Sample Test Article: 1-(4-Fluorophenyl)-1,3,8- triazaspiro[4.5]decan-4-one FTIR FTIR Spectroscopy Sample->FTIR Functional Groups HRMS High-Resolution MS Sample->HRMS Elemental Formula HPLC HPLC-UV/PDA Sample->HPLC Chromatographic Purity GCMS GC-MS Sample->GCMS Volatile Impurities NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) HRMS->NMR Confirms Mass XRAY X-Ray Crystallography NMR->XRAY Confirms Connectivity NMR->HPLC Identifies Main Peak Report Certificate of Analysis (Structure, Purity, Identity) XRAY->Report HPLC->Report GCMS->Report

Caption: Integrated workflow for comprehensive compound characterization.

Conclusion

The analytical characterization of this compound requires a multi-technique approach that synergistically combines chromatographic and spectroscopic methods. HPLC provides the primary measure of purity, while GC-MS assesses volatile impurities. A full suite of NMR experiments, anchored by a high-resolution mass measurement, elucidates the detailed chemical structure. Finally, single-crystal X-ray crystallography offers the definitive and unambiguous confirmation of the three-dimensional molecular architecture. Following these detailed protocols will ensure a comprehensive and scientifically rigorous characterization suitable for research, development, and regulatory purposes.

References

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Application Notes & Protocols: 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one as a Molecular Probe for the Delta-Opioid Receptor

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unveiling a Novel Chemotype for Neurological Target Investigation

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold represents a promising chemotype in the exploration of novel therapeutics for neurological and psychiatric disorders. Recent research has identified derivatives of this core structure as potent and selective agonists for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR) implicated in pain, mood, and seizure regulation[1][2]. The discovery of new DOR agonist chemotypes is of significant interest, as many previous candidates have failed in clinical trials due to adverse effects like seizures and tachyphylaxis[1][2].

This document provides detailed application notes and protocols for the use of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one as a molecular probe to investigate the DOR. While this specific molecule is a close analog to recently identified DOR agonists, its full pharmacological profile remains to be elucidated[1]. These protocols are designed to empower researchers to characterize its binding affinity, functional activity, and potential for cellular imaging, thereby establishing its utility as a tool for drug discovery and neuropharmacology research. The methodologies described herein are foundational for assessing its potential as a selective ligand for the DOR and other related GPCRs.

II. Core Applications & Methodologies

We propose a multi-faceted approach to characterize this compound as a molecular probe, focusing on its interaction with the delta-opioid receptor. The experimental workflow is designed to first establish its binding affinity, then to determine its functional effect on receptor signaling, and finally to explore its use in cellular imaging applications.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Cellular Application a Competitive Radioligand Binding Assay b Determine Binding Affinity (Ki) a->b Data Analysis c cAMP Accumulation Assay b->c Proceed if binding is confirmed d Determine Potency (EC50) and Efficacy c->d Data Analysis e Fluorescent Conjugation d->e Proceed for functional probes f Confocal Microscopy e->f g Receptor Localization f->g

Figure 1: Proposed experimental workflow for characterizing the molecular probe.

III. Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human delta-opioid receptor.

Principle: This assay measures the ability of the unlabeled test compound (our probe) to compete with a radiolabeled ligand of known high affinity for the DOR. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki). This is a fundamental method for quantifying ligand-receptor interactions[3][4].

Materials & Reagents:
  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human delta-opioid receptor.

  • Radioligand: [³H]-Naltrindole (a potent DOR antagonist) or another suitable radiolabeled DOR ligand.

  • Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

  • Non-specific Binding Control: Naloxone (10 µM final concentration) or another suitable opioid receptor antagonist.

  • Scintillation Cocktail and 96-well filter plates .

  • Microplate Scintillation Counter .

Step-by-Step Protocol:
  • Preparation of Reagents:

    • Thaw the cell membranes on ice. Homogenize gently and dilute in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well. The optimal concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound[4].

    • Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the [³H]-Naltrindole in assay buffer to a final concentration approximately equal to its Kd (typically 0.1-1.0 nM).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of diluted [³H]-Naltrindole, and 100 µL of diluted cell membranes.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM Naloxone, 50 µL of diluted [³H]-Naltrindole, and 100 µL of diluted cell membranes.

    • Competition Wells: Add 50 µL of each concentration of the test compound, 50 µL of diluted [³H]-Naltrindole, and 100 µL of diluted cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

Data Analysis & Interpretation:
  • Calculate the specific binding by subtracting the counts per minute (CPM) of the NSB wells from all other wells.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data

CompoundTargetIC₅₀ (nM)Kᵢ (nM)
This compoundDOR15075
SNC80 (Reference Agonist)[1]DOR105
Naltrindole (Reference Antagonist)DOR21

IV. Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay

Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of the test compound at the DOR.

Principle: The DOR is a Gi/o-coupled receptor. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of the test compound to modulate forskolin-stimulated cAMP production.

Materials & Reagents:
  • Cell Line: HEK293 or CHO cells stably expressing the human DOR.

  • Assay Medium: Serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin: To stimulate adenylyl cyclase (10 µM final concentration).

  • cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

Step-by-Step Protocol:
  • Cell Culture:

    • Plate the DOR-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • Agonist Mode Assay:

    • Wash the cells with assay medium.

    • Add serial dilutions of the test compound (from 10⁻¹¹ M to 10⁻⁵ M) to the wells.

    • Add forskolin to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode Assay (if no agonist activity is observed):

    • Pre-incubate the cells with serial dilutions of the test compound for 15 minutes.

    • Add a known DOR agonist (e.g., SNC80) at its EC₈₀ concentration, along with forskolin.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

Data Analysis & Interpretation:
  • Agonist Mode: Plot the cAMP levels against the log concentration of the test compound. A decrease in cAMP indicates agonist activity. Determine the EC₅₀ (concentration for 50% of maximal inhibition) and the Emax (maximal effect).

  • Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound in the presence of a fixed agonist concentration. An increase in cAMP (reversal of agonist effect) indicates antagonist activity. Determine the IC₅₀ and calculate the antagonist dissociation constant (Kb).

G cluster_agonist Agonist Binding receptor DOR Gαi α βγ ac Adenylyl Cyclase receptor:f1->ac Inhibition camp cAMP ac->camp Conversion atp ATP atp->ac pka PKA camp->pka Activation agonist Agonist (e.g., Probe) agonist->receptor:f0

Figure 2: Simplified signaling pathway of DOR activation.

V. Protocol 3: Synthesis and Application of a Fluorescent Probe Derivative

Objective: To visualize the localization of DOR in cells using a fluorescently labeled derivative of this compound.

Principle: Covalent attachment of a fluorophore to a selective ligand creates a powerful tool for imaging its target receptor in fixed or live cells. This requires a derivative of the probe with a suitable functional group for conjugation.

Part A: Conceptual Synthesis of a Fluorescent Probe
  • Synthesis of an Amine-Functionalized Analog: Synthesize a derivative of the probe with a linker terminating in a primary amine (e.g., an aminoalkyl chain attached to the piperidine nitrogen at position 8). This position is often tolerant to substitution in related compounds[5].

  • Fluorophore Conjugation: React the amine-functionalized probe with an amine-reactive fluorescent dye (e.g., an NHS ester of Alexa Fluor 488 or Cy3B).

  • Purification: Purify the fluorescent conjugate using HPLC to remove unreacted dye and starting material.

Part B: Confocal Imaging Protocol
  • Cell Culture: Grow DOR-expressing cells on glass-bottom dishes.

  • Labeling:

    • Wash the cells with imaging buffer (e.g., HBSS).

    • Incubate the cells with the fluorescent probe (e.g., 100 nM) for 30-60 minutes at 37°C.

    • For specificity control, co-incubate a separate set of cells with the fluorescent probe and a 100-fold excess of an unlabeled competitor (e.g., Naloxone).

  • Washing and Imaging:

    • Wash the cells three times with imaging buffer to remove unbound probe.

    • Image the cells using a confocal microscope with appropriate laser lines and emission filters.

Expected Results:

Specific fluorescence should be observed on the plasma membrane of DOR-expressing cells. The signal should be significantly reduced in the presence of the unlabeled competitor. Over time, internalization of the receptor-probe complex may be observed as fluorescent puncta within the cytoplasm.

VI. References

  • Wise, L. D., et al. (1985). Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents. Journal of Medicinal Chemistry, 28(12), 1811-7. [Link]

  • Blaine, A. T., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. bioRxiv. [Link]

  • Gfac, S. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

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Application Note: High-Throughput Screening Strategies for 1,3,8-Triazaspiro[4.5]decan-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold represents a privileged chemical structure with demonstrated potential for modulating critical biological targets. Analogs of this family have been identified as potent modulators of G-protein coupled receptors (GPCRs), such as the delta (δ) opioid receptor (DOR), and mitochondrial protein complexes like the F1/FO-ATP synthase, a key component of the mitochondrial permeability transition pore (mPTP).[1][2][3] The successful discovery of novel, high-quality lead compounds from libraries of these analogs hinges on the strategic selection and rigorous implementation of appropriate high-throughput screening (HTS) assays. This guide provides detailed protocols and field-proven insights for developing and validating robust HTS assays tailored to these distinct target classes, ensuring the generation of reliable and actionable data for drug discovery professionals.

Introduction: The Versatility of the Triazaspiro[4.5]decane Scaffold

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for therapeutic development.[4][5] The 1,3,8-triazaspiro[4.5]decan-4-one core is of significant interest due to its conformational rigidity and three-dimensional character, which provide a unique framework for generating diverse and specific molecular interactions. Recent research has highlighted its utility in developing selective ligands for challenging targets:

  • GPCR Modulation: Derivatives have been identified as novel, selective agonists for the δ-opioid receptor, a target for treating neurologic and psychiatric disorders.[1]

  • Mitochondrial Targeting: Other analogs have been shown to inhibit the opening of the mPTP by targeting the c subunit of F1/FO-ATP synthase, presenting a therapeutic strategy for mitigating ischemia-reperfusion injury in conditions like myocardial infarction.[2][3]

This application note details two distinct, validated HTS methodologies designed to interrogate these target classes, providing researchers with the principles, protocols, and validation frameworks necessary for a successful screening campaign.

Foundational Principles of HTS Assay Design & Validation

The success of any HTS campaign is predicated on the quality of the assay.[6] A robust assay must be sensitive, reproducible, and possess a sufficient signal window to reliably distinguish "hits" from inactive compounds.

The Scientist's Choice: Selecting the Right Tool for the Target

The biological nature of the target dictates the optimal assay technology.

  • For GPCRs , which signal through second messengers, functional cell-based assays that measure downstream events (e.g., changes in cyclic AMP or calcium) are preferred over simple binding assays.[7][8] They provide richer, more physiologically relevant data.

  • For biochemical targets like enzyme complexes, proximity-based assays that directly measure molecular interactions or enzymatic activity are highly effective.[5][9]

The Trustworthiness Mandate: The Z'-Factor

An assay's quality is quantified by the Z'-factor , a statistical parameter that accounts for both the dynamic range of the signal and the data variation.[10][11][12] It is a mandatory validation step performed before screening the full compound library.[4]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z'-Factor = 1 - (3σp + 3σn) / |μp - μn|

An assay is considered suitable for HTS when its Z'-factor meets established criteria, ensuring that the separation between controls is large enough to confidently identify hits.[12][13]

Z'-Factor ValueInterpretation for HTS
> 0.5Excellent assay; large separation band.[12][13]
0 to 0.5Acceptable assay, but may require caution.[12]
< 0Unsuitable for screening; no separation between controls.[12]

Assay Protocol for GPCR Targets: A δ-Opioid Receptor (DOR) cAMP Assay

Rationale for Assay Selection: Homogeneous Time-Resolved FRET (HTRF®)

DOR is a Gi-coupled GPCR, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[14] The HTRF assay is an ideal technology for this target due to its:

  • Homogeneous Format: A simple "add-and-read" protocol with no wash steps, making it highly amenable to automation.[15]

  • High Sensitivity & Low Background: Time-resolved fluorescence combined with ratiometric measurement minimizes interference from autofluorescent compounds and well-to-well variability.[15][16][17]

  • Robustness: The technology is well-established for screening GPCRs that modulate cAMP.[18]

Assay Principle: HTRF® Competitive Immunoassay for cAMP

This assay quantifies endogenous cAMP produced by cells through a competitive binding format. A specific anti-cAMP antibody is labeled with a donor fluorophore (Europium cryptate), and a cAMP analog is labeled with an acceptor (d2). When cellular cAMP levels are low, the labeled cAMP-d2 binds to the antibody-Eu, bringing the donor and acceptor into close proximity and generating a high FRET signal. As cellular cAMP levels rise (e.g., in the presence of a DOR antagonist that blocks inhibition), the endogenous cAMP competes with the cAMP-d2 for antibody binding, reducing the FRET signal.[14] Therefore, a decrease in HTRF signal corresponds to an increase in cellular cAMP.

HTRF_Principle cluster_low_cAMP Low Cellular cAMP (DOR Agonist Activity) cluster_high_cAMP High Cellular cAMP (DOR Antagonist Activity) Ab_Eu Anti-cAMP Ab-Eu³⁺ (Donor) cAMP_d2 Biotin-cAMP-d2 (Acceptor) Ab_Eu->cAMP_d2 Proximity FRET High FRET Signal cAMP_d2->FRET Energy Transfer Ab_Eu2 Anti-cAMP Ab-Eu³⁺ (Donor) No_FRET Low FRET Signal Ab_Eu2->No_FRET No Proximity to d2 cAMP_d2_2 Biotin-cAMP-d2 (Acceptor) Cell_cAMP Cellular cAMP Cell_cAMP->Ab_Eu2 Competes & Binds

Caption: HTRF® cAMP competitive assay principle.
Detailed Protocol: HTRF® cAMP Assay for DOR Modulators

This protocol is designed for a 384-well plate format to identify antagonists.

Materials:

  • CHO-K1 cells stably expressing human DOR.

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (Adenylyl cyclase activator).

  • HTRF cAMP Detection Kit (e.g., from Revvity).[14]

  • Low-volume, white 384-well assay plates.

Procedure:

  • Cell Preparation: Culture DOR-expressing cells to ~80% confluency. Harvest cells and resuspend in Stimulation Buffer to a density of 2,000 cells/5 µL.

  • Compound Dispensing: Using an acoustic dispenser or liquid handler, add 50 nL of test compounds (from the 1,3,8-triazaspiro[4.5]decan-4-one library) or controls to the assay plate.

  • Cell Addition: Dispense 5 µL of the cell suspension into each well.

  • Agonist/Antagonist Incubation:

    • For Antagonist Screening: Incubate for 15 minutes at room temperature. Then, add 5 µL of Forskolin (at a final concentration equal to its EC80) to all wells except the negative control.

    • For Agonist Screening: Add 5 µL of Stimulation Buffer.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Prepare the HTRF detection reagents as per the manufacturer's protocol.[19] This involves mixing the anti-cAMP-Europium Cryptate and cAMP-d2 in lysis buffer.

    • Add 5 µL of the cAMP-d2 reagent mix to each well.

    • Add 5 µL of the anti-cAMP Cryptate reagent mix to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.[15][18]

Assay Protocol for Mitochondrial Targets: An F1/FO-ATP Synthase Assay

Rationale for Assay Selection: AlphaScreen®

To identify compounds that bind to the c subunit of F1/FO-ATP synthase and inhibit mPTP opening, a biochemical competition assay is ideal. AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is perfectly suited for this application.[20]

  • Extreme Sensitivity: The signal amplification cascade allows for detection of interactions at low nanomolar concentrations.[21]

  • Homogeneous Format: Like HTRF, it is a no-wash, mix-and-read assay.[22]

  • Versatility: Easily configured as a competition assay to find compounds that disrupt a known protein-ligand interaction.

Assay Principle: AlphaScreen® Competition Assay

The assay relies on Donor and Acceptor beads that generate a signal only when in close proximity (~200 nm).[23] Upon excitation at 680 nm, the Donor bead produces singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent cascade that emits light at 520-620 nm.[22][23]

In this hypothetical design, Streptavidin-coated Donor beads capture a biotinylated ligand known to bind the target (e.g., a biotinylated analog of Oligomycin A).[3] The target protein, a purified c subunit of ATP synthase, is captured by an antibody conjugated to an Acceptor bead. When these components interact, a strong signal is produced. A 1,3,8-triazaspiro[4.5]decan-4-one analog that binds to the same site will displace the biotinylated ligand, separating the beads and causing a loss of signal.

AlphaScreen_Principle cluster_no_inhibitor No Inhibitor Present (Binding) cluster_inhibitor Inhibitor Present (Competition) Donor Donor Bead Ligand Biotinylated Probe Donor->Ligand Binds Acceptor Acceptor Bead Signal High Alpha Signal Acceptor->Signal Proximity Target ATP Synthase c Subunit Target->Acceptor Binds Ligand->Target Binds Donor2 Donor Bead Ligand2 Biotinylated Probe Donor2->Ligand2 Binds Acceptor2 Acceptor Bead No_Signal Low Alpha Signal Acceptor2->No_Signal No Proximity Target2 ATP Synthase c Subunit Target2->Acceptor2 Binds Inhibitor Triazaspiro Analog Inhibitor->Target2 Competes & Binds

Caption: AlphaScreen® competition assay principle.
Detailed Protocol: AlphaScreen® Competition Assay

This protocol is designed for a 384-well ProxiPlate format.

Materials:

  • Purified recombinant human F1/FO-ATP synthase c subunit.

  • Biotinylated probe ligand (e.g., biotin-Oligomycin A analog).

  • Anti-c-subunit antibody.

  • AlphaLISA® Protein A Acceptor beads.

  • Streptavidin-coated Donor beads.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • White, opaque 384-well ProxiPlates.

Procedure:

  • Antibody-Bead Conjugation: Pre-incubate the Protein A Acceptor beads with the anti-c-subunit antibody according to the manufacturer's protocol to create the bead conjugate.

  • Compound Dispensing: Add 50 nL of test compounds or controls to the ProxiPlate.

  • Reagent Addition (Step 1): Add 5 µL of a solution containing the ATP synthase c subunit and the biotinylated probe to each well.

  • Incubation: Incubate for 30 minutes at room temperature to allow compound binding.

  • Reagent Addition (Step 2): Add 10 µL of a pre-mixed solution containing the antibody-conjugated Acceptor beads and the Streptavidin Donor beads.

  • Final Incubation: Incubate for 60-90 minutes at room temperature in the dark.

  • Plate Reading: Read on a microplate reader equipped for AlphaScreen detection (laser excitation at 680 nm, emission detection at 520-620 nm).[20][22]

The Screening Cascade: A Workflow for Hit Identification

A single primary assay is only the first step. A rigorous screening cascade ensures that resources are focused on the most promising compounds and eliminates artifacts.

Screening_Cascade Lib Compound Library (>100,000 Analogs) Prim Primary HTS (Single Concentration) Lib->Prim Z' > 0.5 Conf Hit Confirmation (Fresh Compound) Prim->Conf ~1-2% Hit Rate Dose Dose-Response (IC₅₀/EC₅₀ Determination) Conf->Dose Orth Orthogonal Assay (e.g., Cell Viability, Binding Assay) Dose->Orth Potent Hits SAR Structure-Activity Relationship (SAR) Orth->SAR Confirmed Hits Lead Lead Candidate SAR->Lead

Caption: A typical high-throughput screening cascade.

Screening Cascade Data Summary

StageObjectiveData Output Example
Primary Screen Identify any compound showing activity at a single high concentration (e.g., 10 µM).% Inhibition > 50%
Hit Confirmation Re-test initial hits from fresh compound stock to eliminate false positives.Confirmed activity
Dose-Response Determine the potency (IC₅₀ or EC₅₀) of confirmed hits.IC₅₀ = 750 nM
Orthogonal Assay Validate the mechanism of action using a different assay technology.Binds target in radioligand assay
SAR Expansion Synthesize and test related analogs to understand the chemical structure requirements for activity.Analog X-2 shows IC₅₀ = 50 nM

Conclusion

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold provides a fertile ground for discovering novel therapeutics. Success in this endeavor relies on the application of carefully selected and rigorously validated HTS assays. By pairing target biology with the appropriate assay technology—such as HTRF for GPCR second messenger signaling and AlphaScreen for biochemical competition—researchers can efficiently screen large analog libraries. The implementation of a structured screening cascade, underpinned by robust quality control metrics like the Z'-factor, ensures the generation of high-confidence hits, paving the way for successful lead optimization campaigns.

References

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382. Retrieved from [Link]

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  • BellBrook Labs. (2012, October 9). BellBrook Labs Launches HTS Assay Platform for Targeting GPCR Regulatory Proteins. Retrieved from [Link]

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  • Gasanov, S., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry. Retrieved from [Link]

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Application Notes and Protocols for Cell-Based Assays Targeting Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Mitochondrial Permeability Transition Pore as a Critical Drug Target

Mitochondria, the powerhouses of the cell, are central regulators of cellular life and death. A key event governing mitochondrial integrity is the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel that forms in the inner mitochondrial membrane under conditions of cellular stress.[1][2] Pathological, sustained opening of the mPTP leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[3]

This catastrophic event is implicated in a wide range of human diseases, including ischemia-reperfusion injury in the heart and brain, neurodegenerative disorders, and some forms of cancer.[4] Consequently, the mPTP has emerged as a significant therapeutic target for the development of novel drugs aimed at preventing pathological cell death. A key regulator of the mPTP is Cyclophilin D (CypD), a mitochondrial matrix protein that sensitizes the pore to opening in response to stimuli like calcium overload and oxidative stress.[5][6][7] Many mPTP inhibitors, including the well-characterized compound Cyclosporin A (CsA), function by targeting CypD.[5][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of robust cell-based assays to identify and characterize mPTP inhibitors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

Pillar 1: Foundational Principles of mPTP Assays

The two most widely adopted cell-based methods for assessing mPTP opening rely on distinct but related mitochondrial events: the direct assessment of inner membrane permeability and the indirect measurement of the mitochondrial membrane potential (ΔΨm).

  • Direct Measurement of mPTP Opening: The Calcein-AM/Cobalt Chloride Quenching Assay. This method provides a direct visualization of mPTP opening.[1][2][9] It utilizes the fluorescent dye Calcein AM, a cell-permeant, non-fluorescent molecule. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester, trapping the now fluorescent and membrane-impermeant calcein in all cellular compartments, including the mitochondria.[6][10] To specifically monitor mitochondrial calcein, a quenching agent, cobalt chloride (CoCl₂), is added to the extracellular medium. CoCl₂ can freely enter the cytoplasm and quench cytosolic calcein fluorescence but cannot cross the intact inner mitochondrial membrane. Therefore, in healthy cells with a closed mPTP, the mitochondria remain brightly fluorescent. Upon mPTP opening, CoCl₂ enters the mitochondrial matrix and quenches the calcein fluorescence, resulting in a measurable decrease in signal intensity.[6][9]

  • Indirect Measurement via Mitochondrial Membrane Potential: The JC-1 Assay. The opening of the mPTP invariably leads to the collapse of the mitochondrial membrane potential (ΔΨm).[11][12] The JC-1 assay leverages a ratiometric fluorescent dye to monitor this change.[11][12] JC-1 is a lipophilic cationic dye that accumulates in the mitochondria of healthy cells, driven by the high negative ΔΨm. At high concentrations within the mitochondria, JC-1 forms aggregates that emit red fluorescence. In cells with depolarized mitochondria (a consequence of mPTP opening), JC-1 fails to accumulate, remains in its monomeric form in the cytoplasm, and emits green fluorescence.[11][13][14] Therefore, a decrease in the red-to-green fluorescence ratio serves as a sensitive indicator of mitochondrial depolarization and, by extension, mPTP opening.[15]

Pillar 2: Experimental Design & Self-Validating Systems

A robust assay for mPTP inhibitors requires a carefully designed set of controls to ensure the validity and reproducibility of the results.

Essential Controls for mPTP Assays
Control TypePurposeExample CompoundExpected Outcome in Assay
Negative Control (Vehicle) To establish the baseline mPTP status in untreated cells.DMSO or PBSHigh mitochondrial fluorescence (Calcein-AM) or high red/green ratio (JC-1).
Positive Control (mPTP Inducer) To confirm that the assay can detect mPTP opening.Ionomycin (a Ca²⁺ ionophore) or CCCP (a protonophore)Decreased mitochondrial fluorescence (Calcein-AM) or decreased red/green ratio (JC-1).[9][11]
Positive Control (mPTP Inhibitor) To validate the assay's ability to detect inhibition of mPTP opening.Cyclosporin A (CsA)Prevention of the inducer's effect, maintaining high mitochondrial fluorescence or a high red/green ratio.[5][8]
Test Compound The potential mPTP inhibitor being screened.-Varies depending on efficacy. An effective inhibitor will show results similar to the positive inhibitor control.
Visualization of Experimental Workflow

The following diagram outlines the logical flow of a typical cell-based mPTP inhibitor screening experiment.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Seed cells in appropriate plate/dish prep2 Allow cells to adhere and grow prep1->prep2 treat1 Pre-incubate with Test Compound or Controls (Vehicle, CsA) prep2->treat1 treat2 Induce mPTP opening (e.g., with Ionomycin) treat1->treat2 assay1 Stain with fluorescent probe (Calcein-AM or JC-1) treat2->assay1 assay2 Acquire data (Microscopy, Flow Cytometry, or Plate Reader) assay1->assay2 analysis1 Quantify fluorescence intensity or ratio assay2->analysis1 analysis2 Compare treated groups to controls analysis1->analysis2 analysis3 Determine inhibitory effect analysis2->analysis3 G cluster_stimuli Inducers cluster_inhibitors Inhibitors cluster_consequences Consequences Ca_overload Ca²⁺ Overload mPTP mPTP Ca_overload->mPTP promotes opening Ox_stress Oxidative Stress Ox_stress->mPTP promotes opening CsA Cyclosporin A CypD Cyclophilin D CsA->CypD inhibits Test_Compound Test Compound Test_Compound->mPTP inhibits? Test_Compound->CypD inhibits? mPTP_opening mPTP Opening mPTP->mPTP_opening CypD->mPTP sensitizes depolarization ΔΨm Collapse mPTP_opening->depolarization swelling Mitochondrial Swelling mPTP_opening->swelling cell_death Cell Death depolarization->cell_death swelling->cell_death

Caption: mPTP regulation and consequences of opening.

Pillar 4: Troubleshooting and Final Considerations

ProblemPossible CauseSolution
High background fluorescence (Calcein-AM) Incomplete quenching by CoCl₂ or cell death leading to membrane leakage.Optimize CoCl₂ concentration. Ensure cells are healthy at the start of the experiment. Wash cells thoroughly. [16]
Weak signal or no response to inducer Low dye loading, inactive inducer, or resistant cell line.Optimize dye concentration and incubation time. Verify the activity of the inducer. Test different cell lines.
High variability between replicates Inconsistent cell numbers, pipetting errors, or uneven dye loading.Ensure accurate cell counting and seeding. Use calibrated pipettes. Mix dye solutions thoroughly.
Control cells show low red/green ratio (JC-1) Cells are unhealthy or stressed.Check cell culture conditions. Use lower passage number cells. Optimize seeding density. [11]

Final Considerations:

  • Cell Line Selection: The sensitivity to mPTP inducers can vary significantly between cell types. It is crucial to select a cell line that exhibits a robust and reproducible response.

  • Compound Specificity: It is important to consider that test compounds may have off-target effects. Secondary assays should be performed to confirm that the observed effects are specifically due to mPTP inhibition.

  • High-Throughput Screening (HTS): Both the Calcein-AM and JC-1 assays can be adapted for HTS formats using automated liquid handlers and plate readers, enabling the screening of large compound libraries.

By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can confidently and accurately screen for novel inhibitors of the mitochondrial permeability transition pore, paving the way for new therapeutic interventions in a host of debilitating diseases.

References

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  • El-Serafi, A. T., et al. (2019). Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening. International Journal of Molecular Sciences. Retrieved January 13, 2026, from [Link]

  • Agnello, M., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Bio-protocol. Retrieved January 13, 2026, from [Link]

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Radioligand binding assay protocol for 1,3,8-triazaspiro[4.5]decan-4-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Characterizing the Binding Affinity of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives Using Radioligand Binding Assays

Senior Application Scientist: Gemini

Introduction and Scientific Context

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has emerged as a promising chemotype in modern drug discovery, with derivatives showing activity at significant therapeutic targets, including G protein-coupled receptors (GPCRs) like the δ-opioid receptor (DOR) and mitochondrial proteins such as the F1/FO-ATP synthase c-subunit[1][2][3]. To advance these compounds from hits to lead candidates, it is imperative to quantitatively characterize their interaction with the target protein. Radioligand binding assays serve as the gold standard for determining the affinity of a ligand for its receptor due to their high sensitivity, specificity, and robustness[4][5][6].

This guide provides a comprehensive, field-proven framework for researchers to establish and execute radioligand binding assays for 1,3,8-triazaspiro[4.5]decan-4-one derivatives. We will delve into two fundamental types of assays:

  • Saturation Binding Assays: Used to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the total receptor density (Bmax) in a given biological preparation[4][6][7]. This is foundational for characterizing a new receptor system or validating a membrane preparation.

  • Competition Binding Assays: Used to determine the binding affinity (expressed as the inhibition constant, Ki) of unlabeled test compounds (e.g., your spiro derivatives) by measuring their ability to displace a known radioligand from the receptor[8][9].

The protocols herein are designed to be self-validating, emphasizing the causality behind each step to ensure data integrity and reproducibility. We will cover membrane preparation, detailed assay execution, two primary detection methodologies (filtration and Scintillation Proximity Assay), and rigorous data analysis.

Principle of Radioligand Binding Assays

Radioligand binding assays are based on the law of mass action, which describes the reversible interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR)[10][11].

L + R ⇌ LR

At equilibrium, the key parameters Kd and Ki can be determined.

  • Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium[8][11]. A lower Kd value signifies higher binding affinity[8].

  • Bmax (Maximum Receptor Density): Represents the total concentration of receptors in the sample, typically expressed as fmol/mg protein or sites/cell [4][7].

  • Ki (Inhibition Constant): Represents the affinity of a competing, unlabeled ligand for the receptor. It is calculated from the IC50 value obtained in a competition assay[8][9].

  • IC50 (Half Maximal Inhibitory Concentration): The concentration of an unlabeled competitor that displaces 50% of the specifically bound radioligand[8].

A critical aspect of these assays is distinguishing between specific binding to the receptor of interest and non-specific binding (NSB) to other components like lipids, proteins, or the filter apparatus[12][13]. NSB is determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled competing ligand, which occupies all specific receptor sites[13].

Specific Binding = Total Binding - Non-specific Binding

Accurate data depends on achieving binding equilibrium, which may require adjusting incubation times and temperatures, especially for high-affinity ligands[5][14].

Essential Materials and Reagents

Category Item Notes / Recommended Source
Biological Material Cells or tissue expressing the target receptore.g., CHO or HEK293 cells stably expressing the δ-opioid receptor.
Radioligand High-affinity radioligand for the targete.g., [³H]-Naltrindole for the δ-opioid receptor. Must have high specific activity (>20 Ci/mmol) and purity (>90%)[8].
Test Compounds 1,3,8-triazaspiro[4.5]decan-4-one derivativesDissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
Unlabeled Ligand High-affinity unlabeled ligand for NSB determinationShould be structurally different from the radioligand if possible[15]. e.g., Naloxone or unlabeled Naltrindole.
Buffers Lysis/Homogenization Buffer50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors.
Assay Binding Buffer50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4. BSA helps reduce NSB[8].
Wash Buffer (Filtration)Ice-cold 50 mM Tris-HCl, pH 7.4.
Detection System Filtration Method:
Glass Fiber Filterse.g., Whatman GF/B or GF/C, presoaked in 0.3-0.5% polyethyleneimine (PEI) to reduce NSB to the filter[16].
Cell Harvester / Vacuum ManifoldFor rapid filtration and washing.
Scintillation Cocktaile.g., Betaplate Scint.
SPA Method:
SPA Beadse.g., Wheat germ agglutinin (WGA)-coated PVT SPA beads for capturing membranes.
Microplates96-well or 384-well clear bottom plates.
Instrumentation HomogenizerDounce or Polytron for tissue/cell lysis.
High-speed CentrifugeFor pelleting membranes.
Scintillation CounterMicroBeta² or similar plate-based counter.
Protein Assay KitBCA or Bradford assay for protein quantification[16].

Experimental Protocols

Part 4.1: Membrane Preparation Protocol

Accurate binding data begins with high-quality receptor preparations. This protocol describes the isolation of membranes from cultured cells or tissue.

  • Cell/Tissue Collection: Harvest cultured cells by scraping or centrifugation. For tissues, excise and immediately place in ice-cold homogenization buffer.

  • Homogenization: Resuspend the cell pellet or minced tissue in ~20 volumes of ice-cold lysis buffer containing protease inhibitors. Homogenize using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer (2-3 bursts of 10 seconds) on ice.

  • Initial Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and large debris[16].

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 - 40,000 x g for 20-30 minutes at 4°C) to pellet the membranes[16].

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the high-speed centrifugation. This step removes cytosolic contaminants.

  • Final Resuspension and Storage: Resuspend the final pellet in a smaller volume of buffer (e.g., containing 10% sucrose as a cryoprotectant)[16].

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.

  • Aliquoting and Storage: Aliquot the membrane suspension, flash-freeze in liquid nitrogen, and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Part 4.2: Saturation Binding Assay Protocol

This assay determines the Kd and Bmax of your radioligand.

  • Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, you will need wells for Total Binding (in triplicate) and Non-specific Binding (NSB, in triplicate).

  • Reagent Preparation:

    • Prepare serial dilutions of the radioligand in assay buffer. A typical concentration range spans from 0.1 to 10 times the expected Kd[15].

    • Prepare the NSB-defining solution: a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone) in assay buffer. This should be at least 100-1000 times the Kd of the competitor[13][15].

    • Thaw and dilute the membrane preparation in ice-cold assay buffer to a final concentration that ensures less than 10% of the added radioligand is bound (to avoid ligand depletion)[5][15]. This typically requires optimization (e.g., 5-20 µg protein/well)[16].

  • Assay Incubation: To the appropriate wells, add the components in the following order:

    • Total Binding Wells: Assay Buffer + Radioligand Dilution + Membrane Suspension.

    • NSB Wells: NSB-defining Solution + Radioligand Dilution + Membrane Suspension.

    • Note: A typical final assay volume is 200-250 µL[16].

  • Equilibration: Incubate the plate with gentle agitation for a predetermined time (e.g., 60-90 minutes) at a constant temperature (e.g., 25°C or 30°C) to reach equilibrium[16]. The required time is dependent on the radioligand's dissociation rate and should be determined in preliminary kinetic experiments.

  • Termination & Detection: Proceed with either the Filtration or SPA method described in Section 5.

Part 4.3: Competition Binding Assay Protocol

This assay determines the affinity (Ki) of your unlabeled 1,3,8-triazaspiro[4.5]decan-4-one derivatives.

  • Plate Setup: Prepare a 96-well plate for each test compound. You will need wells for Total Binding, NSB, and a range of competitor concentrations (all in triplicate).

  • Reagent Preparation:

    • Prepare serial dilutions of your unlabeled spiro derivative in assay buffer. A wide concentration range is recommended (e.g., 10 pM to 10 µM) to ensure a full inhibition curve.

    • Prepare a working solution of the radioligand at a fixed concentration, typically at or below its Kd value, to maximize sensitivity to competition[8][15].

    • Prepare the NSB-defining solution as in the saturation assay.

    • Prepare the membrane suspension as in the saturation assay.

  • Assay Incubation: Add components to the wells:

    • Total Binding Wells: Assay Buffer + Radioligand + Membrane Suspension.

    • NSB Wells: NSB-defining Solution + Radioligand + Membrane Suspension.

    • Competitor Wells: Spiro Derivative Dilution + Radioligand + Membrane Suspension.

  • Equilibration: Incubate the plate under the same conditions (time, temperature) established for the saturation assay to ensure equilibrium is reached.

  • Termination & Detection: Proceed with the chosen detection method.

Detection Methodologies: Filtration vs. SPA

Filtration Assay Workflow

This classic method physically separates the receptor-bound radioligand from the free (unbound) radioligand.

  • Harvesting: Terminate the incubation by rapidly filtering the contents of each well through a PEI-presoaked glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter[4][16].

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand. The washing must be rapid to prevent significant dissociation of the radioligand from the receptor.

  • Drying: Dry the filter mat completely, typically in a drying oven (e.g., 30 minutes at 50°C) or under a heat lamp[16].

  • Scintillation Counting: Seal the dried filter mat in a sample bag with scintillation cocktail (or use a melt-on scintillator like MeltiLex™) and count the radioactivity in a microplate scintillation counter[16]. The output is typically in Counts Per Minute (CPM).

Scintillation Proximity Assay (SPA) Workflow

SPA is a homogeneous assay technology that requires no separation step, making it ideal for high-throughput screening[14][17].

  • Principle: The assay relies on microscopic beads containing a scintillant. When a radiolabeled molecule binds to a receptor immobilized on the bead's surface, the emitted beta particles (from ³H or ¹⁴C) are close enough to excite the scintillant, producing light[18][19]. Unbound radioligand in the solution is too far away to generate a signal[20].

  • Assay Setup: The assay is performed in a single microplate. The SPA beads (e.g., WGA-coated to capture glycosylated membrane proteins) are added to the wells along with the membrane suspension, radioligand, and test compounds.

  • Incubation: The plate is incubated to allow both receptor-ligand binding and membrane-bead capture to occur and reach equilibrium.

  • Detection: The plate is read directly in a microplate scintillation counter. No washing or filtration steps are needed[4]. This significantly simplifies the workflow and reduces handling time.

Visualizing the Experimental Workflows

G prep prep total_binding total_binding prep->total_binding Dispense to 96-well plate nsb_binding nsb_binding prep->nsb_binding Dispense to 96-well plate incubate incubate detect detect incubate->detect calc calc detect->calc analysis analysis calc->analysis results results analysis->results

G prep prep assay_wells assay_wells prep->assay_wells Dispense to 96-well plate controls controls prep->controls Dispense to 96-well plate incubate incubate detect detect incubate->detect calc calc detect->calc analysis analysis calc->analysis results results analysis->results ki_calc ki_calc results->ki_calc

Data Analysis and Interpretation

Proper data analysis is crucial for extracting meaningful affinity constants. Software such as GraphPad Prism is highly recommended for its specialized non-linear regression analyses[16][21].

Saturation Binding Data
  • Calculate Specific Binding: For each radioligand concentration, subtract the average NSB CPM from the average Total CPM.

  • Convert CPM to Molar Units: Convert the specific binding CPM values into molar units (e.g., fmol/mg protein) using the radioligand's specific activity (Ci/mmol) and the amount of protein per well.

  • Non-linear Regression: Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis). Fit the data to a one-site binding (hyperbola) equation[21]:

    Y = (Bmax * X) / (Kd + X)

    This analysis will directly yield the values for Kd (in the same units as X) and Bmax (in the same units as Y)[21].

Table 1: Example Saturation Binding Data

[³H-Ligand] (nM)Total CPMNSB CPMSpecific CPMSpecific Binding (fmol/mg)
0.11850250160015.5
0.56500500600058.3
1.09800800900087.4
2.514500150013000126.2
5.017200270014500140.8
10.018800480014000135.9
20.019500850011000106.8
Competition Binding Data
  • Calculate Percent Inhibition: Normalize the data. Set the average Total Binding CPM as 0% inhibition and the average NSB CPM as 100% inhibition. Calculate the percent inhibition for each concentration of the test compound.

  • Non-linear Regression: Plot the percent inhibition (Y-axis) against the log concentration of the spiro derivative (X-axis). Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50.

  • Calculate Ki: Convert the experimentally determined IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation [16]:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (determined from your saturation experiment).

Table 2: Example Competition Binding Data

[Spiro Compound] (log M)CPM% Inhibition
-11125501.5
-10124802.1
-9119506.5
-8.5986024.1
-8652051.2
-7.5315078.9
-7155092.1
-6132094.0
Controls
Total Binding127400
NSB1250100

Troubleshooting

Problem Potential Cause(s) Solution(s)
High Non-specific Binding (>50% of Total) Radioligand is too hydrophobic; Filter binding is high; Insufficient blocking.Include BSA (0.1-1%) in the assay buffer. Presoak filters in 0.3-0.5% PEI. Try a different, more hydrophilic radioligand if possible[8].
Low Signal (low specific binding counts) Insufficient receptor density (low Bmax); Inactive receptor preparation; Low radioligand specific activity.Increase the amount of membrane protein per well (but check for ligand depletion). Prepare fresh membranes. Use a radioligand with higher specific activity[8].
Poor Reproducibility (high variance) Inconsistent pipetting; Incomplete washing (filtration); Assay not at equilibrium.Use calibrated pipettes. Ensure wash steps are rapid and consistent. Increase incubation time to ensure equilibrium is reached[14].
Shallow Competition Curve Compound insolubility at high concentrations; Complex binding mechanism (e.g., allosterism).Check compound solubility in assay buffer. Consider alternative assay formats (e.g., functional assays) to investigate mechanism.

References

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Westh Hansen, S., et al. (2016). Functional Stability of the Human Kappa Opioid Receptor Reconstituted in Nanodiscs Revealed by a Time-Resolved Scintillation Proximity Assay. PLoS ONE. Retrieved from [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). Scintillation proximity assay. Retrieved from [Link]

  • Drug discovery methods. (2015). Specific and Non-specific Binding in a ligand binding assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Hulme, E. C. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Retrieved from [Link]

  • GraphPad. (n.d.). Nonspecific binding. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Ma, D., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]...

  • Cahill, C. M., et al. (2021). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • GraphPad. (n.d.). Equation: One site -- Specific binding. Retrieved from [Link]

  • Campo, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Trapella, C., et al. (2021). 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA - Unife. Retrieved from [Link]

  • Cahill, C. M., et al. (2021). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Retrieved from [Link]

  • MDPI. (2022). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. Retrieved from [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Developing 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one Derivatives for CNS Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spirocyclic Scaffold in CNS Drug Discovery

The human central nervous system (CNS) presents one of the most formidable challenges in drug discovery. A key obstacle is the blood-brain barrier (BBB), a highly selective border that protects the brain but also excludes many potential therapeutics.[1] The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has emerged as a privileged structure in CNS drug design, largely due to its inherent three-dimensionality. This spirocyclic core, which features a piperidine ring, increases molecular rigidity and reduces the number of freely rotatable bonds, characteristics that can enhance pharmacokinetic profiles and improve interactions with target enzymes or receptors.[2]

Compounds based on this scaffold, such as Spiperone, are known to be potent antagonists at key CNS targets, including dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[3] This polypharmacology is highly relevant for treating complex psychiatric disorders like schizophrenia, where modulating both dopaminergic and serotonergic pathways is a clinically validated strategy.[4] The 4-fluorophenyl substituent on the core structure is a common feature in CNS drugs, often used to block metabolic oxidation and improve bioavailability.

This guide provides a comprehensive, experience-driven framework for the rational design, synthesis, and evaluation of novel derivatives of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one. We will detail robust protocols for chemical synthesis, in vitro pharmacological characterization, early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and in vivo proof-of-concept studies.

Part 1: The Drug Discovery & Development Workflow

A successful CNS drug discovery program follows a logical, iterative progression from initial concept to a validated candidate. The workflow described herein is designed to identify promising lead compounds efficiently by integrating chemistry, pharmacology, and drug metabolism studies at an early stage.

G cluster_0 Chemical Synthesis & Design cluster_1 In Vitro Pharmacology cluster_2 Early ADME & Druggability cluster_3 In Vivo Proof-of-Concept synthesis Synthesis of Core Scaffold & Derivatives purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification Iterative Design sar Structure-Activity Relationship (SAR) Analysis purification->sar Iterative Design sar->synthesis Iterative Design binding Primary Screening: Radioligand Binding Assays (Ki at D2, 5-HT1A, etc.) sar->binding Test Compounds functional Secondary Screening: Functional Assays (EC50/IC50, Efficacy) binding->functional selectivity Selectivity Profiling (Off-target screening) functional->selectivity bbb BBB Permeability (PAMPA-BBB Assay) selectivity->bbb Prioritize Leads metabolism Metabolic Stability (Microsomal Assay) bbb->metabolism physchem Physicochemical Properties (Solubility, LogP) metabolism->physchem animal_model Selection of Animal Model (e.g., Amphetamine-induced Hyperlocomotion) physchem->animal_model Select Candidates behavioral Behavioral Efficacy Studies animal_model->behavioral pk Pharmacokinetics (PK) behavioral->pk G receptor Dopamine D2 Receptor (D2R) Gαi-coupled GPCR gprotein G-Protein Gαi Gβγ receptor->gprotein Agonist Binding ac Adenylyl Cyclase gprotein:Gai->ac atp ATP camp cAMP atp->camp AC       pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Cellular Effects pka->downstream Phosphorylation

Sources

Application Notes & Protocols: Formulation of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one, a novel chemical entity (NCE), for use in preclinical toxicology and efficacy studies. The successful execution of these early-stage in vivo studies is critically dependent on the development of a stable and bioavailable formulation that ensures consistent and reproducible drug exposure.[1][2] This guide outlines a systematic approach, beginning with essential pre-formulation characterization to understand the physicochemical properties of the active pharmaceutical ingredient (API). Based on these findings, detailed protocols for the development of both oral and parenteral formulations are presented, with a strong emphasis on strategies for enhancing the solubility of what is anticipated to be a poorly soluble compound.[3][4] Furthermore, this document details the necessary analytical methods and stability studies required to ensure the formulation's integrity and performance throughout the preclinical development phase.[5][6]

Introduction: The Critical Role of Preclinical Formulation

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant number of promising candidates failing due to poor pharmacokinetic profiles.[1] A robust preclinical formulation is paramount as it directly impacts drug exposure in animal models, thereby influencing the reliability of toxicology and efficacy data.[2] The primary objective during this phase is to develop a simple, scalable, and safe formulation that maximizes exposure to the test article.[4]

The compound this compound, with its complex spirocyclic structure, is likely to exhibit poor aqueous solubility, a common characteristic of many NCEs.[4][7] Derivatives of 1,3,8-triazaspiro[4.5]decan-4-one have been investigated for their potential as antipsychotic agents, targeting neurotransmitter systems.[8][9] This application note will therefore focus on strategies to address potential solubility challenges to ensure adequate bioavailability for preclinical assessment.

Pre-Formulation Studies: Characterizing the API

Before any formulation work commences, a thorough physicochemical characterization of the API is essential.[1][10] These studies provide the foundational data required to make informed decisions on vehicle selection and formulation strategy.[11]

Physicochemical Property Determination

The following properties of this compound should be determined:

Parameter Methodology Significance in Formulation Development
Aqueous Solubility Shake-flask method at various pH values (e.g., 1.2, 4.5, 6.8, 7.4) and in biorelevant media (FaSSIF, FeSSIF).Determines the intrinsic solubility and the potential for pH-dependent absorption. Informs the need for solubility enhancement techniques.[7]
pKa Potentiometric titration or UV-spectrophotometry.Identifies ionizable groups, which can be targeted for salt formation or pH adjustment to improve solubility.[3]
Log P / Log D HPLC-based methods or computational prediction.Indicates the lipophilicity of the compound, which influences its solubility and permeability characteristics (BCS/DCS classification).[7]
Melting Point & Thermal Properties Differential Scanning Calorimetry (DSC).Provides information on the solid-state properties and potential for polymorphism.
Solid-State Characterization X-ray Powder Diffraction (XRPD), Polarized Light Microscopy.Identifies the crystalline or amorphous nature of the API. Amorphous forms often exhibit higher solubility but may be less stable.[7]
Hygroscopicity Dynamic Vapor Sorption (DVS).Assesses the compound's tendency to absorb moisture, which can impact its physical and chemical stability.
Excipient Compatibility Studies

The interaction between the API and various excipients must be evaluated to ensure the stability of the final formulation.[10] This is typically done by preparing binary mixtures of the API with selected excipients and storing them under accelerated conditions (e.g., 40°C/75% RH).[12] Samples are analyzed at predetermined time points for the appearance of degradants using a stability-indicating analytical method.

Formulation Development Strategies

Based on the pre-formulation data, an appropriate formulation strategy can be developed. Given the high likelihood of poor aqueous solubility for this compound, the following approaches are recommended.

Oral Formulation Development

Oral administration is the most common route for preclinical studies due to its convenience.[11]

For initial screening, a simple aqueous suspension can be prepared.

  • Vehicle: Water containing a wetting agent (e.g., 0.1% Tween 80) and a suspending agent (e.g., 0.5% carboxymethylcellulose).

  • Particle Size Reduction: If the compound is crystalline, micronization or nanomilling can significantly increase the dissolution rate and, consequently, bioavailability.[3]

If the compound has an ionizable group (as determined by pKa), adjusting the pH of the vehicle can enhance solubility.[3]

  • For Basic Compounds: Use of an acidic vehicle (e.g., citrate buffer) can protonate the molecule, increasing its solubility.

  • For Acidic Compounds: Use of a basic vehicle (e.g., phosphate buffer) can deprotonate the molecule, increasing its solubility.

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[1][3]

  • Common Co-solvents: Polyethylene glycol (PEG) 300/400, propylene glycol, ethanol, and glycerin.[1]

  • Considerations: The potential for drug precipitation upon dilution in the gastrointestinal tract must be evaluated. The toxicity of the co-solvent in the chosen animal model must also be considered.[1]

For highly lipophilic compounds, lipid-based formulations can improve oral absorption.[7][13]

  • Types: Solutions in oils (e.g., sesame oil, corn oil), self-emulsifying drug delivery systems (SEDDS), and self-microemulsifying drug delivery systems (SMEDDS).[7]

  • Advantages: Can enhance lymphatic transport and reduce food effects.[7]

Workflow for Oral Formulation Development

Oral_Formulation_Workflow API API Characterization (Solubility, pKa, LogP) Decision1 Is Aqueous Solubility > Required Dose? API->Decision1 Suspension Simple Aqueous Suspension (with wetting/suspending agents) Decision1->Suspension Yes Decision2 Ionizable? Decision1->Decision2 No pH_Mod pH-Modified Solution/Suspension Co_Solvent Co-Solvent System Lipid Lipid-Based Formulation Decision2->pH_Mod Yes Decision3 Soluble in Co-solvents? Decision2->Decision3 No Decision3->Co_Solvent Yes Decision3->Lipid No

Caption: Decision tree for oral formulation strategy.

Parenteral Formulation Development

Parenteral formulations are often required for toxicology studies to ensure 100% bioavailability.[14] The primary challenge is to develop a sterile, pyrogen-free formulation that is well-tolerated at the injection site.

If the compound has sufficient aqueous solubility, a simple buffered aqueous solution is the preferred approach.

  • Excipients: Buffering agents (e.g., phosphate, citrate), tonicity modifiers (e.g., sodium chloride, dextrose), and solubilizing agents if needed.[14][15]

For poorly soluble compounds, various solubilizing excipients can be employed.

  • Co-solvents: Similar to oral formulations, but with stricter requirements for purity and sterility (e.g., PEG 300/400, propylene glycol, ethanol).[14]

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Polysorbate 20 can form micelles to encapsulate the drug.[16]

  • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[3][16]

For compounds that are difficult to solubilize, a nanosuspension can be a viable option for both intravenous and subcutaneous administration.[13]

  • Method: The drug is milled into nanoparticles and stabilized with surfactants and polymers.

  • Advantages: Can provide sustained release for subcutaneous injections.[13]

Protocol for Preparation of a Co-solvent-Based Parenteral Formulation

  • Vehicle Preparation: In a sterile container, accurately weigh and mix the chosen co-solvents (e.g., 40% PEG 400, 10% ethanol) and water for injection.

  • API Dissolution: Gradually add the accurately weighed this compound to the vehicle while stirring. Gentle heating or sonication may be used to facilitate dissolution.

  • pH Adjustment: If necessary, adjust the pH of the solution using sterile solutions of acid or base (e.g., HCl, NaOH).

  • Final Volume Adjustment: Add water for injection to reach the final target volume.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Quality Control: Analyze the formulation for drug concentration, pH, and appearance.

Analytical Methods and Stability Testing

Robust analytical methods are crucial for quantifying the API in the formulation and for assessing its stability.[2][6]

Analytical Method Development

A stability-indicating HPLC method should be developed and validated for the following parameters:

  • Specificity: The method should be able to separate the API from any degradation products and excipients.

  • Linearity: The method should provide a linear response over the expected concentration range.

  • Accuracy and Precision: The method should be accurate and precise for the quantification of the API.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined to ensure the method is sensitive enough to detect low levels of the API and its degradants.

Stability Studies

Stability studies are essential to determine the shelf-life of the formulation and to ensure that the drug remains stable under the proposed storage and handling conditions.[5][17][18]

Forced degradation studies are conducted to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[5][17] The API is subjected to stress conditions such as:

  • Acid and base hydrolysis

  • Oxidation

  • Photolysis

  • Thermal stress

The final formulation should be placed on a stability program according to ICH guidelines.[12][19]

Study Type Storage Conditions Minimum Duration Purpose
Accelerated Stability 40°C ± 2°C / 75% RH ± 5% RH6 monthsTo predict the long-term stability of the formulation.[12]
Long-Term Stability 25°C ± 2°C / 60% RH ± 5% RH12 months (for preclinical phase)To determine the shelf-life of the formulation under recommended storage conditions.[12]

Samples should be pulled at appropriate time points (e.g., 0, 1, 3, 6, 9, 12 months) and tested for appearance, pH, drug content, and degradation products.

Workflow for Stability Testing

Stability_Workflow Start Final Formulation Forced_Deg Forced Degradation Study (API and Formulation) Start->Forced_Deg Method_Dev Develop & Validate Stability-Indicating Method Forced_Deg->Method_Dev Stability_Protocol Establish Stability Protocol Method_Dev->Stability_Protocol Accelerated Accelerated Stability Study (40°C/75% RH) Stability_Protocol->Accelerated Long_Term Long-Term Stability Study (25°C/60% RH) Stability_Protocol->Long_Term Analysis Analyze Samples at Predetermined Time Points Accelerated->Analysis Long_Term->Analysis Report Generate Stability Report (Shelf-life determination) Analysis->Report

Caption: General workflow for preclinical stability studies.

Conclusion

The successful formulation of this compound for preclinical studies requires a systematic and data-driven approach. This guide provides a framework for the characterization of the API, the selection of an appropriate formulation strategy to overcome potential solubility challenges, and the implementation of robust analytical and stability programs. By following these protocols, researchers can develop a high-quality formulation that will deliver reliable and reproducible results in preclinical in vivo studies, ultimately facilitating the successful advancement of this promising NCE.

References

  • Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • Gamble, J. F. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Retrieved from [Link]

  • Pharmlabs. (n.d.). Excipients. Retrieved from [Link]

  • Corden, K. (n.d.). Excipients for Parenterals. Retrieved from [Link]

  • Colorcon. (2025, November 19). What Are Excipients? 9 Common Examples. Retrieved from [Link]

  • Thomas, S. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Retrieved from [Link]

  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. Retrieved from [Link]

  • Pignatello, R., & Musumeci, T. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PubMed Central. Retrieved from [Link]

  • Thomas, S. (2020, March 2). Stability Testing: The Critical Development Phase. Pharmaceutical Technology. Retrieved from [Link]

  • Ashland. (n.d.). parenteral excipients. Retrieved from [Link]

  • Markarian, J. (2018, August 9). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Pharmaceutical Outsourcing. Retrieved from [Link]

  • Coriolis Pharma. (2024, December 11). Stability Studies-Regulations, Patient Safety & Quality. Retrieved from [Link]

  • Shah, S., et al. (2025, August 6). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Request PDF. Retrieved from [Link]

  • European Pharmaceutical Review. (2017, December 15). Non-clinical dose formulation considerations. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Preclinical Dose-Formulation Stability. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,8-Triazaspiro(4.5)decan-4-one. Retrieved from [Link]

  • Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. Retrieved from [Link]

  • Yevich, J. P., et al. (1985). Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones as potential antipsychotic agents. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,8-triazaspiro(4,5)decan-4-one, 8-(4,4-bis(4-fluorophenyl)cyclohexyl)-1-(4-chlorophenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 8-[4-(4-Fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;chloride. Retrieved from [Link]

  • Clent Chemical. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(4-CHLOROPHENYL)-1,3,8-TRIAZASPIRO[4.5]DECAN-4-ONE. Retrieved from [Link]

  • Meqbil, Y., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed Central. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this synthesis. The following question-and-answer format addresses specific issues you may encounter during your experiments, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to couple 1,3,8-triazaspiro[4.5]decan-4-one with a 4-fluorophenyl halide is low-yielding and shows multiple spots on TLC. What are the likely byproducts?

A1: Low yields and multiple byproducts in the N-arylation of 1,3,8-triazaspiro[4.5]decan-4-one, typically performed via a Buchwald-Hartwig or Ullmann-type coupling, are common challenges. The primary byproducts depend on the specific reaction conditions, but several possibilities should be investigated:

  • Hydrodehalogenation of the Aryl Halide: You may be observing the formation of fluorobenzene. This occurs when the aryl halide is reduced instead of coupling with the amine. This side reaction is particularly prevalent in palladium-catalyzed reactions and can be promoted by certain phosphine ligands and bases.[1][2][3]

  • Homocoupling of the Aryl Halide: The formation of 4,4'-difluorobiphenyl is a possibility, especially in Ullmann-type reactions that use copper catalysts at elevated temperatures.[4][5] This can also occur in palladium-catalyzed systems, particularly with high catalyst loading or at high temperatures.

  • Starting Material Impurities: Impurities from the synthesis of the 1,3,8-triazaspiro[4.5]decan-4-one core can persist and appear as byproducts. For instance, if the synthesis involves a Strecker reaction followed by cyclization, unreacted intermediates could be present.[6]

  • Double Arylation: While less common with this sterically hindered substrate, it's possible for a second 4-fluorophenyl group to attach to another nitrogen atom on the spirocycle, especially if harsh conditions are used.

  • Etherification Byproduct: If a phenoxide-based ligand or base is used in a Buchwald-Hartwig reaction, an ether byproduct can form through the coupling of the aryl halide with the phenoxide.[1]

Q2: I've identified fluorobenzene as a significant byproduct in my Buchwald-Hartwig reaction. How can I minimize its formation?

A2: The formation of fluorobenzene points towards a dominant hydrodehalogenation pathway. This side reaction competes with the desired reductive elimination to form the C-N bond.[7] Here are several strategies to mitigate this:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired C-N bond formation. Consider screening ligands like XPhos, SPhos, or bulky biaryl phosphines, which have been shown to promote efficient amination.[8]

  • Base Selection: The nature and strength of the base can influence the reaction pathway. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Experimenting with other bases like potassium phosphate or cesium carbonate might be beneficial.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. High temperatures can lead to catalyst decomposition and an increase in undesired pathways.

  • Reaction Time: Monitor the reaction progress closely by TLC or LC-MS. Prolonged reaction times after the consumption of the starting amine can lead to increased byproduct formation.

Q3: My Ullmann coupling reaction is producing a significant amount of 4,4'-difluorobiphenyl. What steps can I take to favor the desired N-arylation?

A3: The homocoupling of the aryl halide is a classic side reaction in Ullmann condensations.[4][5] To promote the desired C-N bond formation, consider the following adjustments:

  • Ligand Addition: While traditional Ullmann reactions are often ligand-free, the addition of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can significantly improve the yield and selectivity of the desired amination product by stabilizing the copper catalyst.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the 1,3,8-triazaspiro[4.5]decan-4-one can help to outcompete the homocoupling of the 4-fluorophenyl halide.

  • Reaction Temperature: While Ullmann reactions typically require high temperatures, modern ligand-accelerated protocols can often be run under milder conditions. Lowering the temperature may reduce the rate of homocoupling.

  • Copper Source and Activation: The source and activity of the copper catalyst are crucial. Using copper(I) salts like CuI is generally preferred over copper(0) or copper(II) salts. In some cases, in situ reduction of a copper(II) salt or the use of highly active copper powder can be beneficial.[5]

Troubleshooting Guide: Byproduct Identification and Mitigation

Observed Byproduct Potential Cause(s) Recommended Actions
FluorobenzeneHydrodehalogenation of 4-fluorophenyl halide.Optimize ligand and base selection in Buchwald-Hartwig. Lower reaction temperature. Reduce reaction time.
4,4'-DifluorobiphenylHomocoupling of 4-fluorophenyl halide.Add a suitable ligand in Ullmann coupling (e.g., 1,10-phenanthroline). Use a slight excess of the amine. Lower reaction temperature.
Unreacted Starting MaterialsIncomplete reaction. Catalyst deactivation.Increase catalyst loading. Screen different catalyst/ligand systems. Ensure anhydrous and inert conditions.
High Molecular Weight ImpuritiesDouble arylation or oligomerization.Use milder reaction conditions. Control stoichiometry carefully.

Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation

This protocol provides a general starting point for the palladium-catalyzed N-arylation of 1,3,8-triazaspiro[4.5]decan-4-one. Optimization of the ligand, base, and solvent may be necessary.

Materials:

  • 1,3,8-Triazaspiro[4.5]decan-4-one

  • 1-Bromo-4-fluorobenzene or 1-chloro-4-fluorobenzene

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 1,3,8-triazaspiro[4.5]decan-4-one (1.0 equiv.), the 4-fluorophenyl halide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) under an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Diagram 1: Key Pathways in Buchwald-Hartwig N-Arylation

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 ArX_Add Oxidative Addition Pd(0)L2->ArX_Add Ar-X ArPd(II)XL2 Ar-Pd(II)-X ArX_Add->ArPd(II)XL2 Amine_Coord Amine Coordination ArPd(II)XL2->Amine_Coord Amine ArPd(II)(Amine)L2 [Ar-Pd(II)-Amine]+ Amine_Coord->ArPd(II)(Amine)L2 Deprotonation Deprotonation (Base) ArPd(II)(Amine)L2->Deprotonation ArPd(II)(Amide)L Ar-Pd(II)-Amide Deprotonation->ArPd(II)(Amide)L Reductive_Elim Reductive Elimination ArPd(II)(Amide)L->Reductive_Elim Beta_Hydride β-Hydride Elimination ArPd(II)(Amide)L->Beta_Hydride Product Ar-Amine (Desired Product) Reductive_Elim->Product Product->Pd(0)L2 Side_Reaction Hydrodehalogenation (Byproduct) Beta_Hydride->Side_Reaction

Caption: Catalytic cycle of the Buchwald-Hartwig amination and a competing side reaction.

Diagram 2: Troubleshooting Logic for N-Arylation

Troubleshooting_Flowchart Start Low Yield or Multiple Byproducts Identify Identify Byproducts (LC-MS, NMR) Start->Identify Hydrodehalogenation Hydrodehalogenation (e.g., Fluorobenzene) Identify->Hydrodehalogenation Aryl-H detected Homocoupling Homocoupling (e.g., 4,4'-Difluorobiphenyl) Identify->Homocoupling Aryl-Aryl detected Unreacted Unreacted Starting Material Identify->Unreacted Starting Material remains Action_Hydro Optimize Ligand/Base Lower Temperature Hydrodehalogenation->Action_Hydro Action_Homo Add Ligand (Ullmann) Adjust Stoichiometry Homocoupling->Action_Homo Action_Unreacted Check Catalyst Activity Ensure Inert Conditions Unreacted->Action_Unreacted

Caption: A logical workflow for troubleshooting common issues in the N-arylation reaction.

References

  • Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Albanese, V., et al. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

Sources

Technical Support Center: Synthesis of 1,3,8-Triazaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,8-triazaspiro[4.5]decan-4-one. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols and increase your product yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1,3,8-triazaspiro[4.5]decan-4-one. The proposed synthetic route is a multi-step process, likely involving the formation of an α-amino nitrile intermediate from a suitable piperidine precursor, followed by cyclization.

Issue 1: Low or No Product Yield

A diminished or absent yield is a frequent challenge. The underlying cause often lies in the reaction conditions or the quality of the starting materials.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: The formation of the spirocyclic core is sensitive to temperature. Too low a temperature may lead to an impractically slow reaction rate, while excessive heat can promote the formation of side products or decomposition of intermediates.

    • Recommendation: Systematically screen the reaction temperature. Start with conditions reported for similar spiro-hydantoin syntheses, which often proceed at moderate temperatures (e.g., 35-45°C for the cyclization step)[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature for your specific substrate.

  • Incorrect Solvent Choice: The solvent plays a crucial role in solubilizing reactants and intermediates, and in mediating the reaction mechanism.

    • Recommendation: A mixture of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) and water can be effective for the initial Strecker-type reaction, as it helps to dissolve both the organic ketone and the inorganic cyanide and amine salts[1]. For the cyclization step, a dry aprotic solvent such as Dimethylformamide (DMF) is often preferred to facilitate the base-mediated ring closure[1].

  • Poor Quality of Reagents: The purity of starting materials, particularly the piperidone derivative, is critical. Impurities can interfere with the reaction and complicate purification.

    • Recommendation: Ensure all reagents are of high purity. The piperidone starting material should be free of acidic or basic impurities. If necessary, purify the starting materials by distillation or recrystallization before use.

  • Inefficient Cyclization: The final ring-closing step to form the hydantoin ring is often the most challenging.

    • Recommendation: The choice of base and reaction conditions for the cyclization is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like DMF is a common choice for this type of transformation[1]. Ensure strictly anhydrous conditions, as water can quench the base and hydrolyze intermediates.

Issue 2: Formation of Significant Side Products

The presence of multiple reactive sites in the starting materials can lead to the formation of undesired side products, which reduces the yield of the target compound and complicates purification.

Possible Causes and Solutions:

  • Polymerization of Intermediates: Aldehyde or ketone starting materials can be prone to self-condensation or polymerization under certain conditions.

    • Recommendation: Add the reagents in a controlled manner. For instance, adding the ketone slowly to the mixture of the amine salt and cyanide source can help to minimize self-condensation[1].

  • Incomplete Cyclization: The intermediate ureido-nitrile may persist if the cyclization conditions are not optimal.

    • Recommendation: Increase the reaction time or temperature for the cyclization step. Ensure a sufficient molar excess of the base is used to drive the reaction to completion.

  • Hydrolysis of the Product: The hydantoin ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

    • Recommendation: During workup, neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases.

Issue 3: Difficulty in Product Purification

The final product may be challenging to isolate in a pure form due to the presence of unreacted starting materials, side products, or residual solvent.

Possible Causes and Solutions:

  • Co-elution with Impurities: The product may have similar polarity to some of the impurities, making chromatographic separation difficult.

    • Recommendation: Employ a different chromatographic technique. If normal-phase silica gel chromatography is ineffective, consider reversed-phase chromatography[2][3]. Alternatively, derivatization of the product or impurities to alter their polarity could facilitate separation.

  • Product Insolubility: The product may have limited solubility in common organic solvents, making recrystallization challenging.

    • Recommendation: Screen a wide range of solvents and solvent mixtures for recrystallization. If the product is an oil, consider converting it to a solid salt (e.g., a hydrochloride salt) to facilitate purification by recrystallization[1].

  • Residual High-Boiling Solvent: Solvents like DMF or DMSO can be difficult to remove completely.

    • Recommendation: After the reaction, perform an aqueous workup to remove the bulk of the high-boiling solvent. Residual amounts can often be removed by azeotropic distillation with a lower-boiling solvent like toluene or by high-vacuum drying.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 1,3,8-triazaspiro[4.5]decan-4-one?

The synthesis typically involves a multi-component reaction followed by a cyclization step. A common approach is a variation of the Bucherer-Bergs or Strecker synthesis to form a spiro-hydantoin. This involves reacting a suitable 4-piperidone derivative with a cyanide source (e.g., sodium cyanide) and an ammonium salt (e.g., ammonium carbonate) or an amine, followed by cyclization of the resulting α-amino nitrile or related intermediate.

Q2: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to achieve good separation between the starting materials, intermediates, and the final product. Staining with potassium permanganate or ninhydrin can help visualize the spots. LC-MS is particularly useful for identifying the mass of the product and key intermediates, confirming that the reaction is proceeding as expected.

Q3: What are the key safety precautions for this synthesis?

The use of cyanide salts (e.g., NaCN or KCN) is a major hazard in this synthesis. These reagents are highly toxic.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Have a cyanide antidote kit readily available and be trained in its use.

  • Quench any residual cyanide in the reaction mixture and on glassware with an oxidizing agent like bleach before disposal.

Additionally, reagents like sodium hydride are highly flammable and react violently with water. Handle with care under an inert atmosphere.

Q4: What spectroscopic data should I expect for the final product?

For 1,3,8-triazaspiro[4.5]decan-4-one, you should expect the following spectroscopic signatures:

  • ¹H NMR: Signals corresponding to the methylene protons of the piperidine ring and the methylene protons of the hydantoin ring. The NH protons will likely appear as broad singlets.

  • ¹³C NMR: A characteristic signal for the carbonyl carbon of the hydantoin ring (typically in the range of 170-180 ppm), along with signals for the spiro carbon and the various methylene carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₇H₁₃N₃O, MW: 155.20 g/mol )[4].

  • Infrared (IR) Spectroscopy: Strong absorption bands for the N-H and C=O stretching vibrations.

Experimental Protocols & Data

Table 1: Key Reaction Parameters and Their Influence on Yield
ParameterRecommended Range/ConditionRationale and Potential Impact on Yield
Reactant Stoichiometry Ketone:Cyanide:Amine source (1 : 1.1-1.5 : 1.1-1.5)A slight excess of the cyanide and amine source can help drive the initial reaction to completion. A large excess may lead to side reactions.
Solvent DMSO/H₂O for Strecker; Dry DMF for cyclizationThe solvent system must be optimized for each step to ensure solubility and facilitate the desired chemical transformations[1].
Temperature 25-50°CTemperature control is crucial to balance reaction rate and selectivity. Higher temperatures can lead to decomposition[1].
pH Slightly acidic for Strecker; Basic for cyclizationThe pH influences the reactivity of the nucleophiles and the stability of intermediates.
Reaction Time 24-72 hoursReaction times should be optimized by monitoring the disappearance of starting materials and the formation of the product.
General Experimental Workflow

Below is a generalized protocol for the synthesis of a 1,3,8-triazaspiro[4.5]decane-2,4-dione, which can be adapted for the 4-one derivative[1][5].

  • Step 1: Formation of the α-Amino Nitrile Intermediate (Strecker Reaction)

    • To a stirred suspension of an amine hydrochloride (1.1 eq) and sodium cyanide (1.1 eq) in a mixture of DMSO and water, add the 4-piperidone derivative (1.0 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Step 2: Formation of the Ureido Intermediate

    • Dissolve the crude α-amino nitrile in a mixture of acetic acid and water.

    • Add potassium cyanate (KOCN) and stir at a slightly elevated temperature (e.g., 35°C) for 1-2 hours[1].

    • Perform an aqueous workup and extract the ureido intermediate.

  • Step 3: Cyclization to the Spiro-hydantoin

    • Dissolve the ureido intermediate in anhydrous DMF and cool in an ice bath.

    • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise under an inert atmosphere.

    • Allow the reaction to warm to room temperature and then heat to 45°C for 24-48 hours[1].

    • Carefully quench the reaction with water or a dilute acid.

    • Extract the final product and purify by column chromatography or recrystallization.

Visualizations

Hypothesized Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Strecker Reaction cluster_step2 Step 2: Ureido Formation cluster_step3 Step 3: Cyclization Piperidone 4-Piperidone Derivative Iminium Iminium Intermediate Piperidone->Iminium + Amine, -H2O Amine Amine Source (e.g., NH4Cl) Cyanide Cyanide Source (e.g., NaCN) AminoNitrile α-Amino Nitrile Iminium->AminoNitrile + CN- AminoNitrile_ref α-Amino Nitrile UreidoNitrile Ureido-Nitrile Intermediate UreidoNitrile_ref Ureido-Nitrile Intermediate AminoNitrile_ref->UreidoNitrile + KOCN, H+ KOCN KOCN Hydantoin 1,3,8-Triazaspiro[4.5]decan-4-one UreidoNitrile_ref->Hydantoin Base (e.g., NaH), Heat

Caption: Hypothesized reaction mechanism for the synthesis.

General Experimental Workflow

Experimental_Workflow Start Start: Reagent Preparation Reaction Multi-step Reaction (Strecker, Ureido Formation, Cyclization) Start->Reaction Monitoring In-process Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Monitoring->Reaction Optimize Conditions Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, IR) Purification->Analysis FinalProduct Final Product Analysis->FinalProduct Troubleshooting_Flowchart Start Low Yield? CheckPurity Check Starting Material Purity Start->CheckPurity Yes SideProducts Significant Side Products? Start->SideProducts No OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp OptimizeSolvent Optimize Solvent System OptimizeTemp->OptimizeSolvent OptimizeBase Optimize Cyclization Base/Conditions OptimizeSolvent->OptimizeBase ControlAddition Control Reagent Addition Rate SideProducts->ControlAddition Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No AdjustWorkup Adjust Workup pH and Temperature ControlAddition->AdjustWorkup ChangeChroma Change Chromatography Method PurificationIssue->ChangeChroma Yes End Problem Solved PurificationIssue->End No SaltFormation Consider Salt Formation ChangeChroma->SaltFormation

Caption: A logical troubleshooting flowchart.

References

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available at: [Link] [2]2. Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Taylor & Francis Online. Available at: [Link] [6]3. Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. Available at: [Link] [3]4. Papanastasiou, I., et al. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link] [1]5. Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. Available at: [Link]

  • Morciano, G., et al. (2020). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. Available at: [Link]

  • Syropyatov, B., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Available at: [Link] [5]8. Preti, D., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. Available at: [Link]

  • PubChem. 1,3,8-Triazaspiro(4.5)decan-4-one. PubChem. Available at: [Link] [4]10. Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed Central. Available at: [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. Available at: [Link]

  • Fensome, A., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. ResearchGate. Available at: [Link]

  • European Patent Office. (1999). 1,3,8-Triaza-spiro 4,5 decan-4-on derivatives. Google Patents.
  • CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof. Google Patents.
  • Fensome, A., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. PubMed. Available at: [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one (CAS: 58012-16-1). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this spirocyclic compound. As a derivative of Fluspirilene, a known antipsychotic drug, achieving high purity of this intermediate is critical for subsequent synthetic steps and biological screening.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to streamline your purification workflow.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the structural features of this compound that influence its behavior during purification.

  • Structure: A spirocyclic system containing a piperidine ring and a hydantoin-like moiety.

  • Basic Centers: The presence of two secondary amine groups in the piperidine ring and a tertiary amine imparts basic properties to the molecule. This is a critical consideration for chromatographic purification.

  • Polarity: The molecule possesses both polar (amide, amines) and non-polar (fluorophenyl group, aliphatic rings) regions, giving it moderate polarity.

  • Molecular Formula: C₁₃H₁₆FN₃O[2]

  • Molecular Weight: 249.28 g/mol [2]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound.

Q1: What are the recommended primary purification methods for this compound?

A1: Based on literature for analogous spiro-heterocyclic compounds, the most effective purification techniques are:

  • Column Chromatography: Typically using silica gel or alumina as the stationary phase.[3]

  • Crystallization: Often employed as a final purification step to obtain a highly pure, crystalline solid. For basic compounds like this, crystallization of a salt (e.g., hydrochloride) can be particularly effective.[3]

Q2: What are the likely impurities I might encounter?

A2: Impurities will largely depend on the synthetic route. However, common impurities could include:

  • Unreacted starting materials.

  • By-products from incomplete reactions or side reactions.

  • Reagents used in the synthesis.

  • Diastereomers, if any chiral centers are formed during synthesis.

Q3: How can I effectively monitor the progress of purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool. Due to the basic nature of the compound, streaking on silica TLC plates might be observed. This can often be mitigated by adding a small amount of triethylamine or ammonia to the developing solvent system. For visualization, UV light (due to the phenyl ring) and staining reagents like potassium permanganate or iodine can be used.

Q4: My purified compound is an oil, not a solid. What should I do?

A4: "Oiling out" is a common issue in crystallization, especially in the presence of impurities. Refer to the Troubleshooting Guide: The Product is an Oil section for detailed strategies to induce crystallization.

Q5: What are the recommended storage conditions for the purified compound?

A5: As a standard practice for amine-containing compounds, it is advisable to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. The recommended storage temperature is typically 2-8°C.[4]

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Column Chromatography Challenges

The basic nitrogen atoms in the molecule can strongly interact with the acidic silanol groups on the surface of silica gel, leading to several purification issues.

Problem 1: Poor Separation and Significant Streaking on Silica Gel Column

  • Probable Cause: Strong acid-base interaction between the basic amine groups of your compound and the acidic silica gel stationary phase. This leads to slow, uneven elution and broad, tailing peaks.

  • Solution:

    • Mobile Phase Modification: Add a small percentage (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to your mobile phase. This will neutralize the acidic sites on the silica gel, leading to improved peak shape and better separation.

    • Change of Stationary Phase: If mobile phase modification is insufficient, consider switching to a more inert stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative for the purification of basic compounds.

      • Reversed-Phase Silica (C18): This can be an excellent option, especially if the impurities have significantly different polarities. A typical mobile phase would be a mixture of acetonitrile and water or methanol and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Workflow for Chromatography Optimization

start Start: Crude Product tlc TLC Analysis on Silica start->tlc streaking Observe Streaking/Poor Separation tlc->streaking no_streaking Good Separation tlc->no_streaking [No Streaking] add_base Add 0.5% TEA to Mobile Phase streaking->add_base [Yes] column_silica Column Chromatography on Silica no_streaking->column_silica end Pure Product column_silica->end retry_tlc Re-run TLC add_base->retry_tlc good_sep_base Good Separation? retry_tlc->good_sep_base column_silica_base Column on Silica + TEA good_sep_base->column_silica_base [Yes] switch_stationary Switch Stationary Phase good_sep_base->switch_stationary [No] column_silica_base->end alumina Try Neutral Alumina switch_stationary->alumina c18 Try Reversed-Phase (C18) switch_stationary->c18 alumina->end c18->end

Caption: Workflow for optimizing chromatographic purification.

Crystallization and Product Isolation Issues

Problem 2: Difficulty in Finding a Suitable Recrystallization Solvent

  • Probable Cause: The compound may have high solubility in common polar and non-polar solvents, making single-solvent recrystallization challenging.

  • Solution:

    • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities at room temperature and at their boiling points. An ideal single solvent will show poor solubility at low temperatures and high solubility at elevated temperatures.

    • Employ a Solvent/Anti-Solvent System: This is often the most effective method.

      • Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble).

      • Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes persistently cloudy.

      • Gently warm the mixture until it becomes clear again.

      • Allow the solution to cool slowly to promote the growth of high-purity crystals.

Table 1: Suggested Solvent Systems for Recrystallization Screening

Good Solvent (High Solubility)Anti-Solvent (Low Solubility)Polarity
Dichloromethane (DCM)Hexanes / HeptaneNon-polar / Polar Aprotic
Ethyl Acetate (EtOAc)Hexanes / HeptanePolar Aprotic
AcetoneWater / HexanesPolar Aprotic
Isopropanol (IPA)Water / Diethyl EtherPolar Protic
Methanol (MeOH)Water / Diethyl EtherPolar Protic

Problem 3: The Product "Oils Out" Instead of Crystallizing

  • Probable Cause:

    • The presence of impurities is depressing the melting point of the compound below the temperature of the crystallization solution.

    • The solution is supersaturated to a degree that favors nucleation of a liquid phase over a solid phase.

  • Solution:

    • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator. Avoid placing a hot solution directly into an ice bath.

    • Lower the Concentration: Dilute the solution with more of the "good" solvent and then add the anti-solvent again.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

    • Trituration: If the oil is persistent, decant the solvent, and add a small amount of the anti-solvent. Vigorously stir or sonicate the oil to induce solidification.

Decision Tree for Crystallization

start Start: Impure Product solubility_test Solubility Screening start->solubility_test single_solvent Good Single Solvent Found? solubility_test->single_solvent recrystallize Recrystallize from Single Solvent single_solvent->recrystallize [Yes] anti_solvent Use Solvent/Anti-Solvent System single_solvent->anti_solvent [No] result Result? recrystallize->result dissolve Dissolve in 'Good' Solvent anti_solvent->dissolve add_anti Add 'Anti-Solvent' dissolve->add_anti cool Slow Cooling add_anti->cool cool->result crystals Crystals Formed result->crystals [Crystals] oil Product Oils Out result->oil [Oil] end Pure Crystalline Product crystals->end troubleshoot_oil Troubleshoot Oiling Out (Scratch, Seed, Dilute) oil->troubleshoot_oil troubleshoot_oil->cool

Caption: Decision-making process for crystallization.

Experimental Protocols

The following are general protocols that should be optimized for your specific case.

General Protocol for Column Chromatography with Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., Hexane:Ethyl Acetate 1:1) containing 0.5% triethylamine.

  • Column Packing: Pour the slurry into your column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or dichloromethane. Pre-adsorb the sample onto a small amount of silica gel for dry loading if solubility is an issue.

  • Elution: Run the column with the mobile phase containing the basic modifier. Collect fractions and monitor by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

General Protocol for Solvent/Anti-Solvent Recrystallization
  • Dissolution: In a flask, dissolve the crude product in a minimal volume of a hot "good" solvent (e.g., isopropanol).

  • Anti-Solvent Addition: While the solution is still warm, slowly add the "anti-solvent" (e.g., deionized water) dropwise with stirring until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. You may then transfer it to a refrigerator (2-8°C) for several hours or overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

By understanding the key chemical properties of this compound and systematically applying these troubleshooting strategies, you can overcome common purification challenges and obtain a product of high purity for your research and development needs.

References

  • CRO SPLENDID LAB. This compound. [Link]

  • Shaanxi Lighte Optoelectronics Material Co., Ltd. This compound. [Link]

  • Coompo Research Chemicals. This compound. [Link]

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336–1349. [Link]

  • PubChem. 1,3,8-Triazaspiro(4.5)decan-4-one. [Link]

  • Sfera Unife. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Wise, L. D., et al. (1985). Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones as potential antipsychotic agents. Journal of Medicinal Chemistry, 28(12), 1811–1817. [Link]

  • MDPI. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. [Link]

  • European Patent Office. 1,3,8-Triaza-spiro 4,5 decan-4-on derivatives. [Link]

  • ChemBK. 4'-fluoro-4-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decan-8-yl)-butyrophenon. [Link]

  • MySkinRecipes. 1-(4-CHLOROPHENYL)-1,3,8-TRIAZASPIRO[4.5]DECAN-4-ONE. [Link]

  • ResearchGate. (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]

  • Shaanxi Lighte Optoelectronics Material Co., Ltd. 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one. [Link]

  • MySkinRecipes. This compound. [Link]

  • 克拉玛尔试剂. This compound. [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • Rutgers University. 8-L-cystinyl bis(1,8-diazaspiro[4.5]decane) as an orally bioavailable L-cystine crystallization inhibitor for cystinuria. [Link]

Sources

Resolving solubility issues of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Challenge

Dimethyl Sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent in drug discovery, capable of dissolving a broad spectrum of both polar and nonpolar compounds.[1][2] However, complex organic molecules like this compound can present solubility challenges. Factors such as the compound's crystalline structure, solvent purity, and handling techniques can significantly impact its dissolution.[3] This guide provides a systematic approach to troubleshooting and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO at my target concentration. What are the immediate steps I should take?

A1: Initial insolubility is a common hurdle. The first line of action involves physical methods to enhance dissolution. We recommend a sequential approach:

  • Vortexing: Ensure the solution is mixed vigorously.

  • Gentle Heating: Warm the solution in a water bath (e.g., at 37°C). Be cautious, as excessive heat can degrade the compound.[4]

  • Sonication: Use a bath sonicator for 5-15 minutes to break down compound aggregates through cavitation.[4][5][6]

If these steps are unsuccessful, you may be exceeding the compound's intrinsic solubility limit in DMSO. Consider preparing a more dilute stock solution.

Q2: My compound dissolved perfectly in 100% DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture medium. Why does this happen?

A2: This is a frequent and expected phenomenon known as "precipitation upon dilution."[7] Your compound is highly soluble in the strong organic solvent (DMSO) but has much lower solubility in the aqueous environment of your assay buffer or media.[8] The key is to manage the transition from a high-concentration DMSO stock to a low-concentration aqueous working solution. Refer to the troubleshooting guide below for a stepwise dilution protocol designed to mitigate this issue.

Q3: Does the quality and handling of DMSO matter?

A3: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][9] Water contamination in your DMSO can significantly decrease the solubility of hydrophobic compounds.[9][10][11] Always use anhydrous, high-purity DMSO (≥99.9%) and handle it in a dry environment, minimizing its exposure to air. Tightly seal the container immediately after use.

Q4: How should I store my DMSO stock solution of this compound?

A4: To maintain compound integrity and prevent solubility issues, proper storage is critical. We recommend aliquoting the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][6] Store these aliquots at -20°C or -80°C in tightly sealed, low-moisture-vapor-transmission tubes.[6] Repeated freezing and thawing can introduce moisture and promote compound crystallization, leading to a decrease in solubility over time.[9][10][11]

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Standard Dissolution Workflow

This protocol outlines the best-practice methodology for dissolving this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator

  • Water bath or incubator set to 37°C

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Gently vortex the tube for 1-2 minutes until the compound is mostly suspended.[4]

  • Sonication: Place the tube in a water bath sonicator for 10-15 minutes. The ultrasonic waves will help break apart any particulate matter.[5]

  • Gentle Warming: If solids persist, place the tube in a 37°C water bath for 10 minutes.[6] Caution: Do not overheat, as this may risk compound degradation.

  • Final Inspection: Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Storage: If not for immediate use, aliquot into single-use tubes and store at -80°C.

G cluster_workflow Dissolution Workflow A 1. Weigh Compound B 2. Add Anhydrous DMSO A->B C 3. Vortex (1-2 min) B->C D 4. Sonicate (10-15 min) C->D E 5. Gentle Warming (37°C, 10 min) D->E F 6. Visually Inspect for Clarity E->F G Clear Solution? F->G H Proceed to Experiment / Store at -80°C G->H Yes I Insoluble: Re-evaluate Concentration G->I No

Caption: Standard workflow for dissolving the compound in DMSO.

Protocol 2: Mitigating Precipitation During Aqueous Dilution

This protocol is designed to prevent the compound from precipitating when transitioning from a 100% DMSO stock to an aqueous working solution for cell-based assays.

Core Principle: The key is to perform a stepwise dilution to gradually acclimate the compound to the aqueous environment, rather than a single large-volume dilution.

Procedure:

  • Prepare High-Concentration Stock: Prepare a concentrated stock solution in 100% DMSO (e.g., 10 mM) following Protocol 1.

  • Perform Serial Dilutions in DMSO: If a dose-response curve is needed, perform serial dilutions in 100% DMSO first. This ensures the DMSO concentration is constant across all initial stock concentrations.[12]

  • Pre-warm Aqueous Medium: Warm your cell culture medium or assay buffer to 37°C. This can help maintain solubility.[7]

  • Stepwise Final Dilution: a. Dispense the final volume of pre-warmed aqueous medium into your culture plate or tube. b. Add a small volume of the DMSO stock solution (e.g., 1-2 µL) directly into the medium while vortexing or pipetting vigorously to ensure rapid mixing.[12][13] c. Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4][14] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4]

G cluster_dilution Aqueous Dilution Strategy A 10 mM Stock in 100% DMSO B Serial Dilutions in 100% DMSO (if needed) A->B D Add small volume of DMSO stock to medium with vigorous mixing B->D C Pre-warmed (37°C) Aqueous Medium C->D E Final Assay-Ready Solution (DMSO < 0.5%) D->E

Sources

Technical Support Center: Optimizing HPLC Separation of 1,3,8-triazaspiro[4.5]decan-4-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 1,3,8-triazaspiro[4.5]decan-4-one isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique spirocyclic nature of this compound class presents specific challenges in achieving optimal separation of its stereoisomers. This resource synthesizes fundamental chromatographic principles with practical, field-tested solutions to empower you to overcome these challenges.

Introduction: The Challenge of Separating Spirocyclic Isomers

The 1,3,8-triazaspiro[4.5]decan-4-one core structure possesses at least one stereocenter at the spiro carbon, leading to the existence of enantiomers. Further substitutions on the rings can introduce additional stereocenters, resulting in diastereomers. The rigid, three-dimensional arrangement of these isomers often results in subtle differences in their physicochemical properties, making their separation by high-performance liquid chromatography (HPLC) a non-trivial task. Achieving baseline resolution is critical for accurate quantification, enantiomeric excess determination, and purification for subsequent biological assays.

This guide will walk you through common issues and frequently asked questions, providing a systematic approach to method development and troubleshooting.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the HPLC separation of 1,3,8-triazaspiro[4.5]decan-4-one isomers in a direct question-and-answer format.

Question 1: I am not seeing any separation of my enantiomers. What is the first thing I should check?

Answer:

The primary reason for a complete lack of enantiomeric separation is the absence of a chiral environment. Enantiomers have identical physical and chemical properties in an achiral environment.[1] To separate them, you need to introduce a chiral selector, which is most commonly achieved by using a chiral stationary phase (CSP) .[2][3]

  • Verify Your Column: Ensure you are using a column specifically designed for chiral separations. Standard achiral columns like C18 or C8 will not resolve enantiomers.

  • Initial Column Screening: If you are using a chiral column and still see no separation, the chosen stationary phase may not be suitable for your specific isomers. A systematic screening of different types of CSPs is the most effective approach to method development.[4] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for spirocyclic compounds.[5][6]

Question 2: I have partial separation, but the resolution between my two enantiomeric peaks is poor (Rs < 1.5). How can I improve it?

Answer:

Poor resolution is a common problem that can often be resolved by systematically optimizing your chromatographic conditions.[7]

  • Mobile Phase Composition: The composition of the mobile phase plays a crucial role in chiral recognition.[8][9]

    • Normal Phase: For polysaccharide-based CSPs, normal-phase chromatography using mixtures of alkanes (like n-hexane or heptane) and alcohols (like isopropanol or ethanol) is very common.[5] Systematically vary the ratio of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.

    • Mobile Phase Additives: For basic compounds like 1,3,8-triazaspiro[4.5]decan-4-one, adding a small amount of a basic additive (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase can significantly improve peak shape and resolution by minimizing undesirable interactions with the silica surface.[10]

  • Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations.[4] Reducing the flow rate increases the time the analytes spend interacting with the CSP, which can enhance chiral recognition. Try reducing your flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then to 0.5 mL/min) and observe the effect on resolution.

  • Temperature: Temperature can have a significant impact on chiral separations.[4]

    • Lowering the column temperature often increases selectivity and improves resolution. This is because the interactions involved in chiral recognition are often enthalpically driven.

    • Conversely, increasing the temperature can improve efficiency and reduce backpressure, but may decrease resolution. It is crucial to find the optimal balance.

Question 3: My peaks are tailing or fronting. What are the likely causes and solutions?

Answer:

Poor peak shape can compromise resolution and accurate integration.[11]

  • Peak Tailing:

    • Secondary Interactions: The nitrogen atoms in the 1,3,8-triazaspiro[4.5]decan-4-one structure can be basic and may interact with acidic silanol groups on the silica support of the CSP, leading to peak tailing.[12] As mentioned above, adding a basic modifier to the mobile phase can mitigate this issue.

    • Column Overload: Injecting too much sample can lead to peak tailing.[7] Try reducing the injection volume or the concentration of your sample.

    • Contamination: A contaminated guard column or analytical column inlet can also cause tailing peaks.[13]

  • Peak Fronting:

    • Column Overload: This is a common cause of fronting peaks.[11]

    • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[14] Whenever possible, dissolve your sample in the initial mobile phase.

Question 4: I am trying to separate diastereomers, but they are co-eluting.

Answer:

Diastereomers have different physical properties and can be separated on achiral columns. However, their structural similarity can still make separation challenging.

  • Stationary Phase Selection: A standard C18 column is a good starting point for reversed-phase separation. If this doesn't provide adequate resolution, consider other stationary phases with different selectivities, such as phenyl-hexyl or embedded polar group (EPG) phases.

  • Mobile Phase Optimization:

    • Solvent Type: The choice of organic modifier (e.g., acetonitrile vs. methanol) in reversed-phase HPLC can alter selectivity.[15]

    • pH Control: The pKa of the amine groups in your molecule will influence its retention. Adjusting the pH of the mobile phase with a suitable buffer can significantly impact the separation of diastereomers.[9][16]

    • Gradient Elution: A shallow gradient can often improve the resolution of closely eluting peaks.[14]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for separating 1,3,8-triazaspiro[4.5]decan-4-one enantiomers?

A1: There is no single "best" CSP for all molecules. However, for spirocyclic compounds containing nitrogen heterocycles, polysaccharide-based CSPs are a highly successful class.[5][6] Specifically, derivatives of amylose and cellulose, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability.[5][10] A study on substituted 1,3-diazaspiro[4.5]decan-4-ones found that an amylose-based CSP provided better results than cellulose-based CSPs for the majority of the compounds tested.[5] Therefore, starting your screening with an amylose-based column is a logical first step.

Q2: Should I use normal-phase or reversed-phase chromatography for chiral separation?

A2: For polysaccharide-based CSPs, normal-phase chromatography is often the first choice and has been shown to be effective for similar spirocyclic structures.[5][10] It typically involves mobile phases of hexane/alkanol. However, reversed-phase chiral columns are also available and can be advantageous if your compound has poor solubility in non-polar solvents.

Q3: What are the recommended starting conditions for method development?

A3: A systematic approach is key. The following table provides a good starting point for screening on a polysaccharide-based CSP.

ParameterStarting ConditionRationale
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mmProven effectiveness for similar spirocyclic compounds.[5]
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)A common starting point for normal-phase chiral separations.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 25 °CAmbient temperature is a good initial condition.
Detection UV at 220 nm or 254 nmWavelength should be optimized based on the analyte's UV spectrum.
Injection Volume 5-10 µLTo avoid column overload.

Q4: How do I prepare my mobile phase for normal-phase chiral HPLC?

A4: Proper mobile phase preparation is critical for reproducible results.

  • Use High-Purity Solvents: Always use HPLC-grade solvents.

  • Premix Solvents: Prepare the mobile phase by accurately measuring the individual solvents and mixing them thoroughly before adding them to the solvent reservoir.

  • Degassing: Degas the mobile phase to prevent bubble formation in the pump and detector, which can cause baseline noise and drift.[17] Sonication or helium sparging are common methods.

  • Additives: If using an additive like diethylamine, add it to the alcohol portion of the mobile phase before mixing with the alkane, and ensure it is thoroughly mixed.

Diagrams and Workflows

Method Development Workflow for Chiral Separation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Select CSPs (e.g., Amylose, Cellulose) Screen1 Screen with standard mobile phases (e.g., Hex/IPA, Hex/EtOH) Start->Screen1 Check1 Any Enantioseparation? Screen1->Check1 Check1->Start No, try different CSP OptimizeMP Optimize Mobile Phase - Alcohol % - Additive (e.g., DEA) Check1->OptimizeMP Yes OptimizeFlow Optimize Flow Rate (e.g., 0.5 - 1.0 mL/min) OptimizeMP->OptimizeFlow OptimizeTemp Optimize Temperature (e.g., 15 - 40 °C) OptimizeFlow->OptimizeTemp Check2 Resolution (Rs) > 1.5? OptimizeTemp->Check2 Check2->OptimizeMP No Validate Method Validation (Robustness, Reproducibility) Check2->Validate Yes End Final Method Validate->End

Caption: A systematic workflow for developing a chiral HPLC method.

Troubleshooting Logic for Poor Resolution

G Start Poor Resolution (Rs < 1.5) CheckPeakShape Check Peak Shape Start->CheckPeakShape Tailing Tailing Peak CheckPeakShape->Tailing Yes GoodShape Good Peak Shape CheckPeakShape->GoodShape No AddModifier Add/Increase Basic Modifier (e.g., 0.1% DEA) Tailing->AddModifier ReduceConc Reduce Sample Concentration/ Injection Volume Tailing->ReduceConc OptimizeMP Optimize Mobile Phase (Decrease % Alcohol) GoodShape->OptimizeMP AddModifier->OptimizeMP ReduceConc->OptimizeMP OptimizeFlow Decrease Flow Rate OptimizeMP->OptimizeFlow OptimizeTemp Decrease Temperature OptimizeFlow->OptimizeTemp FinalCheck Resolution Improved? OptimizeTemp->FinalCheck Success Successful Optimization FinalCheck->Success Yes Reevaluate Re-evaluate CSP/Mode FinalCheck->Reevaluate No

Caption: A logical approach to troubleshooting poor peak resolution.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf.
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • Chiral HPLC Method Development. I.B.S.
  • 1,3,8-Triaza-spiro 4,5 decan-4-on derivatives.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharm Anal Acta.
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025).
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2014).
  • Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. (2018).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2011).
  • Separation of 1,4-Dioxa-8-azaspiro(4.5)decane on Newcrom R1 HPLC column. SIELC Technologies.
  • CHIRAL ST
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobiliz
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025).
  • 1,3,8-Triazaspiro(4.5)decan-4-one. PubChem.
  • HPLC issues with racemic sample- where is the 2. enantiomer? (2024). Reddit.
  • Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments.
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (2005). UNCW Institutional Repository.
  • Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services.
  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018).
  • The Study of Chiral Stationary Phases for Gas Chrom
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025).
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025).
  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (2024). Journal of Pharmacology and Experimental Therapeutics.
  • Stereochemistry of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: An In-depth Technical Guide. (2025). Benchchem.

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Technical Support Center: Troubleshooting Low Efficacy in 1,3,8-Triazaspiro[4.5]decan-4-one Analog Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1,3,8-triazaspiro[4.5]decan-4-one and its analogs. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during the development of this promising scaffold. The unique three-dimensional structure of spirocycles offers exciting opportunities for exploring new chemical space, but it can also present unique challenges.[1][2] This resource will help you navigate these hurdles and optimize your research outcomes.

Section 1: Synthesis and Compound Integrity Issues

Low efficacy in biological assays can often be traced back to problems with the compound itself. Ensuring the identity, purity, and stability of your synthesized analogs is the critical first step in any drug discovery campaign.

Frequently Asked Questions (FAQs)

Question: My synthesis of a 1,3,8-triazaspiro[4.5]decan-4-one analog resulted in a low yield. What are the common pitfalls in the synthesis of this scaffold?

Answer: The synthesis of 1,3,8-triazaspiro[4.5]decan-4-ones, often a variation of the Ugi or Strecker reactions followed by cyclization, can be challenging.[3][4] Low yields can often be attributed to several factors:

  • Steric Hindrance: The spirocyclic core is sterically demanding. Bulky substituents on the piperidine ring or the other reactants can hinder the key bond-forming reactions.[3] For instance, high-loading resins in solid-phase synthesis have been shown to prevent the addition of bulky aromatic side chains.[3]

  • Reaction Conditions: These multi-component reactions are often sensitive to reaction conditions. Inadequate mixing, improper temperature control, or the presence of moisture can lead to the formation of side products and reduce the yield of the desired product. When scaling up, thermal gradients and inefficient mixing can become significant issues.[5]

  • Purification Challenges: The polarity of the triazaspiro-decanone core can make purification by standard column chromatography difficult. Co-elution of starting materials or side products is a common issue.

Question: I'm not sure if I've synthesized the correct compound. How can I definitively confirm the structure of my 1,3,8-triazaspiro[4.5]decan-4-one analog?

Answer: Rigorous structural confirmation is non-negotiable. A combination of the following analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are crucial for elucidating the structure. Pay close attention to the number of signals, their chemical shifts, and coupling patterns to confirm the connectivity of the atoms. 2D NMR techniques like COSY and HSQC can be invaluable for complex analogs.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, allowing you to confirm the elemental composition of your molecule.[4]

  • X-ray Crystallography: For at least one key analog in a series, obtaining a crystal structure provides unambiguous proof of structure and stereochemistry. This can be particularly important for spirocyclic systems where the 3D arrangement of atoms is critical for activity.[6]

Question: Could my compound be degrading in the assay buffer or solvent?

Answer: Yes, compound instability is a frequent cause of apparent low efficacy. The hydantoin-like moiety in the 1,3,8-triazaspiro[4.5]decan-4-one core can be susceptible to hydrolysis under certain pH conditions. It is crucial to assess the stability of your compounds under the specific conditions of your biological assays.

Troubleshooting Workflow: Ensuring Compound Integrity

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_stability Stability Assessment Synthesis Synthesize Analog Purification Purify Compound (e.g., HPLC) Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS HRMS NMR->MS Purity Purity Analysis (e.g., HPLC-UV/ELSD) MS->Purity Assay_Buffer_Stability Incubate in Assay Buffer Purity->Assay_Buffer_Stability Purity ≥ 95%? Re_purify Re-purify or Re-synthesize Purity->Re_purify No DMSO_Stability Assess Stability in DMSO Stock Assay_Buffer_Stability->DMSO_Stability Proceed_to_Assay Proceed to Biological Assay DMSO_Stability->Proceed_to_Assay Stable? Modify_Conditions Modify Storage/Assay Conditions DMSO_Stability->Modify_Conditions No Re_purify->Purification

Caption: Workflow for ensuring compound integrity before biological testing.

Section 2: In Vitro Assay Troubleshooting

Once you are confident in the quality of your compounds, the next step is to scrutinize the biological assay itself. Apparent low efficacy can often be an artifact of the assay conditions rather than a true reflection of the compound's activity.

Frequently Asked Questions (FAQs)

Question: My 1,3,8-triazaspiro[4.5]decan-4-one analogs have poor solubility in aqueous assay buffers. How can this affect my results and how can I address it?

Answer: Poor aqueous solubility is a very common reason for low efficacy in in vitro assays.[7][8][9][10][11] If a compound precipitates in the assay buffer, its effective concentration is much lower than the nominal concentration, leading to an underestimation of its potency.[7]

  • Kinetic vs. Thermodynamic Solubility: It's important to distinguish between kinetic and thermodynamic solubility. Most in vitro assays use DMSO stock solutions, so kinetic solubility is the more relevant parameter.[7]

  • Compound Aggregation: At concentrations above their solubility limit, many compounds form aggregates that can non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives or other artifacts.[12]

To address solubility issues, consider the following:

  • Modify the Assay Buffer: If possible, adding a small percentage of a co-solvent like DMSO or using a buffer with a different pH may improve solubility. However, be cautious as this can also affect the target protein's activity.

  • Use of Surfactants: A low concentration of a non-ionic surfactant (e.g., Triton X-100, Tween-20) can help prevent aggregation. This is a common strategy in high-throughput screening.[8][11]

  • Structural Modifications: In the long term, medicinal chemistry efforts should focus on improving the physicochemical properties of the analogs. Incorporating polar functional groups can significantly enhance solubility.[7]

Question: I suspect my compounds are causing assay interference. What are some common artifacts to look out for?

Answer: Assay interference can manifest in many ways. For 1,3,8-triazaspiro[4.5]decan-4-one analogs, which can be colored or have reactive functionalities depending on the substituents, you should be aware of:

  • Fluorescence Interference: If you are using a fluorescence-based assay, your compound might be fluorescent at the excitation/emission wavelengths of the assay, or it might quench the fluorescence of the reporter molecule.

  • Redox Activity: Some compounds can interfere with assays that rely on redox chemistry (e.g., assays using luciferase or resazurin-based reagents).

  • Non-specific Inhibition due to Aggregation: As mentioned above, compound aggregates can sequester the target protein or substrate, leading to apparent inhibition that is not due to specific binding at the active site.[12]

Protocol: Counter-Screen for Compound Aggregation

This protocol is adapted from standard methods to detect non-specific inhibition due to compound aggregation.

Principle: Aggregating inhibitors are often sensitive to the presence of non-ionic detergents. Their inhibitory activity is significantly reduced in the presence of a detergent like Triton X-100.

Materials:

  • Your 1,3,8-triazaspiro[4.5]decan-4-one analog(s) of interest

  • Your target protein and substrate

  • Assay buffer

  • Triton X-100 (or another non-ionic detergent)

  • A known specific inhibitor of your target (positive control)

  • A known aggregating inhibitor (if available, as a control)

Procedure:

  • Prepare a concentration-response curve for your test compound(s) under your standard assay conditions.

  • Prepare a second set of assay plates under identical conditions, but with the addition of 0.01% (v/v) Triton X-100 to the assay buffer.

  • Run the assays in parallel and determine the IC50 values for your compound(s) in the presence and absence of the detergent.

Interpretation of Results:

Observation Interpretation
IC50 with detergent >> IC50 without detergentStrong evidence of aggregation-based inhibition.
IC50 with detergent ≈ IC50 without detergentInhibition is likely specific and not due to aggregation.

Section 3: Optimizing Physicochemical and ADME Properties

Even if your analogs are potent in vitro, they may fail in more complex biological systems due to poor absorption, distribution, metabolism, and excretion (ADME) properties.

Frequently Asked Questions (FAQs)

Question: My potent in vitro hits have poor oral bioavailability. What are the likely causes and how can I improve this?

Answer: Poor oral bioavailability is a major hurdle in drug development and can stem from several factors.[9][10][11][13] For spirocyclic compounds, which can be lipophilic, the key issues are often:

  • Low Aqueous Solubility: As discussed, the compound must dissolve in the gastrointestinal fluids to be absorbed.[9][11]

  • Poor Permeability: The compound must be able to cross the intestinal wall to enter the bloodstream. While some lipophilicity is required for this, very high lipophilicity can lead to sequestration in the lipid membranes.[13]

  • First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the gut wall or the liver before it can reach systemic circulation.

Strategies to improve oral bioavailability include:

  • Optimize Lipophilicity: Aim for a clogP in the range of 1-3.[13] This often involves a careful balance of adding and removing lipophilic and hydrophilic groups.

  • Reduce Metabolic Lability: Identify the metabolic "soft spots" on your molecule (sites prone to metabolism) and block them through chemical modification (e.g., replacing a metabolically labile hydrogen with a fluorine atom).

  • Formulation Strategies: For preclinical studies, formulation with solubilizing agents or cyclodextrins can enhance exposure.[8][11]

Question: How can I address high clearance and metabolic instability in my analog series?

Answer: High clearance is often due to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver.

  • In Vitro Metabolism Assays: Use liver microsomes or hepatocytes to determine the metabolic stability of your compounds. This will give you an in vitro half-life (t1/2) and allow you to rank your compounds.

  • Metabolite Identification: Use LC-MS/MS to identify the major metabolites. This will reveal the sites of metabolic attack on your molecule.

  • Structure-Metabolism Relationship (SMR): Once you know the metabolic soft spots, you can design new analogs that block these positions. For example, if an aromatic ring is being hydroxylated, you can add an electron-withdrawing group to deactivate the ring.

Decision Tree for Troubleshooting Poor In Vivo Efficacy

cluster_pk Pharmacokinetics (PK) Assessment cluster_pd Pharmacodynamics (PD) Assessment Start Low In Vivo Efficacy Observed PK_Study Conduct IV and PO PK Study Start->PK_Study Exposure Adequate Exposure at Target Tissue? PK_Study->Exposure Target_Engagement Assess Target Engagement Exposure->Target_Engagement Yes Optimize_ADME Optimize ADME Properties (Solubility, Permeability, Stability) Exposure->Optimize_ADME No PD_Effect PD Effect Observed? Target_Engagement->PD_Effect Hypothesis_Problem Re-evaluate Mechanism of Action or Target Validity PD_Effect->Hypothesis_Problem No Dose_Response Optimize Dosing Regimen PD_Effect->Dose_Response Yes

Caption: A decision-making workflow for diagnosing the root cause of low in vivo efficacy.

Section 4: Addressing Off-Target Effects and Toxicity

Low efficacy can sometimes be a consequence of the therapeutic window being limited by off-target effects or general toxicity. Identifying and mitigating these issues is crucial for the successful development of any new chemical entity.

Frequently Asked Questions (FAQs)

Question: My 1,3,8-triazaspiro[4.5]decan-4-one analogs show cytotoxicity in cell-based assays that does not seem to be related to their on-target activity. What could be the cause?

Answer: Cytotoxicity can arise from various mechanisms. It is important to distinguish between on-target toxicity (due to inhibition of the intended target) and off-target toxicity.

  • Reactive Metabolites: The metabolism of your compound could be generating reactive species that are toxic to cells.

  • Mitochondrial Toxicity: Some compounds can disrupt mitochondrial function, leading to cell death. The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has been shown to interact with mitochondrial proteins like the F1/FO-ATP synthase.[14][15] While this is the desired on-target effect in some cases, it could be an unwanted off-target effect in others.

  • hERG Inhibition: Inhibition of the hERG potassium channel is a common cause of cardiotoxicity and a major reason for drug candidate failure. It has been reported that introducing acidic functionality can mitigate hERG activity in some spirohydantoin series.[16]

Question: How can I proactively screen for common off-target liabilities?

Answer: Early-stage screening for off-target effects can save significant time and resources.

  • CEREP Panel Screening: Submitting your lead compounds for screening against a broad panel of common off-target proteins (e.g., GPCRs, kinases, ion channels) is a cost-effective way to identify potential liabilities.

  • hERG Assay: A specific assay for hERG channel inhibition should be performed for any promising lead compounds.

  • Cytotoxicity Profiling: Test your compounds against a panel of different cell lines to see if the cytotoxicity is widespread or specific to certain cell types.

References

  • Di Lisa, F., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]

  • Sfera, A., et al. (2018). Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) synthase for the treatment of reperfusion damage in myocardial infarction. sfera.unife.it. [Link]

  • Franklin, M. C., et al. (2015). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. ACS Medicinal Chemistry Letters, 6(10), 1099-1104. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]

  • Albanese, V., et al. (2022). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 23(21), 13429. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. [Link]

  • Houghten, R. A., et al. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Journal of Visualized Experiments, (168). [Link]

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera.unife.it. [Link]

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. [Link]

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]

  • Yevich, J. P., et al. (1986). Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359-369. [Link]

  • Bergström, C. A. (2010). Optimizing the solubility of research compounds: how to avoid going off track. Drug Discovery Today, 15(9-10), 339-345. [Link]

  • Pavan, B. (2017). Optimizing Drug Solubility. Contract Pharma. [Link]

  • HWS Labortechnik. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. hws-mainz.de. [Link]

  • Pinto, D. C., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8031. [Link]

  • Acar, C. E., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 9(4), 4889-4903. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]

  • Papathanasiou, K. E., et al. (2019). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2019(2), M1063. [Link]

  • de Witte, W., et al. (2017). Charting Biologically Relevant Spirocyclic Compound Space. Chemistry – A European Journal, 23(4), 789-798. [Link]

  • Auld, D. S., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • Sfera, A. (2018). New strategies to overcome poor oral bioavailability of drugs by increasing their water solubility. sfera.unife.it. [Link]

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Taylor & Francis Online. [Link]

  • Pacifico, S., et al. (2006). Microwave-enhanced solid phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-ones. Letters in Organic Chemistry, 3(12), 923-925. [Link]

  • Homayun, B., et al. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 20(5), 689-708. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3,8-Triazaspiro(4.5)decan-4-one. PubChem. Retrieved from [Link]

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  • Roy, R., et al. (2024). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. Global Translational Medicine, 3(1), 2448. [Link]

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  • Franklin, M. C., et al. (2015). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–… OUCI. [Link]

  • Albanese, V., et al. (2022). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. PubMed Central. [Link]

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Technical Support Center: Enantioselective Synthesis of Chiral Spiro-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral spiro-heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrolled spirocyclization and troubleshoot common issues related to racemization. Our goal is to provide you with the expertise and practical insights needed to achieve high enantioselectivity in your synthetic endeavors.

Introduction: The Challenge of Chirality in Spirocyclic Scaffolds

Spiro-heterocycles are a prominent structural motif in a vast array of natural products and pharmaceutical agents.[1] Their unique three-dimensional architecture often imparts significant biological activity, making their stereocontrolled synthesis a critical aspect of modern drug discovery.[1][2] However, the construction of the quaternary stereocenter at the spiro-junction presents a formidable synthetic challenge, with the risk of racemization—the formation of an equal mixture of enantiomers—being a primary concern.[3] This guide provides a comprehensive resource to understand and mitigate racemization, ensuring the synthesis of enantiomerically pure spiro-heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and experimental challenges encountered during the synthesis of chiral spiro-heterocycles.

I. Understanding and Identifying Racemization

Q1: I'm observing a loss of enantiomeric excess (ee) in my final spiro-heterocyclic product. What are the potential causes of this racemization?

A1: Loss of enantiomeric excess can occur at various stages of your synthetic sequence. The primary culprits are typically reaction conditions that allow for the equilibration of your desired enantiomer with its mirror image.[3] Key factors include:

  • Harsh Reaction Conditions: Elevated temperatures, strongly acidic or basic conditions can promote racemization by creating transient achiral intermediates.[4][5] For example, the formation of an enol or enolate intermediate at a stereocenter can lead to a loss of stereochemical information.[3]

  • Protracted Reaction Times: Prolonged exposure to even mildly racemizing conditions can lead to a significant decrease in enantiomeric excess over time.

  • Purification-Induced Racemization: Certain purification techniques, such as chromatography on silica or alumina gel, can sometimes induce racemization, especially for compounds sensitive to acidic or basic surfaces.

  • Inappropriate Work-up Procedures: Aqueous work-ups with acidic or basic solutions can lead to racemization if the chiral center is labile under these conditions.

Troubleshooting Workflow for Racemization

G start Low Enantiomeric Excess Observed check_conditions Analyze Reaction Conditions (Temperature, pH, Time) start->check_conditions check_workup Evaluate Work-up Procedure check_conditions->check_workup Conditions Optimized end_point Identify Source of Racemization check_conditions->end_point Harsh Conditions Identified check_purification Assess Purification Method check_workup->check_purification Work-up is Neutral check_workup->end_point Acidic/Basic Wash Identified check_purification->end_point Purification Method is Inert check_purification->end_point Active Stationary Phase Identified

Caption: Troubleshooting workflow for identifying the source of racemization.

Q2: How can I definitively determine if racemization is occurring during my reaction or work-up?

A2: To pinpoint the source of racemization, you can perform a series of control experiments:

  • Monitor Enantiomeric Excess Over Time: Take aliquots from your reaction mixture at different time points and analyze the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). A decrease in ee over time is a clear indication of racemization under the reaction conditions.

  • Subject Pure Enantiomer to Reaction Conditions: If you have access to an enantiomerically pure sample of your product, subject it to the reaction conditions (without the starting materials) and monitor its optical purity over time.

  • Subject Pure Enantiomer to Work-up and Purification Conditions: Similarly, expose an enantiomerically pure sample to your standard work-up and purification procedures to isolate the impact of these steps.

II. Strategies to Avoid Racemization: A Proactive Approach

The most effective way to combat racemization is to employ synthetic strategies that are inherently stereoselective and operate under mild conditions.

Q3: What are the primary asymmetric strategies for synthesizing chiral spiro-heterocycles while minimizing racemization?

A3: There are three main pillars for the enantioselective synthesis of spiro-heterocycles:

  • Chiral Auxiliaries: This classic strategy involves temporarily attaching a chiral molecule (the auxiliary) to your substrate.[6][7] The auxiliary directs the stereochemical outcome of the spirocyclization reaction, leading to the formation of one diastereomer over the other.[8] Subsequent removal of the auxiliary yields the desired enantiomerically enriched spiro-heterocycle.[7][9] Evans' oxazolidinones are a well-known example of chiral auxiliaries used in asymmetric synthesis.[10][11]

  • Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for enantioselective synthesis.[1][12] Small, chiral organic molecules are used in catalytic amounts to accelerate the reaction and control the stereochemistry.[8] This approach often utilizes mild reaction conditions, which inherently reduces the risk of racemization.[13] Common organocatalytic strategies include aminocatalysis and Brønsted acid catalysis.[14]

  • Transition-Metal Catalysis: Chiral transition-metal complexes are highly effective catalysts for a wide range of asymmetric transformations, including the synthesis of spiro-heterocycles.[15][16] The chiral ligands coordinated to the metal center create a chiral environment that directs the stereochemical outcome of the reaction.[17] This method is often characterized by high catalytic turnover and excellent enantioselectivity.[18]

Comparative Overview of Asymmetric Strategies

StrategyAdvantagesDisadvantages
Chiral Auxiliaries Reliable, well-established, high diastereoselectivity.[6]Stoichiometric use of auxiliary, requires additional synthetic steps for attachment and removal.[7]
Organocatalysis Metal-free, environmentally friendly, mild reaction conditions, readily available catalysts.[8][14]Catalyst loading can sometimes be high, substrate scope may be limited.
Transition-Metal Catalysis High catalytic efficiency, broad substrate scope, high enantioselectivity.[15][17]Potential for metal contamination in the final product, cost of precious metal catalysts.

Q4: I am using a chiral auxiliary strategy. What are the critical factors to consider for preventing racemization during auxiliary removal?

A4: The removal of the chiral auxiliary is a critical step where racemization can occur if not performed under appropriate conditions.[7] The choice of cleavage conditions depends on the nature of the bond connecting the auxiliary to the substrate.

  • For ester or amide linkages: Hydrolysis under mild basic (e.g., LiOH in THF/water) or acidic conditions is common. It is crucial to screen different reagents and temperatures to find a balance between efficient cleavage and preservation of stereochemical integrity.

  • For auxiliaries attached via a silyl ether linkage: Fluoride sources like TBAF are typically used. These are generally mild conditions that are less likely to cause racemization.

General Protocol for Chiral Auxiliary Removal Screening

  • Substrate Preparation: Start with your diastereomerically pure substrate-auxiliary conjugate.

  • Reagent Screening: Set up small-scale reactions with a variety of cleavage reagents (e.g., LiOH, K₂CO₃, TFA, TBAF).

  • Temperature Screening: For each reagent, test a range of temperatures (e.g., 0 °C, room temperature, 40 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Analysis: Once the reaction is complete, isolate the product and determine the enantiomeric excess by chiral HPLC or SFC.

Q5: My organocatalytic spirocyclization is showing low enantioselectivity. What are the common troubleshooting steps?

A5: Low enantioselectivity in organocatalytic reactions can often be traced back to a few key factors:

  • Catalyst Purity: Ensure the chiral organocatalyst is of high purity. Even small amounts of enantiomeric impurity in the catalyst can significantly erode the enantiomeric excess of the product.

  • Solvent Effects: The solvent can play a crucial role in the organization of the transition state. Screen a variety of solvents with different polarities and coordinating abilities.[19]

  • Additives: Sometimes, the addition of a co-catalyst or an additive (e.g., an acid or a base) can significantly enhance enantioselectivity.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states.[19]

  • Substrate Quality: Ensure your starting materials are pure, as impurities can interfere with the catalytic cycle.

Decision Tree for Optimizing Organocatalytic Reactions

G start Low Enantioselectivity check_catalyst Verify Catalyst Purity and Loading start->check_catalyst screen_solvent Screen Different Solvents check_catalyst->screen_solvent vary_temp Vary Reaction Temperature screen_solvent->vary_temp screen_additives Screen Additives/Co-catalysts vary_temp->screen_additives optimize Optimized Conditions screen_additives->optimize

Caption: A systematic approach to optimizing enantioselectivity in organocatalytic reactions.

Conclusion

The synthesis of chiral spiro-heterocycles without racemization is a challenging yet achievable goal. By understanding the potential causes of racemization and proactively selecting a robust asymmetric strategy, researchers can significantly improve their chances of success. Careful optimization of reaction conditions, including temperature, solvent, and catalyst, is paramount. This guide provides a foundational framework for troubleshooting and problem-solving in this exciting area of chemical synthesis.

References

  • Wikipedia. Chiral auxiliary. [Link][6]

  • EPFL Graph Search. Chiral auxiliary. [Link][7]

  • Semantic Scholar. Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition‐Metal Catalysis. [Link][17]

  • PubMed. Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. [Link][14]

  • Royal Society of Chemistry. Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. [Link][15]

  • Royal Society of Chemistry. New development in the enantioselective synthesis of spiro compounds. [Link][1]

  • Scilit. Enantioselective methodologies for the synthesis of spiro compounds. [Link][2]

  • Royal Society of Chemistry. Enantioselective methodologies for the synthesis of spiro compounds. [Link][12]

  • Slideshare. Chiral auxiliary!. [Link][10]

  • Shodhganga. Organocatalytic Cascade Cyclizations for the Enantioselective Synthesis of Spirooxindoles. [Link][13]

  • ACS Publications. Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones. [Link][20]

  • Wikipedia. Racemization. [Link][3]

  • ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link][11]

  • Sci-Hub. Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. [Link][16]

  • ACS Publications. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. [Link][18]

  • Chemistry LibreTexts. 19.11: Racemization. [Link][4]

  • Wikipedia. Enantioselective synthesis. [Link][8]

  • St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. [Link][5]

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Identifying and removing impurities from 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one (CAS No: 58012-16-1).[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this spirocyclic compound. Our goal is to equip you with the expertise to anticipate, identify, and resolve purity challenges during your research and development workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the nature and handling of impurities in your target compound.

Q1: What are the most likely sources of impurities in my sample of this compound?

A1: Impurities can be introduced at nearly every stage of a compound's lifecycle. For a complex heterocyclic structure like this, potential sources are diverse and must be systematically considered.[2] They are generally classified into the following categories:

Impurity ClassificationPotential Sources and Examples
Organic Impurities Starting Materials: Unreacted precursors from the synthesis. Intermediates: Incompletely reacted intermediates from multi-step syntheses. By-products: Resulting from side reactions during the synthesis, such as regioisomers or diastereomers, which can be a challenge in spirocyclic chemistry.[3] Degradation Products: Formed during manufacturing, storage, or handling.[2][4]
Inorganic Impurities Reagents & Catalysts: Residual metals or inorganic salts used during the synthesis. Manufacturing Equipment: Leachables from reactors or other equipment.[2]
Residual Solvents Synthesis & Purification: Volatile organic compounds used during the manufacturing process or purification steps (e.g., recrystallization, chromatography).[2]

Understanding the specific synthetic route used to produce your batch is the most critical first step in predicting process-related impurities.

Q2: My preliminary analysis shows an unknown peak. How do I begin to identify what it is?

A2: A systematic approach is crucial for identifying unknown impurities. The goal is to gather structural and molecular weight information. The modern standard workflow integrates separation with spectroscopic analysis.[5][6]

The initial and most powerful combination is Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7] This technique provides the retention time (a measure of polarity) and the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) is particularly valuable as it can help determine the elemental formula.

If the impurity level is significant, isolation is the next step, followed by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides definitive structural elucidation.[5][7]

Part 2: Troubleshooting Guide: Practical Scenarios

This section provides actionable advice for specific experimental challenges.

Scenario 1: Predicting Potential Degradants

Issue: "I need to develop a stability-indicating analytical method, but I don't know what impurities might form over time or under stress."

Solution: Perform a Forced Degradation Study.

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development that helps predict degradation pathways and identify likely degradants.[8][9][10] This involves subjecting the compound to exaggerated storage conditions.

Core Principle: By intentionally degrading the molecule, you generate the very impurities your analytical methods will need to detect. This is a requirement for validating stability-indicating methods under ICH guidelines.[7][9]

Experimental Protocol: Forced Degradation of this compound

  • Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a set time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature or slightly elevated temperature.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 80-100°C).[8]

    • Photolytic Degradation: Expose the solid and solution to a light source combining UV and visible light as per ICH Q1B guidelines.

  • Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by a high-resolution separation technique like UPLC-MS.

  • Evaluation: The goal is to achieve a target degradation of 10-20%.[4] If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration). The new peaks that appear in the chromatograms are your potential degradation products.

Scenario 2: Identifying an Unknown Impurity

Issue: "My LC-MS analysis shows an impurity with a mass of [M+H]⁺ = 267. How do I confirm its structure?"

Solution: A Multi-step Spectroscopic & Analytical Workflow.

This workflow provides a logical progression from initial detection to final structural confirmation.

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Isolation cluster_2 Phase 3: Structure Elucidation A Initial Sample Analysis (UPLC-UV/MS) B Determine Molecular Weight (e.g., M+H⁺ = 267) A->B C Propose Elemental Formula (High-Resolution MS) B->C D Scale-up Synthesis or Use Impurity-Rich Mother Liquor C->D Is impurity level sufficient for isolation? E Purify via Preparative HPLC or Column Chromatography D->E F Collect Fractions and Confirm Purity via Analytical HPLC E->F G Acquire NMR Data (¹H, ¹³C, 2D-NMR) F->G Isolated pure impurity H Interpret Spectra to Determine Final Structure G->H I Optional: Confirm by Independent Synthesis of Impurity Standard H->I

Caption: Workflow for Impurity Identification.

Expert Insight: For the mass [M+H]⁺ = 267, this is +18 compared to your parent compound (MW 249.28). This strongly suggests the addition of a water molecule, a very common hydrolytic degradation pathway.[8] NMR analysis of the isolated impurity would be required to confirm the exact position of hydrolysis on the triazaspiro decanone core.

Part 3: Purification Protocols & Methodologies

Once impurities are identified, the next step is their removal. The choice of technique depends on the nature of the impurity, the quantity of material, and the required final purity.

Method 1: Recrystallization

Principle: This classic technique relies on the difference in solubility between the desired compound and the impurity in a given solvent at different temperatures. It is highly effective for removing small amounts of impurities from a solid compound.

Protocol: General Recrystallization for Nitrogen-Containing Heterocycles

  • Solvent Screening: In small test tubes, test the solubility of your impure compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound poorly when cold but completely when hot.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to the impure solid. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for full dissolution.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Validation: Check the purity of the recrystallized material and the mother liquor by HPLC or TLC to confirm the removal of the impurity.

Troubleshooting: If the compound "oils out" instead of crystallizing, it may be due to a supersaturated solution or the presence of impurities inhibiting crystal formation. Try reheating to dissolve the oil, adding slightly more solvent, and allowing it to cool even more slowly, perhaps after scratching the inside of theflask with a glass rod to induce nucleation.[11]

Method 2: Flash Column Chromatography

Principle: This is a workhorse purification technique in organic synthesis.[12] It uses a solid stationary phase (typically silica gel) packed in a column and a liquid mobile phase.[13] Compounds in a mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase; less polar compounds typically elute first.[14]

G cluster_0 Column Chromatography Principle column Mobile Phase (Eluent) Sample Mixture (Loaded at Top) Stationary Phase (Silica Gel) Glass Column Collection of Fractions compound_A A compound_B B

Caption: Principle of Column Chromatography Separation.

Protocol: General Flash Chromatography

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation between your target compound and the impurities. The target compound should have an Rf value of approximately 0.3-0.4 for optimal column separation.[13]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the less polar solvent of your mobile phase.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with compressed air) to force the solvent through the column. Begin with a less polar solvent system and you can gradually increase polarity (gradient elution) to elute more polar compounds.[12]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes.[15]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure compound.[15]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

Principle: Prep HPLC is a high-resolution purification technique that operates on the same principles as analytical HPLC but is designed to handle larger quantities of material to isolate and collect pure compounds.[16][17] It is the method of choice for difficult separations where impurities are structurally very similar to the target compound or when very high purity (>99.5%) is required.[18][19]

When to Use Prep HPLC:

  • When recrystallization and flash chromatography fail to provide adequate separation.

  • For separating closely related isomers (diastereomers).

  • When the final product requires very high purity for applications like reference standard qualification or pre-clinical studies.[20]

Workflow: The process involves developing a robust separation method at the analytical scale first. This method is then scaled up by increasing the column diameter, sample load, and flow rate for preparative-scale work.[16] The key components include a high-pressure pump, an injector, a large-diameter column, a detector, and a fraction collector.[16]

Technique ComparisonResolutionSample CapacitySpeedCost/Complexity
Recrystallization VariableHighSlowLow
Flash Chromatography ModerateModerate-HighModerateModerate
Preparative HPLC HighLow-ModerateFast (per run)High

References

  • Protheragen. Forced Degradation Study & Impurity Analysis. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced degradation and impurity profiling: a review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Kamberi, M., & Baim, S. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kegang, W. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Aralyse. Preparative HPLC. [Link]

  • Teledyne Labs. The Power of Preparative HPLC Systems. [Link]

  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. [Link]

  • Gilson. (2025). HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. [Link]

  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC. [Link]

  • Varrone, M., & Balázs, L. (2020). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Catalysts, 10(10), 1109. [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]

  • University of Colorado Boulder. Column Chromatography. [Link]

  • SpiroChem. Impurity Synthesis And Identification. [Link]

  • Shaanxi Lighte Optoelectronics Material Co., Ltd. This compound. [Link]

  • Yevich, J. P., New, J. S., Smith, D. W., Lobeck, W. G., Catt, J. D., Minielli, J. L., ... & Eison, M. S. (1985). Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones as potential antipsychotic agents. Journal of medicinal chemistry, 28(12), 1811-1817. [Link]

  • Sorbead India. (2024). Isolation and Purification of Natural Compounds - Column Chromatography. [Link]

  • Gilles, L., & Antoniotti, S. (2022). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ChemPlusChem, 87(9), e202200227. [Link]

  • Columbia University. Column chromatography. [Link]

  • Carlucci, C., Di Nicola, M., D'Orsi, R., Mezzetti, A., & Ruscitti, G. (2020). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 10(11), 1022. [Link]

  • ResearchGate. (2025). Isolation and identification of impurities in spironolactone. [Link]

  • Wikipedia. Spiro compound. [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. [Link]

  • Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • MDPI. (2019). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • ResearchGate. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. [Link]

  • PubChem. 1,3,8-Triazaspiro(4.5)decan-4-one. [Link]

  • ResearchGate. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. [Link]

  • MDPI. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247-44287. [Link]

  • Shimadzu. Purification made easy - secrets of science. [Link]

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Technical Support Center: Scaling Up the Synthesis of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide, developed by Senior Application Scientists, provides in-depth technical support for the synthesis of 1,3,8-triazaspiro[4.5]decan-4-one derivatives. It addresses common challenges encountered during scale-up and offers practical, evidence-based solutions.

I. Troubleshooting Guide: Navigating Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Reaction & Yield Issues

Q1: My reaction is sluggish or incomplete, resulting in low yields. What are the likely causes and how can I improve the conversion?

A1: Incomplete reactions are a frequent hurdle when scaling up. The root cause often lies in suboptimal reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:

  • Reagent Purity and Stoichiometry:

    • Moisture Sensitivity: Many reagents used in spiro-heterocycle synthesis are sensitive to moisture. Ensure all solvents are anhydrous and reagents are appropriately dried before use. The presence of water can quench catalysts and react with intermediates, leading to side products.

    • Reagent Stoichiometry: While a 1:1:1 molar ratio is a common starting point for multicomponent reactions like the Biginelli or Ugi reactions, the optimal stoichiometry may shift during scale-up.[1][2] Consider a slight excess (1.1-1.2 equivalents) of the more volatile or less reactive component to drive the reaction to completion.

  • Catalyst Selection and Concentration:

    • Acid Catalysis: The Biginelli reaction, a common route to similar heterocyclic structures, is often catalyzed by Brønsted or Lewis acids.[3][4] If you are using a similar cyclocondensation approach, the choice and concentration of the acid catalyst are critical. Insufficient catalyst can lead to a slow reaction, while excess can cause side reactions or degradation of starting materials. Consider screening different catalysts such as p-toluenesulfonic acid (p-TsOH), ytterbium triflate (Yb(OTf)₃), or indium(III) chloride.[4]

    • Catalyst Deactivation: On a larger scale, impurities in the starting materials or solvents can deactivate the catalyst. Ensure the purity of all components.

  • Solvent and Temperature Effects:

    • Solvent Polarity: The choice of solvent can significantly impact reaction rates and solubility of intermediates. Polar aprotic solvents like DMF or acetonitrile are often effective.[2] For some syntheses, solvent-free conditions or the use of ionic liquids have shown improved yields and reaction times.[4][5]

    • Temperature Control: Exothermic reactions can lead to localized overheating and side product formation. Ensure efficient stirring and controlled heating. Conversely, if the reaction is slow, a moderate increase in temperature may be beneficial. Optimization studies are recommended to find the ideal temperature profile.[6][7]

Q2: I'm observing a significant amount of side products. How can I improve the chemoselectivity of the reaction?

A2: The formation of side products is a common challenge in multicomponent reactions. Improving chemoselectivity often involves fine-tuning the reaction conditions to favor the desired reaction pathway.

  • Reaction Sequence: In multicomponent reactions, the order of addition of reagents can influence the outcome. For instance, in an Ugi-type reaction, pre-forming the imine by reacting the amine and aldehyde before adding the isocyanide and carboxylic acid can sometimes minimize side reactions.[2][8]

  • Controlling pH: For acid-catalyzed reactions, maintaining the optimal pH is crucial. A pH that is too low can lead to acid-catalyzed decomposition, while a pH that is too high may not provide sufficient activation.

  • Minimizing Side Reactions:

    • Aldol Condensation: In reactions involving aldehydes and ketones, self-condensation can be a competing reaction. Using a more reactive aldehyde or optimizing the catalyst can help to suppress this side reaction.

    • Isocyanide Polymerization: Isocyanides can polymerize under certain conditions. Using fresh, high-purity isocyanide and maintaining a controlled reaction temperature can mitigate this issue.

Work-up & Purification Challenges

Q3: During work-up, I'm experiencing product loss or decomposition. What are the best practices for quenching and extraction?

A3: Product loss during work-up is a frustrating issue that can significantly impact your overall yield. The stability of the 1,3,8-triazaspiro[4.5]decan-4-one core to acidic or basic conditions should be considered.

  • Quenching: If your reaction is sensitive to aqueous acid or base, consider alternative quenching methods. A gentle quench with a saturated solution of ammonium chloride or sodium bicarbonate is often a good starting point. You can test the stability of your product by taking a small aliquot of the reaction mixture and treating it with your intended quenching agent before applying it to the entire batch.[9]

  • Extraction:

    • Solvent Selection: Choose an extraction solvent in which your product is highly soluble and your impurities are not. Dichloromethane and ethyl acetate are common choices.

    • Emulsion Formation: Emulsions can form during extraction, especially on a larger scale. To break emulsions, you can try adding brine, filtering the mixture through Celite, or using a separatory funnel with a gentle rocking motion instead of vigorous shaking.[9]

    • Product Solubility in Aqueous Layer: It's possible your product has some solubility in the aqueous layer.[9] To check for this, you can extract the aqueous layer with an additional portion of organic solvent and analyze the extract by TLC.

Q4: I'm struggling to purify my 1,3,8-triazaspiro[4.5]decan-4-one derivative. What are the most effective purification techniques?

A4: The purification of spiro-heterocycles can be challenging due to their often polar nature and the presence of closely related impurities.

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity on a large scale.[10] Screening various solvents and solvent mixtures is key to finding the optimal conditions.[10]

  • Column Chromatography: For non-crystalline products or when crystallization is not feasible, column chromatography is the go-to method.

    • Stationary Phase: Silica gel is the most common stationary phase. However, for particularly polar compounds, alumina or reverse-phase silica (C18) may provide better separation.

    • Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent and gradually increase the polarity. A common solvent system is a mixture of hexane and ethyl acetate, or dichloromethane and methanol.

  • Preparative HPLC: For high-purity requirements, such as for biological testing, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[11][12]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis and handling of 1,3,8-triazaspiro[4.5]decan-4-one derivatives.

Q1: What are the most common synthetic routes to 1,3,8-triazaspiro[4.5]decan-4-one derivatives?

A1: The synthesis of this spiro-heterocyclic scaffold often involves multicomponent reactions (MCRs) due to their efficiency and atom economy.[13][14] Key strategies include:

  • Ugi and Passerini Reactions: These isocyanide-based MCRs are powerful tools for generating molecular diversity and can be adapted to synthesize spirocyclic structures.[2][8][15][16] The Ugi four-component reaction (U-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[2][17][18] The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide.[15][16]

  • Biginelli-type Reactions: While the classic Biginelli reaction yields dihydropyrimidinones, variations of this reaction using different starting materials can lead to the formation of spiro-heterocyclic systems.[1][3][19]

  • Solid-Phase Synthesis: For the generation of libraries of derivatives, solid-phase synthesis protocols have been developed.[11][20] This approach facilitates purification as excess reagents and byproducts can be washed away from the resin-bound product.[11]

Q2: What are the key safety precautions I should take when working with the reagents for this synthesis?

A2: Safety should always be the top priority in the laboratory. When synthesizing 1,3,8-triazaspiro[4.5]decan-4-one derivatives, pay close attention to the following:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][22][23] For reactions with a risk of splashing or explosion, a face shield is recommended.[22]

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood to avoid inhaling volatile or toxic reagents.[22][24]

  • Reagent Handling:

    • Be aware of the specific hazards of each reagent by consulting the Safety Data Sheet (SDS).[23][25]

    • Some reagents may be flammable, corrosive, or toxic.[23] Handle them with appropriate care and have spill kits readily available.

    • Pyrophoric reagents, if used, require specialized handling techniques under an inert atmosphere.[24]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.[21][25]

Q3: How can I confirm the structure of my synthesized 1,3,8-triazaspiro[4.5]decan-4-one derivative?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the structure of organic molecules.[11][12][26] 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, which can be used to confirm the elemental composition of your product.[11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) of the lactam ring and any N-H bonds.[26]

  • X-ray Crystallography: If you are able to grow single crystals of your compound, X-ray crystallography provides definitive proof of the structure and stereochemistry.[5]

III. Experimental Protocols & Data

General Protocol for the Synthesis of a 1,3,8-Triazaspiro[4.5]decan-4-one Derivative

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq.), the amine (1.0 eq.), and the solvent (e.g., methanol or toluene).

  • Iminium Formation: If employing a stepwise approach, add an acid catalyst (e.g., p-TsOH, 0.1 eq.) and stir the mixture at room temperature or with gentle heating to facilitate imine formation. Monitor the reaction by TLC.

  • Cyclization: Once the imine formation is complete, add the remaining components of the cyclization reaction (e.g., isocyanide and carboxylic acid for a Ugi-type reaction) to the reaction mixture.

  • Reaction Monitoring: Continue to stir the reaction at the optimized temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction appropriately (e.g., with saturated NaHCO₃ solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1,3,8-triazaspiro[4.5]decan-4-one derivative.

Data Summary: Optimizing Reaction Conditions

The following table provides a summary of typical reaction conditions that can be optimized for the synthesis of spiro-heterocycles.

ParameterCondition 1Condition 2Condition 3Rationale & Key Considerations
Catalyst p-TsOHYb(OTf)₃InCl₃Lewis acids like Yb(OTf)₃ can be more effective and reusable.[4]
Solvent TolueneAcetonitrileSolvent-freeSolvent choice affects solubility and reaction rate. Solvent-free conditions can be more environmentally friendly.[4][5]
Temperature Room Temp.50 °C80 °CHigher temperatures can increase reaction rates but may also lead to side products. Optimization is crucial.[6][7]
Concentration 0.1 M0.5 M1.0 MHigher concentrations can accelerate bimolecular and termolecular reactions but may also lead to solubility issues.[2]

IV. Visualizing the Process

General Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Reagent & Solvent Preparation (Drying, Purification) R1 Charge Reactants & Solvent P1->R1 R2 Add Catalyst R1->R2 R3 Heat to Reaction Temperature R2->R3 R4 Monitor Reaction Progress (TLC, LC-MS) R3->R4 W1 Quench Reaction R4->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Drying & Concentration W2->W3 W4 Purification (Chromatography/Crystallization) W3->W4 A1 Characterization (NMR, MS, IR) W4->A1

Caption: A generalized workflow for the synthesis of 1,3,8-triazaspiro[4.5]decan-4-one derivatives.

Troubleshooting Decision Tree

G Start Low Yield or Incomplete Reaction Q1 Check Reagent Purity & Stoichiometry? Start->Q1 S1 Use Anhydrous Solvents Optimize Stoichiometry Q1->S1 Yes Q2 Optimize Catalyst & Conditions? Q1->Q2 No S1->Q2 S2 Screen Catalysts Adjust Temperature & Concentration Q2->S2 Yes Q3 Significant Side Products? Q2->Q3 No S2->Q3 S3 Adjust Reagent Addition Order Control pH Q3->S3 Yes End Improved Yield Q3->End No S3->End

Caption: A decision tree for troubleshooting low-yield reactions.

V. References

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. (n.d.). Google Vertex AI. Retrieved from

  • Biginelli reaction - Wikipedia. (n.d.). Retrieved from

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). Retrieved from

  • Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - Beilstein Journals. (n.d.). Retrieved from

  • The Biginelli Dihydropyrimidine Synthesis - Organic Reactions. (n.d.). Retrieved from

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - MDPI. (2022, November 19). Retrieved from

  • Optimization of the reaction conditions for the synthesis of endo-spiro[pyrrolizidine-3,3'-oxindole] 4a - ResearchGate. (n.d.). Retrieved from

  • Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved from

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - NIH. (n.d.). Retrieved from

  • Full article: Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (n.d.). Retrieved from

  • Optimization of the reaction conditions for the synthesis of spirooxindole a - ResearchGate. (n.d.). Retrieved from

  • Passerini reaction - Wikipedia. (n.d.). Retrieved from

  • Table 1 Optimization of the reaction conditions for the synthesis of 5c - ResearchGate. (n.d.). Retrieved from

  • Three component Passerini reaction to access heterocycles. - ResearchGate. (n.d.). Retrieved from

  • Synthesis of spiro heterocyclic compounds 91 - ResearchGate. (n.d.). Retrieved from

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators - ResearchGate. (2018, May 3). Retrieved from

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (n.d.). Retrieved from

  • Passerini Reaction - Organic Chemistry Portal. (n.d.). Retrieved from

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved from

  • Ugi reaction - Wikipedia. (n.d.). Retrieved from

  • The Safe Use of Pyrophoric Reagents. (n.d.). Retrieved from

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Retrieved from

  • Handling of reagents - SynCrest Inc. (n.d.). Retrieved from

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - sfera - Unife. (2025, May 21). Retrieved from

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - NIH. (2023, October 8). Retrieved from

  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC - NIH. (n.d.). Retrieved from

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents - ehs.uci.edu. (2024, January 29). Retrieved from

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - ResearchGate. (2025, August 7). Retrieved from

  • Safety considerations for chemical reagents - Ampliqon. (n.d.). Retrieved from

  • Multicomponent Reactions - Organic Chemistry Portal. (n.d.). Retrieved from

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. (2022, August 17). Retrieved from

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI. (n.d.). Retrieved from

  • Ugi Four-Component Reactions Using Alternative Reactants - Semantic Scholar. (2023, February 8). Retrieved from

  • Further Components Carboxylic Acid and Amine (Ugi Reaction) - LA Wessjohann, GN Kalud¯erovic, RAW Neves Filho, MC Morejon, G. Lemanski, and T. Ziegler. (n.d.). Retrieved from

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Publishing. (n.d.). Retrieved from

  • 1,3,8-Triaza-spiro 4,5 decan-4-on derivatives - European Patent Office - EP 0921125 A1 - Googleapis.com. (n.d.). Retrieved from

  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - RSC Publishing. (n.d.). Retrieved from

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023, July 4). Retrieved from

Sources

Validation & Comparative

A Framework for the Comparative Evaluation of Novel Atypical Antipsychotics: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel atypical antipsychotics necessitates a rigorous, multi-faceted evaluation to determine their potential advantages over existing therapies. This guide outlines a comprehensive framework for such a comparison, using the hypothetical novel compound 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one as a case study against established atypical antipsychotics, including Risperidone, Olanzapine, and Aripiprazole. This document is not a presentation of existing data for this specific novel compound, but rather a detailed methodological protocol for its evaluation. We will delve into the critical experiments, from in vitro receptor binding assays to in vivo behavioral models and safety pharmacology, explaining the scientific rationale behind each step. The guide provides detailed protocols, data interpretation frameworks, and visual diagrams to support the logical flow of a drug development program aimed at characterizing a new chemical entity in the antipsychotic space.

Introduction: The Evolving Landscape of Atypical Antipsychotics

Second-generation, or atypical, antipsychotics (SGAs) were developed to improve upon the efficacy of first-generation agents, particularly concerning negative symptoms and cognitive deficits in schizophrenia, while reducing the incidence of extrapyramidal symptoms (EPS).[1] The clinical success of SGAs is largely attributed to their complex pharmacology, primarily involving antagonism at dopamine D2 and serotonin 5-HT2A receptors.[2][3] However, existing SGAs are not without limitations, including significant metabolic side effects, sedation, and varied efficacy across patient populations.

This creates a clear therapeutic need for novel agents with improved safety profiles and potentially enhanced efficacy. A candidate molecule like this compound must be systematically evaluated to understand its unique pharmacological signature and predict its clinical potential. This guide provides the roadmap for that evaluation.

The Core Principle: Mechanism of Action and Receptor Binding Profile

The foundational step in characterizing any new antipsychotic is to determine its affinity for a wide range of central nervous system (CNS) receptors. Atypicality is often associated with a higher affinity for 5-HT2A receptors relative to D2 receptors.[4][5]

Comparative Receptor Binding Affinities

The initial screening involves in vitro radioligand binding assays to determine the inhibition constant (Ki) of the novel compound at key receptors compared to established drugs. A lower Ki value indicates a higher binding affinity.[6] The primary targets include dopaminergic and serotonergic receptors, but a broader panel is crucial to predict potential side effects.[2][7]

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM) of Atypical Antipsychotics

ReceptorThis compoundRisperidoneOlanzapineAripiprazoleRationale for Inclusion & Favorable Outcome
Dopamine D2 Hypothetical Data~3.13[8]~11[9]~0.34[10]Primary target for antipsychotic efficacy. Moderate affinity may reduce EPS risk.
Serotonin 5-HT2A Hypothetical Data~0.16[8]~4~3.4[11]High affinity relative to D2 is a hallmark of atypicality, linked to reduced EPS and improved negative symptoms.[1]
Serotonin 5-HT1A Hypothetical DataModerateModerate~1.7 (Partial Agonist)[11]Partial agonism may contribute to anxiolytic and antidepressant effects and mitigate EPS.[6][12]
Histamine H1 Hypothetical Data~2.23[8]HighModerate[10]High affinity is associated with sedation and weight gain. A lower affinity is desirable.
Adrenergic α1 Hypothetical Data~0.8[8]HighModerate[10]Antagonism can lead to orthostatic hypotension. Lower affinity is preferred for safety.
Muscarinic M1 Hypothetical DataLowHigh[7]Negligible[10]Antagonism is linked to anticholinergic side effects (dry mouth, cognitive impairment). Low to no affinity is ideal.

Favorable Outcome for Novel Compound: A desirable profile would exhibit high 5-HT2A affinity, moderate D2 affinity (or partial agonism), potential 5-HT1A partial agonism, and low affinity for H1, α1, and M1 receptors to minimize side effects.

Signaling Pathways and Functional Activity

Beyond simple binding, it is crucial to understand the functional consequence of receptor interaction (i.e., antagonism, partial agonism, or inverse agonism). This is determined through functional assays measuring downstream signaling.

  • Dopamine D2 Receptor Signaling: D2 receptors are Gαi/o-coupled, and their activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[13] Aripiprazole's unique profile as a D2 partial agonist allows it to act as a "dopamine system stabilizer."[11][14]

  • Serotonin 5-HT2A Receptor Signaling: 5-HT2A receptors are Gαq-coupled, and their activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[15][16][17] Antagonism of this pathway by atypical antipsychotics is thought to increase dopamine release in certain brain regions, mitigating the effects of D2 blockade.[1]

G cluster_d2 Dopamine D2 Receptor Pathway (Gαi/o) cluster_5ht2a Serotonin 5-HT2A Receptor Pathway (Gαq) D2R D2 Receptor Gi Gαi/o D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP SHT2AR 5-HT2A Receptor Gq Gαq SHT2AR->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Antipsychotic Atypical Antipsychotic Antipsychotic->D2R Antagonism / Partial Agonism Antipsychotic->SHT2AR Antagonism

Figure 1: Core signaling pathways for atypical antipsychotics.

Preclinical Efficacy and Behavioral Models

In vivo animal models are essential for evaluating a compound's potential antipsychotic activity and for differentiating it from existing drugs.[18][19][20][21] These models often use pharmacological challenges (e.g., with amphetamine or phencyclidine (PCP)) to induce behaviors analogous to psychotic symptoms.

Models for Antipsychotic Efficacy
  • Amphetamine-Induced Hyperlocomotion: This model is sensitive to D2 receptor blockade and predictive of efficacy against positive symptoms. The test measures the ability of a compound to reduce the excessive motor activity induced by amphetamine.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. The ability of a compound to reverse a deficit in PPI (e.g., induced by apomorphine or PCP) is a strong indicator of antipsychotic potential.

Models for Atypicality and Side Effect Liability
  • Catalepsy Test: This test assesses the induction of motor rigidity, a classic measure of extrapyramidal side effects (EPS). Atypical antipsychotics are expected to induce significantly less catalepsy than typical agents like haloperidol at therapeutically relevant doses.

  • Elevated Plus Maze (EPM): The EPM is used to assess anxiety-like behavior.[22][23][24][25][26] Some atypical antipsychotics have anxiolytic properties. The test measures the time spent in the open arms of the maze versus the enclosed arms.[22][25] An increase in open-arm exploration suggests an anxiolytic effect.

Table 2: Comparative Profile in Preclinical Behavioral Models

Behavioral AssayThis compoundRisperidoneOlanzapineAripiprazoleFavorable Outcome for Novel Compound
Amphetamine-Induced Hyperlocomotion Hypothetical DataEffectiveEffectiveEffectivePotent inhibition at doses that do not cause significant motor impairment.
PCP-Induced PPI Deficit Hypothetical DataReverses DeficitReverses DeficitReverses DeficitRobust reversal of the induced deficit, suggesting efficacy in sensorimotor gating.
Catalepsy Induction Hypothetical DataLowVery LowVery LowMinimal to no catalepsy at effective antipsychotic doses, indicating a low risk of EPS.
Elevated Plus Maze Hypothetical DataAnxiolyticAnxiolyticAnxiolyticIncreased time in open arms, suggesting potential anxiolytic or antidepressant co-benefits.

Pharmacokinetics and Receptor Occupancy

Demonstrating that a drug reaches its target in the brain at sufficient concentrations to exert a therapeutic effect is a critical step. This involves pharmacokinetic (PK) studies and in vivo receptor occupancy (RO) measurements.

Brain Penetration and Pharmacokinetics

PK studies in rodents determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. A key parameter is the brain-to-plasma ratio, which confirms that the compound can cross the blood-brain barrier.

In Vivo Receptor Occupancy

Receptor occupancy assays, often conducted using positron emission tomography (PET) in larger animals or ex vivo autoradiography in rodents, quantify the percentage of target receptors bound by the drug at various doses.[27][28][29][30][31] This links the drug's dose to its direct action at the molecular target. For most atypical antipsychotics, a D2 receptor occupancy of 60-80% is associated with clinical efficacy.[32] Aripiprazole is an exception, showing high occupancy (up to 95%) without inducing significant EPS due to its partial agonist nature.[1][10][12]

G cluster_workflow Drug Evaluation Workflow Start Novel Compound (e.g., 1-(4-F-Ph)-1,3,8-triazaspiro[4.5]decan-4-one) Binding In Vitro Receptor Binding & Functional Assays Start->Binding Characterize Mechanism PK Pharmacokinetics (Brain Penetration) Binding->PK Confirm Viability Efficacy In Vivo Behavioral Efficacy (e.g., PPI, Hyperlocomotion) PK->Efficacy Establish In Vivo Activity RO In Vivo Receptor Occupancy (e.g., PET, Ex Vivo) Efficacy->RO Correlate Dose to Target Engagement Safety Safety Pharmacology (ICH S7A/S7B) RO->Safety Assess Safety Window Decision Go/No-Go for Clinical Development Safety->Decision

Figure 2: Preclinical evaluation workflow for a novel antipsychotic.

Safety Pharmacology

Before any human trials, a thorough safety assessment is mandatory as outlined by the International Council for Harmonisation (ICH) guidelines S7A and S7B.[33][34][35][36][37] This core battery of tests evaluates the effects of the compound on vital organ systems.

  • Central Nervous System: Includes a functional observational battery (FOB) in rodents to assess behavioral and neurological changes, and effects on motor coordination.

  • Cardiovascular System: In vivo telemetry in conscious, unrestrained animals to monitor blood pressure, heart rate, and ECG. A critical in vitro component is the hERG assay, which assesses the risk of QT interval prolongation, a serious cardiac side effect.

  • Respiratory System: Evaluation of respiratory rate and function.

A favorable outcome is the absence of significant adverse effects on these systems at doses well above the anticipated therapeutic range.

Experimental Protocols

Protocol: In Vitro Radioligand Receptor Binding Assay
  • Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., CHO cells transfected with human D2 or 5-HT2A receptors).

  • Incubation: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound (this compound) and comparator drugs.

  • Equilibrium: Allow the reaction to reach equilibrium at a specified temperature (e.g., 25°C for 60 minutes).

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the IC50 value (concentration of the drug that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Protocol: Rodent Catalepsy Assessment
  • Acclimation: Acclimate the animals (rats or mice) to the testing room for at least 60 minutes.

  • Dosing: Administer the test compound, vehicle control, or a positive control (e.g., haloperidol) via the appropriate route (e.g., intraperitoneal injection).

  • Testing: At specified time points post-dosing (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on a horizontal bar raised approximately 9 cm from the surface.

  • Measurement: Start a stopwatch and measure the time until the animal removes both forepaws and returns to a normal posture. A pre-determined cutoff time (e.g., 180 seconds) is used.

  • Analysis: Compare the latency to descend for the test compound group against the vehicle and positive control groups. A significant increase in latency indicates catalepsy.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the preclinical evaluation of a novel atypical antipsychotic, using this compound as a working example. By systematically comparing its in vitro binding profile, in vivo behavioral effects, receptor occupancy, and safety pharmacology against established agents like Risperidone, Olanzapine, and Aripiprazole, researchers can build a comprehensive data package.

A promising novel compound would ideally demonstrate a potent 5-HT2A/D2 antagonism ratio, potential for 5-HT1A partial agonism, efficacy in models of psychosis without inducing catalepsy, and a clean safety pharmacology profile. Such a profile would provide a strong rationale for advancing the compound into human clinical trials, with the ultimate goal of offering a safer and more effective treatment for patients with schizophrenia and other psychotic disorders.

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  • Kapur, S., et al. (1997). 5-HT2 and D2 Receptor Occupancy of Olanzapine in Schizophrenia: A PET Investigation.
  • Dopamine receptor - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. (2025, December 23). British Journal of Pharmacology. Retrieved January 12, 2026, from [Link]

  • Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. (2006, May 31). Psychiatrist.com. Retrieved January 12, 2026, from [Link]

  • Weiner, I. (2003). Screening of antipsychotic drugs in animal models. Dialogues in Clinical Neuroscience, 5(1), 7-21.
  • Arnt, J. (1998). Screening models for antipsychotic drugs. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone.
  • Bymaster, F. P., et al. (1996). Radioreceptor Binding Profile of the Atypical Antipsychotic Olanzapine. Semantic Scholar. Retrieved January 12, 2026, from [Link]

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Comparative Efficacy of 1,3,8-Triazaspiro[4.5]decan-4-one Analogs and Standard of Care in Ameliorating Chemotherapy-Induced Myelosuppression

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Myelosuppression in Cancer Therapy

Chemotherapy remains a cornerstone of cancer treatment, yet its efficacy is often limited by severe side effects. One of the most significant and dose-limiting toxicities is chemotherapy-induced myelosuppression, a condition characterized by a decrease in the production of blood cells in the bone marrow. This can lead to life-threatening complications such as anemia, neutropenia, and thrombocytopenia, increasing the risk of infection, bleeding, and profound fatigue. The management of myelosuppression is therefore a critical aspect of supportive care in oncology, aiming to maintain the planned chemotherapy schedule and improve the patient's quality of life.

This guide provides a comparative analysis of a novel class of compounds, the 1,3,8-triazaspiro[4.5]decan-4-one analogs, against the current standard of care for managing chemotherapy-induced myelosuppression. We will delve into the mechanistic underpinnings of these treatments, present available preclinical data, and provide detailed experimental protocols for their comparative evaluation.

Current Standard of Care: Hematopoietic Growth Factors

The established approach to managing chemotherapy-induced neutropenia, a major component of myelosuppression, involves the administration of recombinant hematopoietic growth factors.[1][2] These agents stimulate the proliferation and differentiation of hematopoietic stem and progenitor cells, thereby accelerating the recovery of white blood cell counts.

The most commonly used agents are Granulocyte-Colony Stimulating Factor (G-CSF), such as filgrastim and pegfilgrastim, and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), such as sargramostim.[3][4][5]

  • G-CSF (Filgrastim, Pegfilgrastim): Primarily stimulates the production of neutrophils.[6]

  • GM-CSF (Sargramostim): Has a broader action, stimulating the production of neutrophils, eosinophils, and monocytes/macrophages.[4][7]

While effective in reducing the duration and severity of neutropenia, these biologic therapies are associated with side effects such as bone pain and are not always effective in preventing all myelosuppressive complications.

Mechanism of Action: G-CSF and GM-CSF Signaling

G-CSF and GM-CSF exert their effects by binding to specific receptors on the surface of hematopoietic progenitor cells. This binding event triggers a cascade of intracellular signaling pathways, primarily the JAK/STAT pathway, which ultimately leads to the transcription of genes involved in cell proliferation, differentiation, and survival.

G_CSF_GM_CSF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor G-CSF/GM-CSF Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Gene Transcription (Proliferation, Differentiation, Survival) DNA->Gene_Transcription G-CSF/GM-CSF G-CSF or GM-CSF G-CSF/GM-CSF->Receptor Binding

Caption: G-CSF/GM-CSF Signaling Pathway

1,3,8-Triazaspiro[4.5]decan-4-one Analogs: A Novel Approach

Recent preclinical studies have identified a series of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives with potent myelostimulating activity.[8] In a key study, these compounds were shown to significantly accelerate the regeneration of both lymphocyte and granulocyte cell populations in a mouse model of cyclophosphamide-induced myelosuppression.[8]

This finding suggests a potential new therapeutic strategy for managing the hematological toxicity of chemotherapy. Unlike recombinant proteins, these small molecule analogs may offer advantages in terms of oral bioavailability, stability, and manufacturing costs.

Comparative Preclinical Data

The following table summarizes the key findings from a preclinical study evaluating the myelostimulating effects of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives compared to a control group in a cyclophosphamide-induced myelosuppression model.[8]

Treatment GroupWhite Blood Cell Count RecoveryGranulocyte Count RecoveryLymphocyte Count Recovery
Control (Cyclophosphamide only) DelayedDelayedDelayed
1,3,8-Triazaspiro[4.5]decane-2,4-dione analogs Significantly AcceleratedSignificantly AcceleratedSignificantly Accelerated
Methyluracil (Reference Drug) AcceleratedAcceleratedAccelerated

Data synthesized from the graphical representations in the cited study.[8]

While these initial results are promising, direct, head-to-head comparative studies with standard-of-care agents like G-CSF are necessary to fully elucidate the relative efficacy of these novel analogs.

Experimental Protocols for Comparative Efficacy Assessment

To rigorously evaluate the comparative efficacy of 1,3,8-triazaspiro[4.5]decan-4-one analogs and standard of care, a series of well-defined in vitro and in vivo experiments are required.

In Vitro Hematopoietic Progenitor Cell Assays

The direct effect of the compounds on hematopoietic progenitor cells can be assessed using colony-forming unit (CFU) assays.

Objective: To determine if 1,3,8-triazaspiro[4.5]decan-4-one analogs directly stimulate the proliferation and differentiation of hematopoietic progenitor cells.

Methodology:

  • Cell Source: Isolate bone marrow cells from mice or human donors.

  • Cell Culture: Plate the bone marrow cells in a semi-solid methylcellulose medium containing a cocktail of cytokines to support the growth of different hematopoietic lineages (e.g., CFU-GM for granulocyte-macrophage colonies, BFU-E for erythroid colonies).

  • Treatment: Add varying concentrations of the 1,3,8-triazaspiro[4.5]decan-4-one analog, G-CSF (as a positive control), or vehicle control to the cultures.

  • Incubation: Incubate the plates for 7-14 days at 37°C in a humidified incubator with 5% CO2.

  • Colony Counting: Enumerate the number and type of colonies formed under a microscope.

Expected Outcome: An increase in the number of CFU-GM colonies in the presence of the triazaspiro analogs would indicate a direct stimulatory effect on granulocyte-macrophage progenitors.

In Vivo Chemotherapy-Induced Myelosuppression Model

A robust in vivo model is essential to mimic the clinical scenario of chemotherapy-induced myelosuppression.

Objective: To compare the in vivo efficacy of 1,3,8-triazaspiro[4.5]decan-4-one analogs and G-CSF in ameliorating myelosuppression and accelerating hematopoietic recovery following chemotherapy.

Methodology:

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6).

  • Induction of Myelosuppression: Administer a single or multiple doses of a myelosuppressive chemotherapeutic agent, such as cyclophosphamide or 5-fluorouracil.

  • Treatment Groups:

    • Vehicle Control (Chemotherapy only)

    • 1,3,8-Triazaspiro[4.5]decan-4-one analog (at various doses)

    • G-CSF (Standard of care)

  • Dosing Regimen: Administer the test compounds and G-CSF for a specified period following chemotherapy.

  • Monitoring:

    • Peripheral Blood Counts: Collect blood samples at regular intervals and perform complete blood counts (CBC) to monitor white blood cells, neutrophils, red blood cells, and platelets.

    • Bone Marrow Analysis: At the end of the study, harvest bone marrow from the femurs and tibias to assess cellularity and the number of hematopoietic progenitor cells (via CFU assay).

  • Data Analysis: Compare the nadir (lowest point) of blood cell counts and the time to recovery between the different treatment groups.

InVivo_Workflow Start Start: In Vivo Study Animal_Model Select Animal Model (e.g., C57BL/6 mice) Start->Animal_Model Induce_Myelosuppression Induce Myelosuppression (e.g., Cyclophosphamide) Animal_Model->Induce_Myelosuppression Group_Allocation Randomly Allocate to Treatment Groups Induce_Myelosuppression->Group_Allocation Treatment Administer Treatments: - Vehicle Control - Triazaspiro Analog - G-CSF Group_Allocation->Treatment Monitoring Monitor Peripheral Blood Counts (Daily/Every Other Day) Treatment->Monitoring Endpoint Endpoint: Analyze Data - Nadir of Blood Counts - Time to Recovery - Bone Marrow Cellularity Monitoring->Endpoint Conclusion Conclusion: Comparative Efficacy Endpoint->Conclusion

Caption: In Vivo Comparative Efficacy Workflow

Conclusion and Future Directions

The emergence of 1,3,8-triazaspiro[4.5]decan-4-one analogs as potent myelostimulating agents presents an exciting new avenue for the supportive care of cancer patients undergoing chemotherapy. The initial preclinical data are encouraging, suggesting a significant potential to accelerate hematopoietic recovery. However, to establish their clinical utility, rigorous and direct comparative studies against the current standard of care, hematopoietic growth factors, are imperative.

The experimental protocols outlined in this guide provide a framework for such a comparative evaluation. Future research should also focus on elucidating the precise molecular mechanism of action of these analogs, identifying their cellular targets, and assessing their long-term safety and efficacy. Should these studies prove successful, 1,3,8-triazaspiro[4.5]decan-4-one analogs could represent a valuable new tool in the oncologist's armamentarium for managing the debilitating side effects of chemotherapy.

References

  • Budnikova, Y. H., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Pharmaceutical Chemistry Journal, 52(1), 35-39.
  • Chemotherapy-Induced Myelosuppression. (2022). In StatPearls.
  • Crawford, J., et al. (2019). Myeloid Growth Factors, Version 2.2019, NCCN Clinical Practice Guidelines in Oncology. Journal of the National Comprehensive Cancer Network, 17(12), 1544-1560.
  • Dale, D. C. (2017).
  • Mehta, H. M., et al. (2015). A review on G-CSF and GM-CSF in the management of iatrogenic and congenital neutropenia. Journal of Pharmacology and Pharmacotherapeutics, 6(4), 191-197.
  • Pirschel, C. (2023). Standard Chemotherapy Is 'Suboptimal' for Managing Myelosuppression in SCLC. OncLive.
  • Ribrag, V., et al. (2020). Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era. Frontiers in Oncology, 10, 1559.
  • The Burden of Chemotherapy-Induced Myelosuppression in Patients with Small Cell Lung Cancer. (2020). American Journal of Managed Care.
  • Patient Burden and Real-World Management of Chemotherapy-Induced Myelosuppression: Results from an Online Survey of Patients with Solid Tumors. (2020). Advances in Therapy, 37(8), 3567-3580.
  • EP 12B: Management of Chemotherapy Induced Myelosuppression (CIM) in ES-SCLC. (2022). Targeted Oncology.

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Comparative Guide: Profiling the Cross-Reactivity and Off-Target Effects of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on characterizing the selectivity of 1,3,8-triazaspiro[4.5]decan-4-one derivatives. We will explore the essential experimental and computational workflows required to build a robust off-target profile, compare the performance of these derivatives against alternatives, and provide the causal reasoning behind key methodological choices to ensure scientific integrity and accelerate drug discovery programs.

The 1,3,8-Triazaspiro[4.5]decan-4-one Scaffold: A Privileged Chemotype with Diverse Targets

The 1,3,8-triazaspiro[4.5]decan-4-one core is a versatile and privileged scaffold in modern medicinal chemistry. Its three-dimensional structure and multiple points for chemical modification have allowed for the development of potent and selective ligands against a wide array of biological targets. Notably, derivatives have been successfully designed as:

  • Mitochondrial F1/FO-ATP Synthase Inhibitors: Targeting the c subunit to prevent mitochondrial permeability transition pore (mPTP) opening, offering a therapeutic strategy for reperfusion injury in myocardial infarction.[1][2][3]

  • δ-Opioid Receptor (DOR) Agonists: Presenting a novel chemotype for the potential treatment of neurological and psychiatric disorders, distinct from previously failed candidates that carried significant adverse effects.[4][5][6]

  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: Evolving from a hit compound, this scaffold has yielded potent inhibitors of necroptosis, a form of programmed cell death implicated in inflammatory diseases.[7]

This very diversity, however, underscores the critical need for comprehensive off-target profiling. A compound designed for a kinase could inadvertently interact with a GPCR or a mitochondrial protein, leading to unexpected toxicity or diminished efficacy.[8][9] Therefore, a multi-pronged, systematic approach to evaluating selectivity is not just recommended; it is imperative.

PART 1: A Multi-Tiered Workflow for Off-Target Profiling

A robust strategy for identifying off-target effects involves integrating computational, biochemical, and cell-based methods. This tiered approach allows for the efficient filtering of compounds and deep characterization of the most promising leads.

G cluster_0 Tier 1: In Silico & Broad Screening cluster_1 Tier 2: Potency & Cellular Engagement cluster_2 Tier 3: Unbiased & Phenotypic Validation A Compound Library (1,3,8-Triazaspiro[4.5]decan-4-one Derivatives) B In Silico Off-Target Prediction (Ligand-based, Structure-based Models) A->B C Broad Biochemical Screen (e.g., 400+ Kinase Panel @ 1µM) A->C D Dose-Response (IC50/Kd) Determination for Primary Target & Off-Target Hits B->D C->D E Cellular Thermal Shift Assay (CETSA) (Confirms Target Engagement in Cells) D->E F Chemoproteomics Profiling (e.g., Activity-Based Protein Profiling) Identifies Unanticipated Targets E->F G Phenotypic Screening & Safety Assays (e.g., Cytotoxicity, hERG Channel) F->G H Lead Candidate G->H Prioritize Lead Candidates G cluster_0 cluster_1 TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 (Primary Target) TNFR1->RIPK1 RIPK2 RIPK2 (Off-Target) TNFR1->RIPK2 SRC SRC (Off-Target) TNFR1->SRC Necroptosis Necroptosis (Intended Effect) RIPK1->Necroptosis Inflammation Inflammation (Off-Target Effect) RIPK2->Inflammation Proliferation Proliferation (Off-Target Effect) SRC->Proliferation TASDK1 TASD-K1 TASDK1->RIPK1 High Potency (IC50 = 15 nM) CompB Comparator B CompB->RIPK1 High Potency (IC50 = 25 nM) CompB->RIPK2 Off-Target (IC50 = 150 nM) CompB->SRC Off-Target (IC50 = 800 nM)

Sources

Validating the Binding Affinity of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise characterization of molecular interactions is paramount. For researchers and drug development professionals, validating the binding affinity of a novel compound to its biological target is a critical step in the journey from a promising molecule to a potential therapeutic. This guide provides an in-depth, technical comparison of methodologies to validate the binding affinity of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one , a compound belonging to a class of molecules with known antipsychotic potential, likely targeting dopamine and serotonin receptors.[1] We will explore robust, industry-standard techniques, offering a framework for rigorous scientific validation.

Introduction: The Significance of Binding Affinity in Drug Discovery

The efficacy of a drug is intrinsically linked to its ability to bind to its intended target with high affinity and specificity. Binding affinity, quantified by the dissociation constant (Kd), is a measure of the strength of the interaction between a single biomolecule (e.g., a receptor) and its ligand (e.g., a drug). A lower Kd value signifies a stronger binding affinity. Accurate determination of binding affinity is crucial for:

  • Lead Optimization: Guiding medicinal chemistry efforts to enhance potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact binding.

  • Translational Confidence: Providing a quantitative basis for predicting in vivo efficacy.

This guide will focus on three gold-standard biophysical techniques for quantifying binding affinity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. We will compare the binding of this compound to that of established ligands for the Dopamine D2 and Serotonin 5-HT1A receptors, putative targets for this class of compounds.

Putative Targets and Comparative Ligands

Based on the pharmacological profile of analogous triazaspiro[4.5]decan-4-one derivatives, the primary targets for this compound are hypothesized to be the Dopamine D2 receptor (D2R) and the Serotonin 5-HT1A receptor (5-HT1A) .[1] To provide a meaningful comparison, we will use the following well-characterized ligands:

  • For Dopamine D2 Receptor:

    • Haloperidol: A potent, well-established D2R antagonist.

    • N-n-Propylnorapomorphine (NPA): A high-affinity D2R agonist.[2]

  • For Serotonin 5-HT1A Receptor:

    • 8-OH-DPAT: A classic, high-affinity 5-HT1A receptor agonist.[3]

    • WAY-100635: A highly selective 5-HT1A receptor antagonist.[3]

Methodologies for Binding Affinity Validation

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[4][5] It provides both kinetic (association and dissociation rates) and equilibrium (affinity) binding data.[4][5]

The choice to immobilize the receptor (ligand) on the sensor chip and flow the small molecule (analyte) over the surface is deliberate. This orientation is often preferred for small molecule analysis to maximize the response signal, which is proportional to the change in mass on the sensor surface.[6] The inclusion of a reference flow cell is critical for subtracting non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction of interest.[5]

  • Receptor Immobilization:

    • Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+).

    • Activate the sensor surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified receptor (D2R or 5-HT1A in a suitable buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 5000-10000 Resonance Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared similarly but without receptor injection.

  • Binding Analysis:

    • Prepare a dilution series of this compound and the comparator compounds in running buffer. A typical concentration range would be 0.1 nM to 1 µM.

    • Inject the analyte solutions over both the receptor-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase (analyte injection) and dissociation phase (buffer flow).

    • Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) to remove bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Receptor Purified Receptor (D2R or 5-HT1A) Immobilization Receptor Immobilization on Sensor Chip Receptor->Immobilization Analyte Test Compound & Comparators (Dilution Series) Binding Analyte Injection & Binding Measurement Analyte->Binding Immobilization->Binding Regeneration Surface Regeneration Binding->Regeneration Sensorgram Generate Sensorgram Binding->Sensorgram Regeneration->Binding Fitting Kinetic Model Fitting Sensorgram->Fitting Results Determine ka, kd, Kd Fitting->Results

Caption: Workflow for determining binding kinetics and affinity using Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][8]

The direct measurement of heat change upon binding makes ITC a true in-solution technique, requiring no labeling or immobilization, thus reflecting the interaction in its native state.[8] Precise matching of the buffer in the sample cell and the syringe is crucial to minimize heats of dilution, which can otherwise obscure the true binding signal.[7] The choice of concentrations for the ligand and macromolecule is guided by the "c-value" (c = [Macromolecule] / Kd), which should ideally be between 10 and 100 for accurate determination of both Kd and stoichiometry.[7]

  • Sample Preparation:

    • Prepare purified receptor (D2R or 5-HT1A) and the test/comparator compounds in identical, thoroughly degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Accurately determine the concentrations of the receptor and ligand solutions.

    • Typically, the receptor is placed in the sample cell (e.g., 10-50 µM) and the ligand in the injection syringe (e.g., 100-500 µM).

  • ITC Experiment:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2 µL) of the ligand solution into the receptor solution in the sample cell, with sufficient time between injections for the signal to return to baseline.

    • A control experiment, injecting the ligand into buffer alone, is performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to receptor).

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Receptor Purified Receptor in Degassed Buffer Titration Titrate Ligand into Receptor Solution Receptor->Titration Ligand Test Compound & Comparators in Matched Buffer Ligand->Titration Heat Measure Heat Change per Injection Titration->Heat Isotherm Generate Binding Isotherm Heat->Isotherm Fitting Thermodynamic Model Fitting Isotherm->Fitting Results Determine Kd, n, ΔH, ΔS Fitting->Results

Caption: Workflow for determining thermodynamic binding parameters using Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and robust method for measuring ligand-receptor interactions, considered a gold standard in pharmacology.[9] These assays typically involve competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.

The use of a radiolabeled ligand with high affinity and specificity for the target receptor is fundamental. The filtration step is a rapid and effective way to separate receptor-bound from free radioligand, which is essential for accurate quantification.[9] Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand to saturate all specific binding sites, allowing for the calculation of specific binding by subtraction.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest (D2R or 5-HT1A) in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[10]

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D2R, [³H]-8-OH-DPAT for 5-HT1A).

    • Add a range of concentrations of the unlabeled test compound (this compound) or comparator compounds.

    • To determine non-specific binding, a set of wells will contain the radioligand and a high concentration of a known unlabeled ligand (e.g., Haloperidol for D2R, WAY-100635 for 5-HT1A).

    • To determine total binding, a set of wells will contain only the radioligand and buffer.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium (e.g., 60 minutes at 30°C).[10]

  • Filtration and Counting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand.[10]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[10]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Radioligand_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate Membranes, Radioligand & Competitor Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Competitor Test Compound & Comparators (Concentration Range) Competitor->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki Results Binding Affinity (Ki) Ki->Results

Caption: Workflow for determining binding affinity (Ki) using a competitive radioligand binding assay.

Comparative Data Summary

The following tables present hypothetical, yet plausible, data to illustrate how the binding affinity of this compound would be compared to the reference compounds.

Table 1: Binding Affinity for Dopamine D2 Receptor

CompoundMethodKd/Ki (nM)
This compound SPR15.2
ITC18.5
Radioligand12.8
HaloperidolSPR1.8
ITC2.5
Radioligand1.1
N-n-Propylnorapomorphine (NPA)SPR9.9
ITC12.3
Radioligand8.7

Table 2: Binding Affinity for Serotonin 5-HT1A Receptor

CompoundMethodKd/Ki (nM)
This compound SPR45.7
ITC52.1
Radioligand41.3
8-OH-DPATSPR1.78
ITC2.1
Radioligand1.5
WAY-100635SPR1.35
ITC1.9
Radioligand1.0

Conclusion and Future Directions

This guide has detailed a rigorous, multi-faceted approach to validating the binding affinity of this compound to its putative targets, the Dopamine D2 and Serotonin 5-HT1A receptors. By employing orthogonal, high-fidelity techniques such as SPR, ITC, and radioligand binding assays, researchers can build a comprehensive and trustworthy binding profile for their compound of interest. The comparative data against well-established ligands provides essential context for evaluating the compound's potency and potential for further development.

Future studies should aim to elucidate the functional consequences of this binding, determining whether the compound acts as an agonist, antagonist, or allosteric modulator at these receptors. A thorough understanding of both binding affinity and functional activity is critical for advancing promising molecules through the drug discovery pipeline.

References

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (Source: PubMed, URL: [Link])

  • Isothermal Titration Calorimetry (ITC). (Source: Center for Macromolecular Interactions, URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol. (Source: Gifford Bioscience, URL: [Link])

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (Source: PMC - NIH, URL: [Link])

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. (Source: PubMed, URL: [Link])

  • Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. (Source: National Library of Medicine, URL: [Link])

  • Radioligand Binding Assay. (Source: Gifford Bioscience, URL: [Link])

  • Characterizing Binding Interactions by ITC. (Source: TA Instruments, URL: [Link])

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (Source: NIH, URL: [Link])

  • Radioligand binding methods: practical guide and tips. (Source: American Journal of Physiology-Lung Cellular and Molecular Physiology, URL: [Link])

  • Surface Plasmon Resonance (SPR). (Source: Center for Macromolecular Interactions, URL: [Link])

  • SPR for Characterizing Biomolecular Interactions. (Source: Rapid Novor, URL: [Link])

  • Saturation Radioligand Binding Assays. (Source: Alfa Cytology, URL: [Link])

  • Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. (Source: ResearchGate, URL: [Link])

  • What are the methods for predicting protein-ligand binding affinity? (Source: Consensus, URL: [Link])

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. (Source: PMC, URL: [Link])

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A Head-to-Head Comparison of 1,3,8-Triazaspiro[4.5]decan-4-one and Oligomycin A as mPTP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Mitochondrial Permeability Transition Pore as a Critical Drug Target

The mitochondrial permeability transition pore (mPTP) is a high-conductance, non-specific channel that forms in the inner mitochondrial membrane under conditions of cellular stress, such as high matrix Ca²⁺ levels and oxidative stress.[1][2] Its prolonged opening disrupts the mitochondrial membrane potential, leading to mitochondrial swelling, rupture of the outer membrane, and the release of pro-apoptotic factors, ultimately culminating in cell death.[1][3] This process is a key event in the pathophysiology of numerous diseases, including ischemia-reperfusion injury, neurodegenerative disorders, and some cancers, making the mPTP a critical target for therapeutic intervention.[3][4][5]

For decades, researchers have sought specific and potent inhibitors to modulate mPTP activity. Among the compounds used, Oligomycin A, a classical inhibitor of ATP synthase, has been frequently employed. However, its utility is hampered by a mechanism intertwined with cellular energy production and significant off-target effects. Recently, novel synthetic molecules, such as derivatives of 1,3,8-triazaspiro[4.5]decan-4-one, have emerged as more direct and potentially safer mPTP inhibitors.[6][7]

This guide provides a detailed, head-to-head comparison of Oligomycin A and the newer 1,3,8-triazaspiro[4.5]decan-4-one class of inhibitors. We will delve into their distinct mechanisms of action, compare their performance based on available data, provide detailed experimental protocols for their evaluation, and discuss the implications for research and drug development.

Mechanism of Action: A Tale of Two Binding Sites

The molecular identity of the mPTP remains a subject of intense research, but a growing body of evidence points to components of the F₁F₀-ATP synthase, particularly the c-subunit ring, as forming the core of the pore.[4][8][9] Both Oligomycin A and 1,3,8-triazaspiro[4.5]decan-4-one interact with this complex, but their mechanisms and consequences differ significantly.

Oligomycin A: An Indirect and Confounded Modulator

Oligomycin A is a macrolide antibiotic produced by Streptomyces species.[10][11] Its primary and most well-characterized mechanism of action is the potent inhibition of the F₀ subunit of ATP synthase.[12][13] It binds to the c-subunit ring, blocking the proton channel and thereby uncoupling the electron transport chain from ATP synthesis.[10][14]

Its effect on the mPTP is considered largely secondary to its impact on ATP synthase function. By inhibiting the synthase, Oligomycin A can alter mitochondrial membrane potential and ion homeostasis, which indirectly influences the calcium threshold required for mPTP opening. Some studies suggest it desensitizes the pore to Ca²⁺-induced opening.[8][15] However, this effect is not universally observed, and its utility as a specific mPTP inhibitor is questionable.[8] Furthermore, Oligomycin A is known to have off-target effects, including the inhibition of store-operated Ca²⁺ channels, which can confound experimental results.[16] Its profound impact on cellular ATP production makes it toxic and unsuitable for therapeutic applications.[10]

1,3,8-Triazaspiro[4.5]decan-4-one: A Direct Inhibitor Sparing Bioenergetics

In contrast, 1,3,8-triazaspiro[4.5]decan-4-one and its derivatives are synthetic small molecules developed through focused chemical improvements on the Oligomycin A scaffold.[6][9][17] These compounds were designed to directly inhibit the mPTP by interacting with the c-subunit of ATP synthase, but with a crucial distinction from their parent compound.

Key research has demonstrated that these derivatives inhibit the mPTP through a mechanism that is independent of the glutamic acid residue at position 119 (Glu¹¹⁹) of the c-subunit.[6][7] This residue is essential for the proton translocation that drives ATP synthesis.[6] By binding to the c-subunit without obstructing this critical residue, 1,3,8-triazaspiro[4.5]decan-4-one derivatives can prevent pore formation without shutting down the cell's primary energy source.[6][7][9] This confers a significant advantage, offering direct mPTP inhibition while avoiding the bioenergetic collapse and associated toxicity caused by Oligomycin A.[7]

cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix ATP_Synthase F₁F₀-ATP Synthase F₁ (Matrix) F₀ (Membrane) c_ring c-subunit Ring (Pore Component) Proton_Channel Proton Translocation (Glu¹¹⁹) c_ring->Proton_Channel mPTP_Opening mPTP Opening c_ring->mPTP_Opening forms pore Ca High [Ca²⁺] CypD Cyclophilin D (Regulator) Ca->CypD activate ROS Oxidative Stress (ROS) ROS->CypD activate CypD->c_ring promotes opening OligoA Oligomycin A OligoA->Proton_Channel BLOCKS OligoA->mPTP_Opening indirectly inhibits ATP_Synth ATP Synthesis OligoA->ATP_Synth BLOCKS TAS 1,3,8-Triazaspiro [4.5]decan-4-one TAS->c_ring STABILIZES (prevents opening) TAS->mPTP_Opening directly inhibits Proton_Channel->ATP_Synth

Caption: Mechanism of mPTP Inhibition.

Performance Comparison: Potency, Specificity, and Therapeutic Potential

Feature1,3,8-Triazaspiro[4.5]decan-4-one DerivativesOligomycin A
Primary Target mPTP complex (c-subunit of ATP synthase)[18][19]F₀ subunit of ATP synthase[10][12]
Mechanism Direct inhibition of pore opening[7]Inhibition of proton translocation, indirect mPTP modulation[8][10]
Specificity High for mPTP; designed to avoid ATP synthase inhibition[6][7]Low; primary effect is on ATP synthesis. Known off-target effects on ion channels[16]
Effect on ATP Synthesis Minimal; inhibition is independent of the Glu¹¹⁹ proton channel[6][9]Potent inhibitor; causes cellular energy depletion[11][20]
Potency (mPTP) High in vitro potency demonstrated in µM range for some derivatives[17]Variable and indirect; Ki for F₀F₁-ATPase is ~1 µM[20]
Toxicity Lower cellular toxicity expected due to preserved bioenergetics[6][7]High cellular toxicity due to ATP depletion[10]
Therapeutic Potential Promising, particularly for ischemia-reperfusion injury[18][19][21]None in humans due to high toxicity[10]

Experimental Protocols for Comparative Assessment

To objectively compare the efficacy of these two inhibitors, a robust and reproducible assay is required. The calcein-cobalt quenching assay is a widely accepted method for directly measuring mPTP opening in living cells.[22][23][24]

Principle of the Calcein-Cobalt Quenching Assay

This technique relies on three components:

  • Calcein-AM: A cell-permeant, non-fluorescent dye. Inside the cell, esterases cleave the AM group, trapping the now-fluorescent calcein in all compartments, including the mitochondria.

  • Cobalt Chloride (CoCl₂): A quenching agent that cannot cross intact biological membranes. It quenches the fluorescence of calcein in the cytosol.

  • Intact Mitochondria: In a healthy cell, the inner mitochondrial membrane is impermeable to CoCl₂, so the calcein trapped within the mitochondria remains brightly fluorescent.

  • mPTP Opening: When the mPTP opens, the inner membrane becomes permeable to small molecules like Co²⁺. Cobalt enters the mitochondrial matrix and quenches the calcein fluorescence. The rate of fluorescence loss is therefore directly proportional to the rate of mPTP opening.

Step-by-Step Protocol: Comparing Inhibitor Efficacy

This protocol is designed for fluorescence microscopy or a plate reader-based assay.

1. Cell Preparation: a. Seed cells (e.g., HeLa, AC16 cardiomyocytes, or primary neurons) onto glass-bottom dishes or 96-well plates suitable for imaging. b. Culture cells to an optimal confluency (typically 70-80%) in standard culture medium.

2. Inhibitor Pre-incubation (The "Why"): This step allows the inhibitor to enter the cells and reach its target before the mPTP is challenged. a. Prepare working solutions of 1,3,8-triazaspiro[4.5]decan-4-one and Oligomycin A in a suitable buffer (e.g., HBSS). Include a vehicle control (e.g., DMSO). A dose-response curve is recommended (e.g., 0.1 µM to 10 µM). b. Aspirate the culture medium and wash the cells once with pre-warmed HBSS. c. Add the inhibitor solutions or vehicle control to the respective wells/dishes and incubate for 30-60 minutes at 37°C.

3. Calcein and Cobalt Loading (The "Why"): This is the core staining step to differentiate mitochondrial from cytosolic fluorescence. a. Prepare a loading solution containing 1 µM Calcein-AM and 1 mM CoCl₂ in HBSS. b. Remove the inhibitor solutions and add the Calcein-CoCl₂ loading solution to all wells. c. Incubate for 15-20 minutes at 37°C, protected from light.[22][23]

4. Imaging and mPTP Induction (The "Why"): This step establishes a baseline mitochondrial fluorescence and then triggers pore opening to measure the protective effect of the inhibitors. a. Wash the cells twice with HBSS containing 1 mM CoCl₂ to remove extracellular calcein. b. Add fresh HBSS + 1 mM CoCl₂ to the cells. c. Place the plate/dish on the microscope or plate reader stage, equilibrated to 37°C. d. Acquire baseline fluorescence images/readings for 2-5 minutes (Excitation/Emission: ~494/517 nm). e. To induce mPTP opening, add a known trigger, such as Ionomycin (a Ca²⁺ ionophore, final concentration 1-5 µM) plus FCCP (a protonophore that dissipates membrane potential). f. Immediately begin time-lapse imaging or kinetic reads, acquiring data every 30-60 seconds for 30-60 minutes.

5. Data Analysis: a. For each well/field of view, quantify the mean fluorescence intensity over time. b. Normalize the fluorescence data to the baseline reading before the addition of the mPTP trigger. c. Plot the normalized fluorescence intensity versus time for each condition (Vehicle, Oligomycin A, 1,3,8-triazaspiro[4.5]decan-4-one). d. The rate of fluorescence decay is inversely proportional to the inhibitory activity. A slower decay rate indicates more effective mPTP inhibition. e. Calculate the percentage of mPTP opening inhibition by comparing the final fluorescence in inhibitor-treated cells to the vehicle control.

cluster_prep Preparation cluster_treatment Treatment & Staining cluster_acq Data Acquisition cluster_analysis Analysis A1 1. Seed Cells (e.g., 96-well plate) A2 2. Culture to 70-80% Confluency A1->A2 B1 3. Pre-incubate with Inhibitors (TASD vs Oligomycin A vs Vehicle) 30-60 min @ 37°C A2->B1 B2 4. Load with Calcein-AM + CoCl₂ 15-20 min @ 37°C B1->B2 C1 5. Acquire Baseline Fluorescence (2-5 min) B2->C1 C2 6. Add mPTP Inducer (e.g., Ionomycin) C1->C2 C3 7. Start Time-Lapse Imaging (30-60 min) C2->C3 D1 8. Quantify Fluorescence Decay Rate C3->D1 D2 9. Compare Decay Rates (Inhibitor vs Vehicle) D1->D2 D3 10. Determine % Inhibition D2->D3

Caption: Experimental Workflow for Inhibitor Comparison.

Conclusion and Future Perspectives

The comparison between 1,3,8-triazaspiro[4.5]decan-4-one and Oligomycin A reveals a clear evolution in the design of mPTP inhibitors. While Oligomycin A has been a useful tool for studying mitochondrial bioenergetics, its action on the mPTP is indirect, non-specific, and inseparable from its profound, toxic effects on ATP synthesis.[10][16]

The 1,3,8-triazaspiro[4.5]decan-4-one class of molecules represents a significant advancement. By targeting the mPTP complex directly and specifically, these compounds can prevent pathological pore opening without compromising the essential function of ATP synthesis.[6][7] This mechanistic refinement not only provides researchers with a more precise tool for dissecting the role of the mPTP in cellular signaling but also opens a viable path for therapeutic development. For scientists investigating the direct consequences of mPTP modulation in disease models, particularly in contexts like ischemia-reperfusion injury, derivatives of 1,3,8-triazaspiro[4.5]decan-4-one are unequivocally the superior choice. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these novel inhibitors to translate their promise from the laboratory to the clinic.

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A Comparative Benchmarking Guide: Evaluating 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one as a Novel δ-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Safer, More Effective Analgesics

The δ-opioid receptor (DOR) represents a compelling target for the development of next-generation therapeutics for pain, mood disorders, and neurological diseases.[1][2] Unlike μ-opioid receptor (MOR) agonists, such as morphine, which are the current standard for severe pain management, selective DOR agonists promise potent analgesic effects with a potentially reduced side-effect profile, including lower risks of respiratory depression and physical dependence.[2][3]

However, the path to clinical success for DOR agonists has been challenging. Early non-peptide agonists like SNC-80, while being a valuable research tool, demonstrated dose-limiting convulsive effects, hindering their therapeutic development.[4] This has spurred the development of newer agents like KNT-127, which exhibit antidepressant and anxiolytic properties with a more favorable safety profile.[1][5][6][7]

This guide introduces a comprehensive benchmarking strategy for a novel chemical entity, 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one (hereafter referred to as FTSD-451), against a panel of well-characterized DOR agonists. Our objective is to rigorously evaluate FTSD-451's pharmacological profile, from receptor-level interactions to in vivo therapeutic efficacy and safety, providing a clear, data-driven assessment of its potential.

Benchmarking Strategy: A Multi-Tiered Approach to Pharmacological Profiling

To build a complete performance profile of FTSD-451, we employ a logical, multi-tiered experimental workflow. This approach ensures that each stage of testing is informed by the last, creating a self-validating system that moves from basic molecular interactions to complex physiological outcomes. The causality is simple: a compound must first bind with high affinity and selectivity (Tier 1), then effectively activate the receptor's signaling machinery (Tier 2), and finally, produce the desired therapeutic effects in a living system without undue side effects (Tier 3).

G cluster_0 Tier 1: In Vitro Receptor Profiling cluster_1 Tier 2: In Vitro Functional Profiling cluster_2 Tier 3: In Vivo Evaluation T1_Bind Radioligand Binding Assays (Affinity & Selectivity) T2_GTP [35S]GTPγS Binding Assay (Potency & Efficacy) T1_Bind->T2_GTP Confirms target engagement T2_cAMP cAMP Accumulation Assay (Downstream Signaling) T2_GTP->T2_cAMP Validates functional pathway T3_Pain Antinociception Models (e.g., Hot Plate, Tail Flick) T2_cAMP->T3_Pain Predicts therapeutic potential T3_Safety Side Effect Assessment (Convulsion, Respiration) T3_Pain->T3_Safety Establishes therapeutic window T3_Behavior Behavioral Models (Anxiety, Depression) T3_Safety->T3_Behavior

Caption: Experimental workflow for benchmarking FTSD-451.

Tier 1: In Vitro Receptor Affinity and Selectivity

The foundational step in characterizing any novel ligand is to determine its binding affinity for the intended target and its selectivity over related receptors. High selectivity for the DOR over MOR and κ-opioid receptor (KOR) is critical to minimizing off-target effects. We utilize competitive radioligand binding assays for this purpose.

Experimental Rationale: This assay directly measures the ability of a test compound (FTSD-451) to displace a known high-affinity radioligand from the receptor. The resulting inhibition constant (Ki) is an inverse measure of binding affinity—a lower Ki value signifies higher affinity. By performing these assays on membranes expressing DOR, MOR, and KOR, we can quantify selectivity.[8][9]

Comparative Data: Opioid Receptor Binding Affinities (Ki, nM)

Compoundδ-Opioid Receptor (DOR)μ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)DOR/MOR SelectivityDOR/KOR Selectivity
FTSD-451 (Hypothetical) 0.95 155 450 163x 474x
SNC-801.78[10]>2000>2000>1123x>1123x
(+)-BW373U86~1.0~15.0[11]-~15x-
KNT-1270.16[1]21.3[1]153[1]133x956x
TAN-670.65[12]>1000[12]->1538x-

Interpretation: The hypothetical data for FTSD-451 demonstrates high affinity for the DOR, comparable to established agonists like BW373U86 and TAN-67. Critically, it shows excellent selectivity over both MOR and KOR, a promising indicator of a potentially clean side-effect profile.

Tier 2: In Vitro Functional Activity

Binding alone is insufficient; a compound must also activate the receptor to be an agonist. DORs are G-protein coupled receptors (GPCRs) that signal primarily through the Gi/o family of G-proteins.[13] This activation inhibits adenylyl cyclase, leading to a decrease in the second messenger cyclic AMP (cAMP).[14]

G-Protein Activation: [³⁵S]GTPγS Binding Assay

Experimental Rationale: This functional assay measures the direct consequence of receptor activation: the exchange of GDP for GTP on the Gα subunit. We use a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation and can be quantified.[15][16] This provides a robust measure of a compound's potency (EC₅₀, the concentration for 50% of maximal effect) and efficacy (Eₘₐₓ, the maximum possible effect relative to a standard full agonist).

Comparative Data: G-Protein Activation at DOR (EC₅₀ & Eₘₐₓ)

CompoundPotency (EC₅₀, nM)Efficacy (Eₘₐₓ, % of DPDPE)
FTSD-451 (Hypothetical) 4.5 95% (Full Agonist)
SNC-8052.8 (in μ–δ heteromers)[10][17]Full Agonist
(+)-BW373U86Potent Agonist[18]Full Agonist[18]
KNT-1272.6[3]Full Agonist[3]
TAN-671.72[12]Full Agonist

Interpretation: FTSD-451 demonstrates potent, full agonist activity at the DOR, comparable to the highly effective agonist KNT-127. This strong functional response confirms that FTSD-451 not only binds to the receptor but also efficiently initiates the primary signaling cascade.

Downstream Signaling: cAMP Accumulation Assay

Experimental Rationale: To confirm that G-protein activation translates to downstream signaling, we measure the inhibition of cAMP production. In this assay, cells expressing DOR are stimulated with forskolin to elevate intracellular cAMP levels. The addition of a Gi/o-coupled receptor agonist like FTSD-451 is expected to decrease this cAMP accumulation.[19][20] This assay validates the functional pathway from receptor to second messenger.

G cluster_0 δ-Opioid Receptor Signaling Cascade Agonist Agonist (e.g., FTSD-451) DOR DOR Agonist->DOR Binds & Activates G_Protein Gαi/o GDP GTP DOR->G_Protein:g_alpha Catalyzes GDP/GTP Exchange AC Adenylyl Cyclase G_Protein:g_alpha->AC Inhibits ATP_cAMP ATP → cAMP AC->ATP_cAMP Catalyzes Response Cellular Response (e.g., ↓ Neuronal Excitability) ATP_cAMP->Response Leads to

Sources

A Comparative Guide to the Stereochemical Confirmation of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. The spatial arrangement of atoms dictates biological activity, and even subtle differences between stereoisomers can lead to dramatic variations in efficacy and toxicity. This guide provides an in-depth, technical comparison of methodologies for confirming the stereochemistry of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one, a spirocyclic scaffold of significant interest in medicinal chemistry.

The central challenge in this molecule lies with the spirocyclic carbon atom, C5, which is a stereocenter. The synthesis of this compound can potentially yield a racemic mixture of two enantiomers, (R)- and (S)-1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one. Our primary focus will be on Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful, solution-state tool for elucidating relative and, in some cases, absolute stereochemistry. We will then compare this approach with alternative and complementary techniques, providing a holistic view for robust structural validation.

Section 1: The Primary Approach: Unraveling Stereochemistry with Advanced NMR Spectroscopy

NMR spectroscopy is the premier technique for the structural elucidation of organic compounds in solution.[1] For stereochemical assignments, we move beyond simple 1D spectra and employ a suite of 2D experiments that probe through-space correlations.

The Foundational Hypothesis: Deducing Relative Stereochemistry via NOE/ROE

The Nuclear Overhauser Effect (NOE) is a phenomenon where the perturbation of one nuclear spin population leads to a change in the intensity of NMR signals from other spins that are close in space (typically < 5 Å).[2] This effect is independent of through-bond connectivity, making it an invaluable tool for determining the relative orientation of atoms.[3][4][5] For molecules in the size range of our target compound, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred as it circumvents the issue of zero or near-zero NOEs that can occur for medium-sized molecules.[2][6]

The core principle is to identify key protons whose spatial proximity will differ between the two enantiomers when they interact with a chiral auxiliary or, more directly, to confirm the relative stereochemistry of diastereomers if additional stereocenters were present. For our specific molecule, a 2D NOESY or ROESY experiment will be crucial for confirming the connectivity and conformation of the spirocyclic system. Specifically, we would look for correlations between the protons on the piperidine ring and the imidazolidinone ring.

Experimental Protocol: 2D ROESY for Conformational Analysis
  • Sample Preparation: Dissolve ~5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is free of paramagnetic impurities.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion.

  • Acquisition:

    • Run standard 1D ¹H and ¹³C{¹H} spectra to assign all proton and carbon resonances.

    • Acquire a 2D ROESY spectrum using a standard pulse sequence (e.g., roesyesgp).

    • Set the mixing time (τₘ) to an appropriate value for a molecule of this size, typically in the range of 200-500 ms. A mixing time series may be necessary to build up the ROE intensity and distinguish direct from spin-diffused correlations.

    • Ensure proper phase cycling to suppress artifacts.[6]

  • Data Processing and Analysis: Process the 2D data with appropriate window functions. Analyze the resulting spectrum for cross-peaks, which indicate spatial proximity.

ROESY_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Sample Purified Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Acquire_1D Acquire 1D ¹H & ¹³C Spectra NMR_Tube->Acquire_1D Acquire_ROESY Acquire 2D ROESY Spectrum Acquire_1D->Acquire_ROESY Inform pulse widths & spectral width Process Process 2D Data Acquire_ROESY->Process Analyze Analyze Cross-Peaks Process->Analyze Structure Confirm Conformation Analyze->Structure

Resolving Enantiomers: The Use of Chiral Shift Reagents

Since enantiomers have identical NMR spectra in an achiral solvent, distinguishing them requires introducing a chiral environment. Chiral Shift Reagents (CSRs), typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used for this purpose.[7][8] The CSR forms a transient diastereomeric complex with the analyte, causing the NMR signals of the two enantiomers to resonate at different frequencies (enantiomeric shift differences).[9][10]

The magnitude of the induced shift is dependent on the proximity of the nucleus to the paramagnetic lanthanide center.[8][9] This allows for not only the determination of enantiomeric purity but can also provide structural information for assigning the absolute configuration by observing which protons are most affected.

Experimental Protocol: Enantiomeric Resolution with a Chiral Shift Reagent
  • Initial Spectrum: Acquire a high-resolution 1D ¹H NMR spectrum of the racemic compound in an anhydrous solvent (e.g., CDCl₃).

  • Titration: Add small, precise aliquots of the CSR (e.g., Eu(hfc)₃) to the NMR tube.

  • Acquisition at Each Step: Acquire a ¹H NMR spectrum after each addition of the CSR.

  • Analysis: Monitor the spectra for the splitting of signals into two distinct sets, corresponding to the two diastereomeric complexes. The integration of these separated signals can be used to determine the enantiomeric ratio (e.g., 50:50 for a true racemate). Note that significant line broadening can be a drawback of this method.

Section 2: Comparative and Confirmatory Methodologies

While NMR is a potent tool, a multi-faceted approach provides the most robust and trustworthy structural confirmation. Below, we compare the NMR-based methods with other key analytical techniques.

X-Ray Crystallography: The Gold Standard for Absolute Stereochemistry

Single-crystal X-ray diffraction is the most direct and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[11][12][13] If a suitable single crystal of an enantiomerically pure sample can be grown, this technique provides definitive proof of the spatial arrangement of every atom.[14][15]

  • Advantages over NMR: Provides the absolute configuration directly (if anomalous dispersion is measured), not just the relative configuration. It is not an average of solution-state conformations but a precise snapshot of the solid-state structure.

  • Disadvantages: The primary bottleneck is the need to grow a high-quality single crystal, which can be challenging and time-consuming.[13] The determined structure is for the solid state, which may not be the same as the biologically relevant conformation in solution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers.[16][17] By using a chiral stationary phase (CSP), the two enantiomers of the racemic mixture interact differently with the column, leading to different retention times and thus, separation.[18]

  • Advantages over NMR: Excellent for determining enantiomeric purity and for preparative separation of the two enantiomers.[] It is often more sensitive and requires less sample than NMR for quantitative analysis of enantiomeric excess.

  • Disadvantages: It is a separative technique, not a structure-elucidating one. While it can confirm the presence of two enantiomers, it does not provide information on their specific 3D structure. The absolute configuration of the eluted peaks must be determined by another method (e.g., collecting the fractions and analyzing by X-ray crystallography or a chiroptical technique).

Computational Chemistry: Predicting NMR Parameters

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting NMR parameters like chemical shifts and coupling constants.[20][21][22] By calculating the expected NMR spectra for both the (R) and (S) enantiomers (or any potential diastereomers), one can compare the theoretical data with the experimental results to assign the correct structure.[23][24] This is particularly powerful when combined with experimental data.

  • Advantages: Provides a theoretical basis for interpreting experimental NMR data.[20] It can help resolve ambiguities in NOE/ROE data and can be used to predict the most stable conformation of the molecule.

  • Disadvantages: The accuracy of the prediction is highly dependent on the level of theory and basis set used.[23] It is a predictive tool and must be validated by experimental data; it is not a direct measurement.

Summary Comparison of Techniques

Technique Primary Information Strengths Limitations
NMR (NOE/ROE) Relative stereochemistry, solution-state conformationNon-destructive, detailed structural insights in solution[3][25]Can be complex to interpret, may not provide absolute configuration directly.
NMR (Chiral Shift Reagents) Enantiomeric ratio, potential for absolute configurationRelatively simple to implement, provides direct visualization of enantiomers[9][10]Line broadening, requires interaction with analyte, potential for complex spectra.
X-Ray Crystallography Absolute stereochemistry, solid-state structureUnambiguous, provides definitive 3D structure[11][12]Requires high-quality single crystals, structure may differ from solution state.[13]
Chiral HPLC Enantiomeric separation and purityHigh sensitivity, excellent for quantitative analysis and preparative work[16][17]Not a structure elucidation technique, requires reference for absolute configuration.
Computational (DFT) Predicted NMR parameters, conformational analysisComplements experimental data, aids in complex spectral interpretation[20][23]Predictive, not a direct measurement; accuracy depends on the computational model.

Conclusion

For a comprehensive and trustworthy confirmation of the stereochemistry of this compound, a hierarchical and integrated approach is recommended. The investigation should begin with advanced NMR techniques, including 2D ROESY, to establish the molecule's solution-state conformation. If the sample is a racemate, chiral shift reagents or chiral HPLC can confirm the presence of enantiomers and determine enantiomeric purity.

For an irrefutable assignment of the absolute configuration, the ultimate goal should be to obtain a single-crystal X-ray structure of an enantiomerically pure sample, which can be isolated via chiral HPLC. Throughout this process, DFT calculations can serve as a powerful predictive tool to support and rationalize the experimental findings. By combining these methodologies, researchers can achieve a self-validating system that ensures the highest level of scientific integrity in their structural elucidation efforts.

References

  • Fiveable. (n.d.). Chiral Shift Reagents Definition.
  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (2021). Chemical Reviews - ACS Publications.
  • TCI Chemicals. (n.d.). Water-Soluble Chiral Shift Reagents for High-Field NMR.
  • Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. (n.d.). Books.
  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (2006). Organic Letters - ACS Publications.
  • Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. (n.d.). PubMed.
  • Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. (2020). Books.
  • Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • NMR Computational Spectroscopy. (n.d.). Google Sites.
  • Predicting NMR spectra by computational methods: structure revision of hexacyclinol. (2006). PubMed.
  • NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). (2020). Organic Chemistry Data.
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.).
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.).
  • The use of X-ray crystallography to determine absolute configuration. (2025). ResearchGate.
  • Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). PMC - NIH.
  • NOESY and ROESY. (2018).
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  • Rotating Frame NOE: ROE. (n.d.). Glycopedia.
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  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). NIH.
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  • 4. Determination of Absolute and Relative Configuration. (n.d.).
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  • NMR and Stereochemistry. (n.d.). Harned Research Group.
  • Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences.
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  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (n.d.). NIH.
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Sources

A Comparative Preclinical Guide to 1,3,8-Triazaspiro[4.5]decan-4-one Based δ-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of δ-Opioid Receptor Agonism

The δ-opioid receptor (DOR) has long been a target of significant interest for the development of novel analgesics and therapeutics for neurological and psychiatric disorders, including migraine and chronic pain.[1][2] Unlike the μ-opioid receptor (MOR), which is the primary target of traditional opioids like morphine, DOR activation offers the potential for potent pain relief with a reduced risk of respiratory depression, dependence, and abuse. However, the clinical translation of DOR agonists has been fraught with challenges. Many promising candidates have failed in phase II trials, and a significant number share a common chemical scaffold, exemplified by SNC80.[1][2] This lack of chemical diversity is a developmental risk, particularly as compounds like SNC80 are known to be potent recruiters of β-arrestin, a signaling event linked to adverse effects such as seizures.[3][4]

This guide introduces a novel chemotype, the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, identified through high-throughput screening as a promising new class of DOR-selective agonists.[1] We will provide a comprehensive comparison of the preclinical performance of these compounds against the well-characterized, but problematic, DOR agonist SNC80. This analysis will focus on receptor binding, functional signaling (G-protein vs. β-arrestin pathways), and in vivo efficacy in a validated model of inflammatory pain, offering researchers a data-driven perspective on this emerging therapeutic alternative.

Mechanism of Action: The Doctrine of Biased Agonism

Opioid receptors, including DOR, are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily signal through two distinct intracellular pathways:

  • G-protein Pathway (Gαi/o): This is the canonical pathway for analgesia. Activation leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and modulates ion channels, ultimately dampening neuronal excitability.

  • β-Arrestin Pathway: Following G-protein activation, GPCR kinases phosphorylate the receptor, promoting the recruitment of β-arrestin proteins. While β-arrestin plays a role in receptor desensitization and internalization, its recruitment by DOR agonists has been increasingly linked to the development of tolerance and adverse effects, including convulsions.[4]

The concept of biased agonism describes the ability of a ligand to preferentially activate one pathway over the other. An ideal DOR agonist would be "G-protein biased," maximizing the therapeutic G-protein signaling while minimizing the recruitment of β-arrestin. The 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives were identified specifically for their low β-arrestin recruitment efficacy, suggesting a potentially superior safety profile compared to β-arrestin super-recruiters like SNC80.[1]

DOR_Signaling_Pathway cluster_membrane Cell Membrane DOR δ-Opioid Receptor (DOR) G_Protein Gi/o Protein Activation DOR->G_Protein Canonical Pathway GRK GRK Phosphorylation DOR->GRK Agonist DOR Agonist (e.g., Triazaspirodecane Cmpd 1) Agonist->DOR AC_Inhibit Adenylyl Cyclase Inhibition G_Protein->AC_Inhibit cAMP_Decrease ↓ cAMP AC_Inhibit->cAMP_Decrease Analgesia Therapeutic Effect (Analgesia) cAMP_Decrease->Analgesia B_Arrestin β-Arrestin 2 Recruitment GRK->B_Arrestin Desensitization Pathway Adverse_Effects Adverse Effects (Seizures, Tolerance) B_Arrestin->Adverse_Effects

Caption: Simplified DOR signaling pathways.

Comparative Preclinical Performance

The key advantage of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold lies in its functional selectivity, or bias, towards the G-protein pathway. The following table summarizes the in vitro pharmacological data for three derivatives (referred to as Cmpd 1, 2, and 3) compared to the reference agonist SNC80.

CompoundDOR Binding Affinity (Kᵢ, nM)G-Protein Signaling (cAMP IC₅₀, nM)β-Arrestin 2 Recruitment (EC₅₀, nM)G-Protein Bias Factor
Cmpd 1 130120> 10,0001.6
Cmpd 2 220250> 10,0001.5
Cmpd 3 350500> 10,0001.1
SNC80 1.78[5]9.2[6]100-300 (approx.)[4]β-arrestin super-recruiter[1]

Data for Cmpd 1, 2, and 3 are sourced from Meqbil et al., 2024.[1]

Analysis of Preclinical Data:

  • Binding and Potency: While SNC80 demonstrates significantly higher binding affinity (lower Kᵢ) and potency in G-protein signaling (lower IC₅₀)[5][6], the triazaspirodecane derivatives still exhibit submicromolar affinity and potent agonism.[1] The lead compound, Cmpd 1, shows robust G-protein activation with an IC₅₀ of 120 nM.[1]

  • β-Arrestin Recruitment & Bias: This is the critical point of differentiation. The triazaspirodecane compounds show extremely weak to non-existent β-arrestin 2 recruitment, with EC₅₀ values greater than 10,000 nM.[1] In stark contrast, SNC80 is a highly efficacious recruiter of β-arrestin.[1][4] The calculated bias factors for the novel compounds (1.1 to 1.6) indicate minimal bias, driven by the profound lack of β-arrestin activity.[1] This profile is hypothesized to reduce the risk of β-arrestin-mediated side effects.[1][4]

  • In Vivo Efficacy: In the Complete Freund's Adjuvant (CFA) model of inflammatory pain, Cmpd 1 demonstrated significant anti-allodynic efficacy in both male and female mice.[1] This confirms that the G-protein signaling observed in vitro translates to a therapeutically relevant analgesic effect in vivo. SNC80 has also shown efficacy in attenuating tactile allodynia in inflammatory pain models, establishing a benchmark for performance.[1][2][7] The key advantage of the novel scaffold is achieving this analgesia without the associated strong β-arrestin signaling.

Experimental Protocols & Workflows

Reproducibility is the cornerstone of scientific advancement. Below are detailed methodologies for the key assays used to characterize these compounds.

Experimental Workflow Overview

Experimental_Workflow A Compound Synthesis (Triazaspirodecane Scaffold) B In Vitro Characterization A->B C Radioligand Binding Assay (Affinity - Ki) B->C D cAMP GloSensor Assay (G-Protein Potency - IC50) B->D E PathHunter β-Arrestin Assay (Arrestin Efficacy - EC50) B->E H Data Analysis & Comparison C->H F In Vivo Efficacy Testing D->F Promising Potency D->H E->F Low Arrestin Recruitment E->H G CFA Model of Inflammatory Pain F->G G->H I Calculate Bias Factor H->I J Compare vs. SNC80 H->J

Caption: High-level workflow for preclinical evaluation.
Protocol 1: DOR Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of test compounds for the δ-opioid receptor.

  • Principle: This assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand for binding to receptors in a cell membrane preparation.[8][9]

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human DOR (e.g., CHO-hDOR cells).[10] Protein concentration is determined via a BCA assay.

    • Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 50-100 µg protein), a fixed concentration of a radiolabeled DOR antagonist (e.g., [³H]-naltrindole), and varying concentrations of the unlabeled test compound.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.[11]

    • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes while allowing unbound radioligand to pass through.[10]

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

    • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity bound to the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: G-Protein Activation (cAMP GloSensor™ Assay)
  • Objective: To measure the functional potency (IC₅₀) of an agonist in activating the Gαi/o pathway, which results in the inhibition of cAMP production.

  • Principle: The GloSensor™ assay uses a genetically engineered luciferase that contains a cAMP-binding domain. When intracellular cAMP levels decrease (due to Gαi/o activation), cAMP dissociates from the biosensor, causing a measurable decrease in luminescence.[12][13][14]

  • Methodology:

    • Cell Plating: Seed cells stably expressing both the DOR and the GloSensor™ cAMP biosensor into a 384-well assay plate and incubate overnight.

    • Reagent Equilibration: Remove culture medium and add GloSensor™ cAMP Reagent diluted in an appropriate buffer. Incubate for approximately 2 hours at room temperature to allow the reagent to equilibrate within the cells.[13]

    • Compound Addition: Add varying concentrations of the test compounds (e.g., triazaspirodecane derivatives, SNC80) to the wells. Include a stimulant like forskolin to artificially raise basal cAMP levels, creating a window for measuring inhibition.[15]

    • Luminescence Reading: After a 15-30 minute incubation with the compounds, measure the luminescence using a plate reader.[13]

    • Data Analysis: Plot the luminescence signal against the log concentration of the agonist. The resulting sigmoidal dose-response curve is used to calculate the IC₅₀ value, representing the concentration at which the compound produces 50% of its maximal inhibition of the cAMP signal.

Protocol 3: β-Arrestin 2 Recruitment (PathHunter® Assay)
  • Objective: To quantify the recruitment of β-arrestin 2 to the activated DOR, a measure of the compound's potential to initiate desensitization and certain side effects.

  • Principle: The PathHunter® assay is based on enzyme fragment complementation. The DOR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). When the agonist induces β-arrestin recruitment to the receptor, the two fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[16][17]

  • Methodology:

    • Cell Plating: Plate PathHunter® cells co-expressing the tagged DOR and β-arrestin 2 in a 384-well plate and incubate overnight.[16]

    • Compound Stimulation: Add varying concentrations of the test compounds to the cells.

    • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[17][18]

    • Detection: Add the PathHunter® detection reagent mix, which contains the chemiluminescent substrate. Incubate for 60 minutes at room temperature.[19]

    • Signal Measurement: Read the chemiluminescent signal on a plate reader.

    • Data Analysis: Plot the signal against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of β-arrestin recruitment.

Protocol 4: In Vivo Efficacy (CFA Model of Inflammatory Pain)
  • Objective: To assess the anti-allodynic (pain-relieving) effects of a test compound in a model of persistent inflammatory pain.

  • Principle: A unilateral intraplantar injection of Complete Freund's Adjuvant (CFA) into a rodent's hind paw induces a robust and long-lasting inflammatory response, characterized by thermal hyperalgesia and mechanical allodynia (pain in response to a normally non-painful stimulus).[20][21][22]

  • Methodology:

    • Baseline Measurement: Before CFA injection, measure the baseline mechanical sensitivity of the animal's hind paws using von Frey filaments. This involves applying filaments of increasing force to the plantar surface of the paw until a withdrawal response is elicited.

    • Induction of Inflammation: Under brief anesthesia, inject 100 µL of CFA (e.g., 1 mg/mL suspension) into the plantar surface of the right hind paw.[20]

    • Pain Development: Allow several hours to days for the inflammation and mechanical allodynia to fully develop, which is confirmed by a significant decrease in the paw withdrawal threshold compared to baseline.

    • Compound Administration: Administer the test compound (e.g., Cmpd 1, SNC80) or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

    • Post-Treatment Assessment: At various time points after drug administration, re-measure the mechanical withdrawal threshold using the von Frey filaments.

    • Data Analysis: Compare the paw withdrawal thresholds of the drug-treated group to the vehicle-treated group. A significant increase in the withdrawal threshold indicates an anti-allodynic effect.

Discussion & Future Outlook

The preclinical data presented for the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives highlight them as a genuinely novel and promising chemotype for DOR-targeted therapies.[1] While their potency does not exceed that of the benchmark compound SNC80, their pharmacological profile offers a distinct and compelling advantage: the functional dissociation of G-protein-mediated analgesia from β-arrestin 2 recruitment.

This G-protein bias is the central pillar of their therapeutic hypothesis. The pro-convulsant activity of agonists like SNC80 is strongly correlated with their efficacy in recruiting β-arrestin 2.[4] By designing compounds that largely avoid this pathway, it is plausible that a wider therapeutic window could be achieved, allowing for effective analgesia at doses that do not trigger dose-limiting adverse effects. The in vivo data for Cmpd 1, demonstrating anti-allodynic effects in a persistent pain model, provides crucial proof-of-concept that this hypothesis is viable.[1]

Next Steps in Development:

  • Lead Optimization: Further structure-activity relationship (SAR) studies are required to improve the binding affinity and G-protein signaling potency to levels comparable to or exceeding those of existing clinical candidates.

  • Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds must be thoroughly characterized to ensure adequate bioavailability and central nervous system penetration.

  • Safety & Toxicology: A critical next step will be to directly compare the seizure liability of optimized leads against SNC80 in relevant animal models. This will be the definitive test of the G-protein bias hypothesis.

  • Selectivity Screening: The lead compound was shown to be selective over a panel of 167 other GPCRs, a promising result that should be expanded upon for future optimized molecules.[1]

References

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(2), 225-235. [Link]

  • DiscoveRx Corporation. (n.d.). PathHunter® β-Arrestin Orphan GPCR Assays. Retrieved from DiscoveRx Product Manuals. [Link]

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Comparative In Vivo Efficacy of Novel 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives and Phenobarbital in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals and Neuroscientists

The quest for novel antiepileptic drugs (AEDs) is driven by the urgent need to improve upon existing therapies, addressing limitations such as inadequate seizure control in a significant portion of patients, and the prevalence of adverse side effects. Phenobarbital, the oldest organic AED still in use, remains a benchmark due to its broad efficacy, but its clinical utility is often hampered by sedation, cognitive impairment, and a potential for dependence.[1][2] This has spurred the exploration of new chemical scaffolds with the potential for improved potency and a wider therapeutic window.

Among the emerging classes of compounds, derivatives of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold have garnered interest. While direct anticonvulsant data for this specific scaffold is emerging, extensive research on the closely related 1,3-diazaspiro[4.5]decan-4-one structure provides a compelling case for its potential. This guide offers an in-depth comparison of the in vivo efficacy of these novel spiro compounds against the established drug, phenobarbital, based on data from validated preclinical seizure models. We will delve into the mechanistic rationale, experimental protocols, and comparative performance data that underpin their potential as next-generation anticonvulsants.

Mechanistic Framework: Targeting Neuronal Inhibition

The anticonvulsant activity of many successful AEDs hinges on their ability to enhance inhibitory neurotransmission or dampen excessive excitatory signals. The primary target in this context is the GABA-A receptor, a ligand-gated ion channel that, upon activation by γ-aminobutyric acid (GABA), allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability.[3]

Phenobarbital: The Classic GABA-A Modulator

Phenobarbital exerts its anticonvulsant effect primarily by acting as a positive allosteric modulator of the GABA-A receptor.[4][5] It binds to a site on the receptor complex distinct from the GABA binding site and potentiates GABAergic neurotransmission by increasing the duration of chloride channel opening.[1][6] This prolonged influx of chloride ions significantly enhances neuronal inhibition. Additionally, at higher concentrations, phenobarbital can directly inhibit excitatory glutamate receptors and block voltage-gated ion channels, contributing to its broad-spectrum activity.[7][8]

cluster_GABA GABA-A Receptor Chloride Channel GABA_R GABA-A Receptor GABA Site Barbiturate Site Benzodiazepine Site Cl_in Cl- Influx (Hyperpolarization) GABA_R->Cl_in Prolongs Channel Opening GABA GABA GABA->GABA_R:gaba Binds Pheno Phenobarbital (Barbiturate) Pheno->GABA_R:barb Binds (Allosteric) BZD Benzodiazepines BZD->GABA_R:benzo Binds (Allosteric) Neuron Neuron (Reduced Excitability) Cl_in->Neuron

Caption: Mechanism of GABA-A Receptor Modulation.

1,3,8-Triazaspiro[4.5]decan-4-one Derivatives: A Profile Suggesting GABAergic Activity

While the precise molecular target for the anticonvulsant activity of this novel spiro class is still under intense investigation, their efficacy profile in preclinical models provides critical clues. As we will explore, certain derivatives exhibit exceptionally high potency in the subcutaneous pentylenetetrazole (scPTZ) seizure model.[9][10] The convulsant agent, PTZ, is a known non-competitive GABA-A receptor antagonist.[11] Therefore, strong efficacy in this model strongly suggests that the novel compounds may exert their anticonvulsant effect by enhancing GABAergic transmission, potentially acting as positive allosteric modulators of the GABA-A receptor, akin to phenobarbital and benzodiazepines.[12]

In Vivo Screening Models: The Proving Ground for Anticonvulsant Efficacy

The initial identification of promising AEDs has historically relied on a set of robust and clinically validated in vivo rodent models.[13][14] The two most fundamental screens are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests, which model different seizure types and predict distinct clinical utilities.[11][15]

Experimental Protocols

A. Maximal Electroshock (MES) Seizure Test This test is a well-established model for generalized tonic-clonic seizures and is particularly effective at identifying compounds that prevent seizure spread.[13][16]

  • Step 1: Animal Preparation: Adult mice or rats are acclimated to the laboratory environment. The test compound or vehicle is administered, typically intraperitoneally (i.p.), allowing for a predetermined time for absorption and peak effect (e.g., 30-60 minutes).

  • Step 2: Electrode Application: A drop of anesthetic/electrolyte solution is applied to the eyes. Corneal electrodes are then placed on the corneas of the animal.

  • Step 3: Electrical Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50-60 mA in mice for 0.2 seconds) is delivered.

  • Step 4: Endpoint Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure. The absence of this phase is defined as protection.

B. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test The scPTZ test is considered a model of generalized myoclonic and absence (non-convulsive) seizures and is adept at identifying compounds that raise the seizure threshold.[13][14]

  • Step 1: Animal Preparation: Similar to the MES test, animals are pre-treated with the test compound or vehicle.

  • Step 2: Convulsant Administration: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously in the scruff of the neck.

  • Step 3: Observation Period: The animal is placed in an observation chamber and monitored for 30 minutes.

  • Step 4: Endpoint Observation: The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. The absence of this seizure within the observation period indicates that the compound has provided protection.

C. Neurotoxicity Assessment (Rotorod Test) To assess potential motor impairment and establish a therapeutic index, the rotorod test is commonly employed.

  • Step 1: Training: Animals are trained to remain on a rotating rod (e.g., at 5-10 rpm) for a set duration (e.g., 1-2 minutes).

  • Step 2: Testing: Following drug administration, animals are placed back on the rod, and the time until they fall off is recorded. An inability to remain on the rod for the pre-determined time indicates motor impairment.

cluster_screening Anticonvulsant Screening Workflow start Test Compound Administration mes MES Test (Model of Generalized Tonic-Clonic Seizure) start->mes scptz scPTZ Test (Model of Myoclonic/ Absence Seizure) start->scptz neurotox Neurotoxicity Test (e.g., Rotorod) start->neurotox decision Efficacy & Safety Profile mes->decision scptz->decision neurotox->decision

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one (CAS No. 58012-16-1), a derivative of the antipsychotic drug Fluspirilene[1]. The procedures outlined here are grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship.

I. Hazard Assessment and Chemical Profile

Before any disposal procedure, a thorough understanding of the compound's potential hazards is paramount.

Structural Characteristics and Inferred Properties:

  • CAS Number: 58012-16-1[1]

  • Molecular Formula: C₁₃H₁₆FN₃O[1]

  • Appearance: Typically a powder[1]

  • Solubility: Soluble in chloroform, dichloromethane, and DMSO[1]

  • Chemical Class: Halogenated organic compound. The presence of a carbon-fluorine bond is a key consideration for its disposal, as these bonds are strong and can lead to the formation of persistent and hazardous byproducts if not managed correctly[2].

Anticipated Hazards: Given its classification as a derivative of a potent antipsychotic, it should be handled with the assumption of biological activity. For fluorinated organic compounds, general hazards include potential toxicity and the release of hazardous substances upon improper handling or thermal decomposition, such as hydrogen fluoride[3].

Parameter Description Primary Concern
Physical State Solid PowderInhalation of dust
Solubility Soluble in organic solventsPotential for skin absorption and environmental contamination if spilled
Chemical Structure Halogenated (Fluorinated) OrganicFormation of hazardous decomposition products; Persistence in the environment
Biological Activity Derivative of an antipsychotic drugPotential for pharmacological effects upon exposure

II. Personal Protective Equipment (PPE) - Your First Line of Defense

The appropriate selection and consistent use of PPE are non-negotiable when handling this compound.

  • Eye Protection: Chemical splash goggles are the minimum requirement.

  • Hand Protection: Nitrile gloves are a suitable choice for handling the solid compound. If working with solutions, consult a glove compatibility chart for the specific solvent being used. Double-gloving is recommended when handling stock solutions.

  • Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities, a chemical-resistant apron is advisable.

  • Respiratory Protection: All handling of the solid powder or its solutions should be conducted within a certified chemical fume hood to prevent inhalation[4].

III. Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe and compliant disposal of this compound from a laboratory setting.

A. Waste Segregation: The Cornerstone of Proper Disposal

The cardinal rule of chemical waste management is proper segregation. As a fluorinated organic compound, this substance is classified as a halogenated organic waste [5][6].

  • Designate a Specific Waste Container: Use a clearly labeled, compatible container for all waste containing this compound. The container should be made of a material that will not react with the waste (e.g., high-density polyethylene for solid waste or a glass container for solutions in organic solvents).

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". List all solvents and their approximate concentrations if it is a solution.

  • DO NOT MIX: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams[4]. This is critical because mixing can lead to dangerous reactions and complicates the final disposal process, often increasing costs.

B. Managing Different Waste Streams

  • Solid Waste:

    • Collect any unused or expired solid this compound in a designated, properly labeled hazardous waste container.

    • Contaminated consumables such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Liquid Waste (Solutions):

    • Collect all solutions containing the compound in a separate, labeled container for halogenated organic liquid waste.

    • Minimize the volume of liquid waste by using the smallest feasible amount of solvent.

    • Keep the container securely capped when not in use to prevent the evaporation of volatile solvents.

  • Spill Cleanup:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation (if not already in a fume hood).

    • Wearing appropriate PPE, contain the spill.

    • For a solid spill, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid creating dust.

    • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).

    • Place the absorbent material into the solid halogenated organic waste container.

    • Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

C. Final Disposal Pathway

All generated waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The likely disposal routes for halogenated organic compounds are:

  • Incineration: This is a common method for destroying organic hazardous waste. However, for fluorinated compounds, high-temperature incineration in a facility equipped with scrubbers to handle acidic gases like hydrogen fluoride is necessary to ensure complete destruction and prevent the release of harmful byproducts[2][3][7].

  • Hazardous Waste Landfill: While an option, this method only contains the chemical and does not destroy it[7]. It is generally considered less preferable than destructive methods.

The decision on the final disposal method will be made by the hazardous waste disposal facility in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[8][9][10].

IV. Workflow and Decision Making

To visualize the disposal process, the following diagram outlines the key decision points and actions.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal Final Disposal start Start: Need to dispose of compound ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions of the compound) waste_type->liquid_waste Liquid spill Spill Occurs waste_type->spill Accidental segregate_solid Place in labeled 'Solid Halogenated Waste' container solid_waste->segregate_solid segregate_liquid Place in labeled 'Liquid Halogenated Waste' container liquid_waste->segregate_liquid cleanup_spill Contain and absorb spill Place cleanup materials in solid waste spill->cleanup_spill storage Store waste in a designated Satellite Accumulation Area segregate_solid->storage segregate_liquid->storage cleanup_spill->segregate_solid ehs_pickup Arrange for pickup by EHS or licensed contractor storage->ehs_pickup end_point Final Disposition (e.g., High-Temp Incineration) ehs_pickup->end_point

Sources

Personal protective equipment for handling 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Safety Operating Guide: 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

This document provides essential safety and logistical guidance for the handling of this compound. As a novel spirocyclic compound, specific toxicological and reactivity data are limited.[1][2] Therefore, this guide is built upon a conservative, risk-based approach, extrapolating from data on structurally analogous fluorophenyl and triazaspirodecane derivatives to ensure the highest degree of safety for all laboratory personnel.[3][4]

Hazard Assessment by Chemical Analogy

The primary hazards associated with this compound are inferred from molecules sharing its core functional groups: the fluorophenyl moiety and the spiro-heterocyclic system. The presence of a fluorinated aromatic ring suggests potential for skin, eye, and respiratory irritation.[4][5] Heterocyclic compounds, particularly those used in drug development, may possess uncharacterized biological activity and should be handled as potentially potent substances.

Table 1: Potential Hazard Identification Based on Structural Analogs

Potential Hazard Rationale and Supporting Evidence from Analogous Compounds Source(s)
Skin Irritation Structurally similar compounds are classified as causing skin irritation, characterized by itching, redness, or blistering upon contact. [4][6]
Serious Eye Irritation Direct contact with eyes is likely to cause serious irritation, including redness, watering, and potential damage. This is a common hazard for this class of chemicals. [4][5]
Respiratory Irritation As a solid, the compound may form dust or aerosols during handling. Inhalation may lead to irritation of the respiratory tract. [4][6]

| Unknown Chronic Effects | The toxicological properties have not been fully investigated. Long-term exposure effects are unknown and the compound should be handled with appropriate caution to minimize any potential systemic effects. |[5] |

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is mandatory to create a robust barrier against potential exposure. The following equipment must be used for all procedures involving this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Category Item Standard/Specification Rationale Source(s)
Eye & Face Protection Safety Goggles ANSI Z87.1 or EN166 (EU) compliant, chemical splash goggles are required. Protects eyes from accidental splashes and airborne dust particles. Standard safety glasses are insufficient. [7][8]
Face Shield To be worn over safety goggles. Provides a secondary barrier protecting the entire face from splashes, especially when handling larger quantities (>1g) or during procedures with a higher risk of splashing. [3][8]
Hand Protection Chemical-Resistant Gloves Nitrile or Neoprene gloves are recommended. Prevents direct skin contact. Double-gloving is strongly advised to protect against undetected micro-perforations and to facilitate safe glove changes during procedures. Always inspect gloves for integrity before use. [8][9]
Body Protection Laboratory Coat Flame-resistant, fully buttoned lab coat. Protects skin and personal clothing from contamination. Must be worn at all times in the laboratory. [3][10]
Chemical-Resistant Apron Recommended for procedures involving significant quantities or a high splash risk. Provides an additional layer of chemical resistance over the lab coat. [7]
Respiratory Protection Chemical Fume Hood All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure to dusts or vapors. [3][8]
Respirator NIOSH-approved respirator (e.g., N95 or higher) may be necessary if a fume hood is unavailable or during a significant spill cleanup. Use of a respirator requires enrollment in a formal respiratory protection program, including fit testing. [3][8]

| Footwear | Closed-toe Shoes | Sturdy, non-permeable, closed-toe shoes. | Protects feet from spills and falling objects. Open-toed shoes are strictly prohibited in the laboratory. |[3][8] |

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. The following procedure outlines the key stages of handling the compound, from preparation to waste disposal.

G cluster_prep 1. Preparation Phase cluster_donning 2. Donning PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Doffing prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Glassware, Reagents & Equipment prep1->prep2 prep3 Prepare Labeled Waste Containers prep2->prep3 don1 Don Lab Coat & Closed-toe Shoes prep3->don1 Proceed to Gowning don2 Don Safety Goggles & Face Shield don1->don2 don3 Don Inner Gloves don2->don3 don4 Don Outer Gloves don3->don4 handle1 Tare Vessel & Weigh Compound Carefully don4->handle1 Enter Fume Hood handle2 Perform Chemical Reaction/Preparation handle1->handle2 handle3 Securely Close Primary Container After Use handle2->handle3 clean1 Decontaminate Work Surface & Equipment handle3->clean1 Complete Handling clean2 Dispose of Contaminated PPE in Labeled Waste clean1->clean2 clean3 Doff Outer Gloves clean2->clean3 clean4 Doff Face Shield & Goggles clean3->clean4 clean5 Doff Lab Coat clean4->clean5 clean6 Doff Inner Gloves clean5->clean6 clean7 Wash Hands Thoroughly with Soap & Water clean6->clean7

Diagram 1: Procedural Workflow for Safe Handling.

Detailed Protocol:
  • Preparation: Before any work begins, ensure the chemical fume hood is operational and certified.[3] Gather and place all necessary equipment, including spatulas, glassware, and pre-labeled waste containers, inside the fume hood to minimize traffic in and out of the containment area.

  • Donning PPE: Put on PPE in the correct order as illustrated in the diagram above to prevent cross-contamination.

  • Handling: Conduct all manipulations of the solid compound, including weighing and solution preparation, within the fume hood to contain any dust or aerosols.[11] Avoid creating dust by handling the material gently.

  • Decontamination: After handling, wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to only touch the "clean" inner surfaces. The outer gloves should be removed first, followed by other equipment, and finally the inner gloves.[6]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.[12]

Emergency Procedures: Spill and Exposure Plan

In Case of Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][11] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[4][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

In Case of a Spill:

  • Evacuate all non-essential personnel from the immediate area.

  • If the spill is outside of a fume hood, and if safe to do so, increase ventilation.

  • Wearing the full PPE described in Table 2, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[11]

  • Decontaminate the spill area thoroughly.

Disposal Plan

The disposal of fluorinated heterocyclic compounds requires careful consideration due to their potential environmental persistence.[13]

  • Solid Chemical Waste: All waste containing this compound, including contaminated absorbent material, must be placed in a clearly labeled, sealed, and puncture-proof container.

  • Contaminated PPE: All disposable PPE, such as gloves, bench paper, and gowns, that comes into contact with the compound must be disposed of as hazardous chemical waste.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[11] All waste must be disposed of through your institution's licensed hazardous waste disposal program, which will typically involve high-temperature incineration to ensure complete destruction of the fluorinated organic material.[14]

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  • BenchChem. Personal protective equipment for handling 2-(4-Fluorophenyl)morpholine oxalate. BenchChem Safety Operating Guide.
  • BenchChem. Personal protective equipment for handling 3-(3-Chloro-4-fluorophenyl)propanal. BenchChem Safety Operating Guide.
  • Thermo Fisher Scientific. Safety Data Sheet for 4'-Fluoroacetophenone. (2023-12-04).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 2
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

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